Quinoxaline-6-carboxylic acid
Description
Properties
IUPAC Name |
quinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDBVXRYDEWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350155 | |
| Record name | Quinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-00-4 | |
| Record name | Quinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinoxaline-6-carboxylic Acid
Introduction
Quinoxaline-6-carboxylic acid, with the chemical formula C₉H₆N₂O₂, is a heterocyclic compound featuring a quinoxaline core functionalized with a carboxylic acid group at the 6-position.[1][2] The quinoxaline ring system itself is a fusion of a benzene ring and a pyrazine ring, making it a bioisostere of naturally occurring structures like quinoline and naphthalene.[3] This structural motif is a cornerstone in medicinal chemistry and materials science, bestowing upon its derivatives a wide array of biological activities and functional properties.[3][4] While rare in nature, synthetic quinoxalines are integral to various antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria.[3]
This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis methodologies, key applications, and essential safety protocols. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this versatile chemical building block.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is critical for its effective application in research and development, from designing reaction conditions to formulating it for biological or material science applications.
Structural and Molecular Data
The foundational identity of this compound is defined by its molecular structure and associated identifiers.
Caption: Chemical structure of this compound.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 6925-00-4 | [5][6] |
| Molecular Formula | C₉H₆N₂O₂ | [2][5] |
| Molecular Weight | 174.16 g/mol | [2][5] |
| IUPAC Name | This compound | [6] |
| InChI Key | JGQDBVXRYDEWGM-UHFFFAOYSA-N | [5][6] |
| SMILES | OC(=O)c1ccc2nccnc2c1 | [2] |
Physical and Chemical Data
The physical state, solubility, and other chemical constants are crucial for handling, storage, and reaction setup. The compound typically appears as a light brown to dark brown or tan solid powder.[1][5][7]
Table 2: Physicochemical Data Summary
| Property | Value | Source(s) |
| Melting Point | 224-229 °C (decomposes) | [2][5][8] |
| Boiling Point | 355.1 ± 27.0 °C (Predicted) | [1][5] |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [1][5] |
| pKa | 3.22 ± 0.30 (Predicted) | [1][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1][5][7] |
| Sparingly soluble in water | [7] | |
| High solubility (up to 5.5 M) in 1.0 M KOH solution | [9] |
The notable increase in aqueous solubility under alkaline conditions is due to the deprotonation of the carboxylic acid group, forming the highly soluble carboxylate salt.[9] This property is expertly leveraged in applications like aqueous redox flow batteries.[9]
Synthesis Methodologies
The synthesis of this compound and its derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of reactants and conditions can be tailored to achieve high yields and purity.
General Synthesis Pathway
A prevalent and straightforward method involves the reaction of 3,4-diaminobenzoic acid with glyoxal. This reaction is often performed in a solvent mixture, such as ethanol and acetic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a common laboratory-scale synthesis.[5] The causality behind the procedural steps is explained to provide a deeper understanding.
Objective: To synthesize this compound from 3,4-diaminobenzoic acid and glyoxal.
Materials:
-
3,4-Diaminobenzoic acid
-
Glyoxal (typically a 40% aqueous solution)
-
Ethanol
-
Acetic acid (glacial)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a solvent mixture of ethanol and a catalytic amount of acetic acid.
-
Rationale: Ethanol serves as a good solvent for the reactants. Acetic acid acts as a Brønsted acid catalyst, protonating a carbonyl group of glyoxal, which makes it more electrophilic and facilitates the initial nucleophilic attack by the amino group of the diamine.[10]
-
-
Addition of Glyoxal: While stirring, add glyoxal solution to the flask.
-
Rationale: The addition of the dicarbonyl compound initiates the condensation reaction. The reaction proceeds through a diimine intermediate which then cyclizes and aromatizes to form the stable quinoxaline ring.
-
-
Heating: Heat the reaction mixture to 75 °C under reflux for a specified period (typically several hours), monitoring the reaction progress by TLC.[5]
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-aromatization steps. Refluxing prevents the loss of volatile solvents.
-
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to approximately 5 °C.[5]
-
Rationale: this compound has lower solubility in the cold solvent mixture, causing it to precipitate out of the solution, which is a critical step for product isolation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Rationale: This is a standard and efficient method for separating a solid product from the liquid reaction medium.
-
-
Washing: Wash the collected solid (filter cake) with cold ethanol.[5]
-
Rationale: The cold ethanol wash removes residual soluble impurities and unreacted starting materials without significantly dissolving the desired product, thereby increasing its purity.
-
-
Drying: Dry the purified solid in a vacuum oven at 50 °C until a constant weight is achieved.[5]
-
Rationale: Drying under vacuum at a mild temperature removes residual solvent without causing thermal decomposition of the product.
-
Key Applications in Research and Development
The unique scaffold of this compound makes it a valuable intermediate in several high-impact fields.
Pharmaceutical Intermediates and Drug Discovery
Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[4] this compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules with therapeutic potential.[7]
-
Antiprotozoal Agents: It is explicitly used as an intermediate in the production of antiprotozoal agents, which are vital for developing drugs to combat parasitic diseases.[1][5]
-
Antimicrobial Agents: The quinoxaline core is found in various antimicrobial and antifungal compounds.[3][11] The carboxylic acid handle at the 6-position allows for straightforward derivatization, such as amide bond formation, to create libraries of new chemical entities for antimicrobial screening.[12]
-
Receptor Antagonists: Certain quinoxaline derivatives have been developed as antagonists for receptors like the Glycine/NMDA receptor, indicating potential applications in neurological disorders.[13]
Caption: Role as a versatile intermediate in drug discovery.
Materials Science: Aqueous Organic Redox Flow Batteries
A cutting-edge application for this compound is as an anolyte material in aqueous organic redox flow batteries (AORFBs).[9] This is driven by several of its advantageous properties:
-
High Solubility: In alkaline solutions (e.g., 1.0 M KOH), it exhibits an exceptionally high solubility of up to 5.5 M.[9] This is a critical factor for achieving high energy density in flow batteries.
-
Low Redox Potential: The quinoxaline unit provides an ultralow redox potential of –0.79 V vs SHE in alkaline solutions, which is beneficial for achieving a high cell voltage.[9]
-
Green Synthesis: A highly efficient (97% yield), solvent-free synthesis has been developed by simply grinding 3,4-diaminobenzoic acid and glyoxal, making its production environmentally friendly and scalable.[9]
These characteristics position this compound as a highly promising candidate for next-generation energy storage systems that are safe, cost-effective, and sustainable.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified as an irritant.[1]
-
GHS Classification: H319 (Causes serious eye irritation), H315 (Causes skin irritation), H335 (May cause respiratory irritation).[6][14][15]
Recommended Handling and PPE
When working with this compound, the following precautions should be taken:[14][16][17]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[17]
-
Hand Protection: Wear suitable protective gloves.[17]
-
Skin Protection: Wear a lab coat or other protective clothing.[17]
-
Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) or a respirator with a particle filter is recommended.[2][17]
-
-
General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]
Storage Recommendations
To ensure stability and a long shelf life (noted as up to 2 years), store the compound under the following conditions:[7]
-
Temperature: Store in a cool, dry place.[7] Some suppliers recommend refrigeration.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[17]
-
Environment: Store in a well-ventilated area, sealed in dry conditions at room temperature.[5][8]
Conclusion
This compound stands out as a heterocyclic compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it an invaluable building block in medicinal chemistry for the development of novel therapeutics. Furthermore, its unique electrochemical properties and high aqueous solubility under alkaline conditions have opened new frontiers in materials science, particularly for advanced energy storage solutions. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to unlock the full potential of this remarkable molecule.
References
- M. Kokel, A.; De-Luca, L.; et al. (2021). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Beilstein Journal of Organic Chemistry. [Link]
- IndiaMART. (n.d.). Buy this compound at Best Price, Industrial/Research Grade Chemical.
- LookChem. (n.d.). Cas 6925-00-4, this compound.
- Wang, Y., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Stenutz. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C9H6N2O2).
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B. [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
- Pereira, J. A., et al. (2014).
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound 97 6925-00-4 [sigmaaldrich.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 6. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 8. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. rspublication.com [rspublication.com]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. aksci.com [aksci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. canbipharm.com [canbipharm.com]
Quinoxaline-6-carboxylic Acid: A Comprehensive Technical Guide for Chemical and Pharmaceutical Development
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline-6-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery and materials science. Structurally, it consists of a benzene ring fused to a pyrazine ring, with a carboxylic acid moiety at the 6-position. This arrangement imparts a unique combination of electronic and steric properties, making it a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The quinoxaline core is a key component in numerous compounds that have demonstrated efficacy as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][2] The carboxylic acid functional group serves as a convenient handle for derivatization, allowing for the facile introduction of various pharmacophores through amide bond formation, esterification, and other transformations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical industries.
IUPAC Nomenclature and Molecular Structure
The formal IUPAC name for this compound is This compound .[3] Its molecular structure is depicted below:
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | [3] |
| Molecular Weight | 174.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 224-229 °C (decomposes) | |
| Solubility | Sparingly soluble in water; Soluble in dimethyl sulfoxide (DMSO) | |
| pKa | ~3.5 (estimated for the carboxylic acid) | |
| Canonical SMILES | C1=CC2=NC=CN=C2C=C1C(=O)O | [3] |
| InChI Key | JGQDBVXRYDEWGM-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between 3,4-diaminobenzoic acid and glyoxal. This reaction is a classic example of the Hinsberg quinoxaline synthesis.
Reaction Scheme:
Figure 2: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3,4-Diaminobenzoic acid
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Deionized water
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a minimal amount of ethanol.
-
Addition of Glyoxal: To the stirred solution, slowly add a stoichiometric equivalent of a 40% aqueous solution of glyoxal.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. The use of activated carbon during recrystallization can help to remove colored impurities.
-
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Purification: The washing and recrystallization steps are crucial for obtaining a high-purity product, which is essential for subsequent synthetic transformations and biological testing.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the interplay between the electron-deficient quinoxaline ring and the carboxylic acid functionality.
Reactions of the Carboxylic Acid Group:
The carboxylic acid group is the primary site for derivatization, allowing for the synthesis of a wide range of analogs.
-
Esterification: this compound can be readily converted to its corresponding esters via Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[4]
-
Amide Formation: The formation of amides is a key transformation for introducing diverse substituents. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.[1] The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a milder and often more efficient method for amide bond formation.[1]
Reactivity of the Quinoxaline Ring:
The pyrazine ring of the quinoxaline system is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.
-
Electrophilic Aromatic Substitution: The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Reactions such as nitration require harsh conditions. The carboxylic acid group is a deactivating, meta-directing group, further complicating electrophilic substitution on the benzene portion of the molecule.[5]
-
Nucleophilic Aromatic Substitution: The electron-deficient pyrazine ring is susceptible to nucleophilic attack, particularly if a good leaving group is present at the 2 or 3-position. While the parent this compound does not have such a leaving group, this reactivity is important in the chemistry of its derivatives.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold in the development of therapeutic agents, most notably as a precursor to potent kinase inhibitors.
Quinoxaline-Based Kinase Inhibitors:
Many quinoxaline derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[6][7] The quinoxaline core can act as a bioisostere for other aromatic systems and provides a rigid framework for the precise orientation of substituents to interact with the ATP-binding site of kinases.
Case Study: Targeting the VEGFR/EGFR Signaling Pathways
While not a direct derivative, the FDA-approved multi-kinase inhibitor Vandetanib provides a relevant example of targeting signaling pathways that are also addressed by quinoxaline-based inhibitors. Vandetanib is an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases.[6][8] These receptors are crucial for tumor angiogenesis and cell proliferation. The inhibition of these pathways by small molecules often involves a heterocyclic core that can mimic the adenine region of ATP.
The simplified signaling pathway inhibited by such multi-kinase inhibitors is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Electrophilic substitution | chemistry | Britannica [britannica.com]
- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline-6-carboxylic Acid: A Comprehensive Technical Guide for Advanced Research
Quinoxaline-6-carboxylic acid, a pivotal heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its unique structural motif, a fusion of benzene and pyrazine rings, imparts a versatile reactivity and a predisposition for biological activity that has captured the attention of researchers globally. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and diverse applications, offering a technical resource for scientists and professionals in drug discovery and development.
Core Properties and Identification
This compound is identified by the CAS Number 6925-00-4 .[1][2][3][4][5][6][7] Its molecular framework and key physicochemical properties are summarized below, providing a foundational understanding of this important molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [1][2][4][7] |
| Molecular Weight | 174.16 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | White to off-white or light brown to dark brown crystalline powder/solid | [2][8] |
| Melting Point | 224-229 °C (decomposes) | [4][6][8] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol | [2][8] |
| pKa | 3.22 ± 0.30 (Predicted) | [8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the quinoxaline scaffold is most classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9][10] This fundamental reaction provides a reliable and efficient route to this class of heterocycles. Below is a detailed protocol for the synthesis of this compound.
Rationale for Experimental Choices
The selection of 3,4-diaminobenzoic acid as the starting material is strategic, as it possesses the requisite ortho-diamine functionality for quinoxaline ring formation and the carboxylic acid group at the desired position on the benzene ring. Glyoxal is used as the 1,2-dicarbonyl component. The reaction is typically acid-catalyzed to facilitate the condensation and subsequent cyclization. A mixed solvent system of ethanol and acetic acid provides a suitable medium for the reaction, ensuring solubility of the reactants while the acetic acid also serves as a catalyst.[8]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and acetic acid.
-
Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40% in water) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 75 °C and maintain this temperature with continuous stirring.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the resulting suspension to 5 °C.[8] The precipitated product, this compound, is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[8]
-
Drying: Dry the purified product under vacuum at 50 °C to yield the final this compound.[8]
Synthesis Pathway Visualization
The following diagram illustrates the condensation reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Applications in Drug Discovery and Materials Science
The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][4][11][12][13][14] this compound serves as a key intermediate in the synthesis of these pharmacologically active molecules.
Anticancer Agents
Quinoxaline derivatives have been extensively investigated for their anticancer properties.[4][15] They have been shown to act as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. For instance, derivatives of this compound have been explored as tubulin polymerization inhibitors, a mechanism central to the action of many successful chemotherapy drugs.[3][4]
Antimicrobial and Antiviral Applications
The versatility of the quinoxaline ring system extends to its efficacy against microbial and viral pathogens.[12] this compound can be derivatized to produce compounds with significant antibacterial and antifungal activities.[16] Furthermore, certain quinoxaline derivatives have demonstrated potent antiviral effects, including activity against herpes simplex virus (HSV).[12] It is also a known intermediate in the production of antiprotozoal agents.[8]
Logical Relationship of this compound in Drug Development
Caption: Role in drug development.
Conclusion
This compound is a molecule of significant interest due to its foundational role in the synthesis of a wide array of biologically active compounds. Its straightforward synthesis and versatile chemical handles make it an invaluable building block for researchers in medicinal chemistry. The continued exploration of its derivatives promises to yield novel therapeutic agents and advanced materials, underscoring the enduring importance of this heterocyclic scaffold.
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- This compound. (n.d.). IndiaMART.
- Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591.
- Srinivas, K., Himabindu, V., Reddy, G. M., & Balram, B. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care, 4(4), 47-56.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-672.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2014).
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). Indian Journal of Chemistry - Section B, 41B(12), 2674-2678.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Bioorganic & Medicinal Chemistry, 112, 117565.
- This compound. (n.d.). PubChem.
- A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (2014). Journal of Saudi Chemical Society, 18(5), 441-447.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Synthesis, 53(10), 1735-1742.
- Vieira, M., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 664-672.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Pharmacology, 7, 29.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016).
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. キノキサリン-6-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 9. arabjchem.org [arabjchem.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. recipp.ipp.pt [recipp.ipp.pt]
- 13. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"Quinoxaline-6-carboxylic acid" solubility in different solvents
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its amphoteric nature allows for strong predictions and the design of effective experimental protocols. For any researcher or drug development professional, generating precise, in-house solubility data under relevant conditions (pH, temperature, solvent system) is paramount. The shake-flask method, when performed with equilibrium validation, remains the definitive approach. Adherence to rigorous experimental technique, including proper phase separation and validated analytical methods, will ensure the generation of trustworthy data essential for advancing research and development. [16][17]
References
- Solubility of Things. (n.d.). Quinoxaline derivative.
- SDS Manager. (2022). This compound SDS.
- Lin, H. L., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Journal of Pharmacy and Pharmacology, 60(5), 569-577.
- MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-934.
- Ozturk, A. A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 441(1-2), 286-293.
- Stenutz, R. (n.d.). This compound.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- IndiaMART. (n.d.). This compound.
- ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ReCIPP. (2014). Quinoxaline, its derivatives and applications: A State of the Art review.
- Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data.
- Pharmacophore. (2017). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- PCBIS. (n.d.). Thermodynamic solubility.
- PubChem. (n.d.). This compound.
- Pharmacophore. (2024). Synthesis and biological activity of quinoxaline derivatives.
- Save My Exams. (n.d.). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note.
- Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
- Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.
- Pharmacophore. (2010). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: A review.
- USP-NF. (2016). <1236> Solubility Measurements.
- Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
- PubChemLite. (n.d.). This compound (C9H6N2O2).
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Wikipedia. (n.d.). Quinoxaline.
Sources
- 1. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 5. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Quinoxaline-6-carboxylic Acid
Introduction
Quinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core functionalized with a carboxylic acid group. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a critical building block for novel therapeutic agents and functional organic materials.[1][2] The precise substitution pattern on the quinoxaline ring system dictates the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, this document is structured from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and providing robust, self-validating protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
A thorough analysis begins with a foundational understanding of the molecule's structure. This compound consists of a fused pyrazine and benzene ring, with a carboxylic acid substituent at the C6 position.
The numbering of the quinoxaline ring is critical for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for full structural verification.
Expertise & Causality: Experimental Design
The choice of solvent is the most critical parameter in acquiring meaningful NMR data for this compound. Due to the presence of the acidic proton and the compound's polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[7] It readily dissolves the compound and its residual water peak does not interfere with the aromatic region. Most importantly, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the proton environments. Based on the structure, we anticipate five signals in the aromatic region and one broad signal for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | Broad Singlet | 1H | COOH | The acidic proton signal is typically very downfield and broad due to hydrogen bonding and chemical exchange. |
| ~9.0 - 9.2 | Singlet (or d) | 1H | H-5 | H-5 is deshielded by the adjacent C=N bond and the electron-withdrawing carboxylic acid group. It shows coupling to H-7. |
| ~8.9 - 9.1 | Doublet | 1H | H-2 or H-3 | Protons on the pyrazine ring are highly deshielded and typically appear far downfield.[8] |
| ~8.9 - 9.1 | Doublet | 1H | H-3 or H-2 | Coupled to each other, appearing as doublets. |
| ~8.3 - 8.5 | Doublet of Doublets | 1H | H-7 | Coupled to both H-8 (ortho coupling) and H-5 (meta coupling). |
| ~8.2 - 8.4 | Doublet | 1H | H-8 | Coupled to H-7 (ortho coupling). |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the carbon framework of the molecule. We expect to see nine distinct signals corresponding to the nine carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment | Rationale / Reference |
|---|---|---|---|
| ~167 | Quaternary | C OOH | The carboxyl carbon is the most deshielded carbon atom. |
| ~145-147 | CH | C-2 or C-3 | Carbons of the pyrazine ring are significantly deshielded.[9][10] |
| ~145-147 | CH | C-3 or C-2 | Similar chemical environment to its counterpart on the pyrazine ring.[9][10] |
| ~142-144 | Quaternary | C-8a or C-4a | Bridgehead carbons adjacent to nitrogen atoms.[9] |
| ~141-143 | Quaternary | C-4a or C-8a | Bridgehead carbons adjacent to nitrogen atoms.[9] |
| ~135-138 | Quaternary | C-6 | Carbon atom directly attached to the electron-withdrawing carboxylic acid group. |
| ~130-132 | CH | C-8 | Aromatic CH carbon. |
| ~129-131 | CH | C-5 | Aromatic CH carbon. |
| ~128-130 | CH | C-7 | Aromatic CH carbon. |
Trustworthiness: A Self-Validating NMR Protocol
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).
-
Internal Standard: Add a minimal amount of TMS.
-
Instrumentation: Use a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument has passed routine performance qualification (PQ) checks for resolution and sensitivity.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width encompasses the range from -1 to 15 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans to obtain adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.
-
Data Processing: Process the spectra using appropriate software. Apply a baseline correction and phase correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Validation: The integration of the ¹H spectrum must correspond to the proton count (1:1:1:1:1:1). The number of signals in the ¹³C spectrum must match the number of unique carbons (9).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound, it provides definitive evidence for the carboxylic acid and the aromatic heterocyclic core.
Spectral Data Analysis
The analysis focuses on characteristic absorption bands. An Attenuated Total Reflectance (ATR) IR spectrum is readily available from public databases.[3]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
|---|---|---|---|
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid (O-H) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid (C=O) |
| ~1620 | Medium | C=N stretch | Pyrazine Ring |
| ~1580-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid (C-O) |
| ~920 | Broad, Medium | O-H bend | Carboxylic Acid Dimer (out-of-plane) |
| ~800-900 | Strong | C-H bend | Aromatic C-H (out-of-plane) |
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong carbonyl (C=O) absorption confirms the presence of the acid functionality.
Experimental Protocol: ATR-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the powdered this compound onto the crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Principles & Ionization Causality
Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode, with minimal in-source fragmentation. The high-resolution mass of the molecular ion can be used to confirm the elemental composition.
-
Calculated Exact Mass: 174.0429 g/mol [3]
-
Predicted [M+H]⁺ (Positive ESI): 175.0502 m/z[11]
-
Predicted [M-H]⁻ (Negative ESI): 173.0356 m/z[11]
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the isolated molecular ion. A primary and highly characteristic fragmentation pathway for a carboxylic acid is the loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da).
Caption: Proposed ESI(+) fragmentation pathway for this compound.
This proposed pathway involves an initial loss of water, followed by the loss of carbon monoxide, a common fragmentation pattern for heterocyclic compounds.[12]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
LC Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure sample purity before it enters the mass spectrometer.
-
MS Acquisition (Full Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion.
-
MS/MS Acquisition: Perform a product ion scan by isolating the molecular ion (e.g., m/z 175.05) in the first quadrupole, fragmenting it with a collision gas (e.g., argon or nitrogen) in the collision cell, and scanning the resulting fragments in the third quadrupole.
-
Data Validation: The measured mass of the molecular ion should match the calculated exact mass within a 5 ppm error margin for high-resolution instruments.
Summary Workflow for Spectroscopic Analysis
The following workflow ensures a comprehensive and validated characterization of this compound.
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]
- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]
- 11. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 12. chempap.org [chempap.org]
The Strategic Synthesis and Enduring Legacy of Quinoxaline-6-carboxylic Acid: A Technical Guide for Drug Discovery
Introduction: The Quinoxaline Scaffold and the Rise of a Key Intermediate
The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its discovery dates back to 1884, when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative.[1][2] Since this seminal discovery, the quinoxaline core has been extensively explored, leading to the development of a vast library of compounds with a broad spectrum of biological activities. These include applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3][4][5]
Within this important class of molecules, Quinoxaline-6-carboxylic acid has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical agents. Its strategic placement of a carboxylic acid group on the benzene ring provides a versatile handle for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the discovery, historical development of synthetic methodologies, and the pivotal role of this compound in modern drug discovery and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | [6] |
| Molecular Weight | 174.16 g/mol | [6] |
| Melting Point | 224-229 °C (decomposes) | [7] |
| Appearance | Light brown to dark brown solid | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| pKa | 3.22 ± 0.30 (Predicted) | [7] |
A Journey Through Time: The Synthesis of this compound
The synthesis of this compound is a specific application of the classical Hinsberg quinoxaline synthesis, which involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][8]
The Genesis: The Hinsberg Condensation
The foundational reaction for forming the quinoxaline core structure is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a method established in the late 19th century.[2][9] This robust and versatile reaction remains a cornerstone of quinoxaline synthesis today.
For the specific synthesis of this compound, the key precursors are 3,4-diaminobenzoic acid and a source of glyoxal .
Caption: The classical Hinsberg synthesis of this compound.
Experimental Protocol: Classical Synthesis of this compound
The following protocol is a representative example of the classical synthesis:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and acetic acid.[7]
-
Reagent Addition: To the solution, add an equimolar amount of glyoxal (often in the form of its stable bisulfite adduct, sodium glyoxal bisulfite).[7][10]
-
Reaction Conditions: Heat the reaction mixture to approximately 75 °C and maintain this temperature for several hours.[7]
-
Workup and Isolation: Upon completion of the reaction, cool the mixture to induce precipitation of the product. The solid this compound is then collected by filtration, washed with a cold solvent such as ethanol, and dried under vacuum.[7]
Causality Behind Experimental Choices: The use of an acidic medium, such as acetic acid, catalyzes the condensation reaction by protonating the carbonyl groups of glyoxal, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of 3,4-diaminobenzoic acid. Ethanol serves as a suitable solvent that can dissolve the reactants while allowing for the precipitation of the product upon cooling.
The Evolution to Greener Methodologies
While the classical Hinsberg condensation is effective, it often requires organic solvents and acidic catalysts. In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.
Hydrothermal Synthesis (HTS): A Paradigm Shift
One of the most promising green alternatives is hydrothermal synthesis (HTS), which utilizes high-temperature water as both the solvent and a catalyst.[11]
Caption: Hydrothermal synthesis of this compound.
Experimental Protocol: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids
A representative protocol for the synthesis of derivatives of this compound using HTS is as follows:
-
Reaction Setup: A mixture of a 1,2-diarylketone and 3,4-diaminobenzoic acid is placed in a high-pressure reaction vessel.[11]
-
Solvent: Water, or an aqueous solution of 5% acetic acid, is added as the solvent.[11]
-
Reaction Conditions: The vessel is sealed and heated to temperatures ranging from 150 to 230 °C for a short duration, typically 5 to 30 minutes.[11]
-
Workup and Isolation: After cooling, the solid product is isolated by filtration and dried.[11]
Trustworthiness and Self-Validation: A key challenge in the synthesis of carboxylic acids at high temperatures is the potential for decarboxylation. In the context of HTS for this compound, the formation of the decarboxylated quinoxaline is a known side reaction.[11] The reaction conditions, particularly temperature and reaction time, must be carefully optimized to maximize the yield of the desired carboxylic acid while minimizing the formation of this byproduct. This inherent competition serves as a self-validating system for the protocol's precision.
The Pivotal Role in Drug Discovery and Development
The true significance of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules.
A Key Intermediate for AMPHAKINE CX516
This compound is a crucial intermediate in the synthesis of AMPHAKINE CX516, a compound that has been investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease and ADHD.[10][12] The synthesis involves the amidation of this compound with piperidine.[12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1283202A1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 7. mtieat.org [mtieat.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 10. EP1277742A1 - Method for preparing halomethyl heterocyclic compounds - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 12. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
Quinoxaline-6-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in contemporary medicinal chemistry.[1][2][3] Its rigid, planar structure and electron-rich nitrogen atoms provide an ideal framework for interacting with a multitude of biological targets, including enzymes and nucleic acids.[2][4] This guide focuses specifically on the quinoxaline-6-carboxylic acid moiety, a critical building block that has given rise to a plethora of therapeutic agents. We will delve into its fundamental chemistry, explore its strategic role as a pharmacophore in drug design, and provide a detailed examination of its application across diverse therapeutic areas, with a particular focus on oncology, infectious diseases, and kinase inhibition. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols for the synthesis and evaluation of novel derivatives.
The this compound Core: Chemical Identity and Synthesis
This compound is an organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of approximately 174.16 g/mol .[5] It presents as a powder, typically white to off-white, and is soluble in dimethyl sulfoxide (DMSO) but only sparingly soluble in water.[6] The presence of both a hydrogen-bond-accepting quinoxaline ring system and a hydrogen-bond-donating/accepting carboxylic acid group makes it a versatile scaffold for creating diverse molecular libraries.
Foundational Synthesis: The Condensation Reaction
The most prevalent and robust method for synthesizing the quinoxaline scaffold is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[7][8] For this compound, the synthesis typically begins with 3,4-diaminobenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol outlines the fundamental synthesis from 3,4-diaminobenzoic acid and glyoxal.
Materials:
-
3,4-Diaminobenzoic acid (1.0 equiv.)
-
Glyoxal (40% solution in water, 1.1 equiv.)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl) for acidification
-
Sodium Bicarbonate (NaHCO₃) for neutralization
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and water (1:1 v/v).
-
Reaction Initiation: While stirring, slowly add the 40% aqueous glyoxal solution to the flask at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently. Ethanol is a suitable solvent that solubilizes the aromatic diamine while being miscible with the aqueous glyoxal.
-
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is acidified with 2M HCl to precipitate the product.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield pure this compound.
-
Characterization (Self-Validation): The final product's identity and purity should be confirmed using:
-
¹H NMR: To verify the aromatic and carboxylic acid proton signals.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z 174.16).
-
Melting Point (MP): Literature values are in the range of 224-229 °C.
-
Workflow for Derivative Synthesis
The carboxylic acid group is a key handle for derivatization, most commonly through amide bond formation. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Caption: General workflow for synthesizing quinoxaline-6-carboxamide derivatives.
The Pharmacological Versatility of the Quinoxaline Scaffold
The quinoxaline ring system is considered a "privileged scaffold" because its derivatives exhibit a wide array of pharmacological activities.[4][8] The two nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors, while the planar aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets.[2]
Anticancer Activity
Quinoxaline derivatives have demonstrated potent anticancer effects through multiple mechanisms of action.[1][9]
A. Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies. Quinoxaline derivatives have been successfully designed as inhibitors of several critical kinases.[10] The quinoxaline scaffold acts as an ATP-competitive hinge-binding motif.
-
Pim-1 Kinase: Quinoxaline-2-carboxylic acid has been identified as a potent inhibitor of Pim-1 kinase, an enzyme overexpressed in various leukemias and solid tumors.[11][12] Structure-based design has led to derivatives with optimized activity.[11][12]
-
Apoptosis signal-regulated kinase 1 (ASK1): Substituted quinoxaline derivatives have been developed as potent ASK1 inhibitors, a potential strategy for treating diseases like non-alcoholic steatohepatitis.[13]
-
VEGFR-2: Some quinoxaline-based scaffolds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key regulator of tumor angiogenesis.[14]
Caption: Quinoxaline inhibitors often block downstream kinases, halting proliferation.
B. Other Anticancer Mechanisms: Beyond kinase inhibition, quinoxaline derivatives can induce apoptosis and interfere with microtubule formation.[14][15] Certain derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and leading to programmed cell death.[1]
| Derivative Class | Target/Mechanism | Cancer Cell Lines | IC₅₀ (µM) | Reference |
| Quinoxaline-Amide | Tubulin Polymerization | HeLa, SMMC-7721, K562 | 0.071 - 0.164 | [1] |
| Bromo-Quinoxaline | Apoptosis Induction | A549 (Lung) | 9.32 - 11.98 | [15] |
| Imidazo[1,2-a]quinoxaline | Microtubule Interference | Various | Not specified | [14] |
| Quinoxaline-2-carboxylic acid | Pim-1 Kinase Inhibition | KU812 (Leukemia) | ~1.0 | [12] |
Table 1: Examples of Anticancer Activity of Quinoxaline Derivatives.
Antimicrobial Activity
The quinoxaline scaffold is a key component in many compounds with potent antibacterial and antifungal properties.[16][17][18][19]
-
Antibacterial: Quinoxaline-6-carboxamide derivatives have been synthesized and screened against bacterial strains like Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive), with some compounds showing excellent activity.[16]
-
Antifungal: Derivatives have also been tested against fungi such as Candida albicans.[17] The development of these agents is crucial for combating drug-resistant microbial infections.
Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents, with research highlighting their activity against a range of viruses.[20][21][22]
-
Anti-HIV: Some quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.[20][23]
-
Anti-Influenza: The scaffold has been used to design inhibitors of the influenza NS1A protein, which is essential for viral replication.[3][23]
-
Anti-Herpes: Activity against the herpes virus has also been reported, with the mechanism often linked to the DNA binding properties of the compounds.[7]
Advanced Protocols & Methodologies
3.1. Protocol: Synthesis of a Quinoxaline-6-Carboxamide Derivative
This protocol details the synthesis of a specific amide derivative, a common step in building a chemical library for screening.
Objective: To synthesize N-(3-Chloro-4-fluorophenyl)quinoxaline-6-carboxamide.
Materials:
-
This compound (1.0 equiv.)
-
Thionyl chloride (SOCl₂) (2.0 equiv.)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
3-Chloro-4-fluoroaniline (1.1 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
Procedure:
-
Acyl Chloride Formation: To a suspension of this compound in anhydrous DCM, add a catalytic drop of DMF. Slowly add thionyl chloride at 0°C.
-
Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride. DMF catalyzes this reaction. This activation is necessary for the subsequent amide coupling.
-
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the solution becomes clear. Remove excess thionyl chloride and DCM under reduced pressure.
-
Amide Coupling: Re-dissolve the resulting crude quinoxaline-6-carbonyl chloride in anhydrous DCM. Cool to 0°C and add 3-chloro-4-fluoroaniline, followed by the dropwise addition of triethylamine.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct of the amide coupling reaction, driving the reaction to completion.
-
-
Workup: Allow the reaction to stir at room temperature overnight. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
3.2. Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a quinoxaline derivative.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Synthesized quinoxaline compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium from the DMSO stock. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
The this compound scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability and diverse pharmacological profile ensure its continued relevance in drug discovery.[1][24]
Caption: Logical workflow from scaffold selection to lead compound optimization.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that target specific kinase isoforms or microbial enzymes to reduce off-target effects.
-
Overcoming Resistance: Developing compounds active against drug-resistant cancer cells or microbial strains.
-
Exploring Bioisosteres: Replacing the carboxylic acid group with bioisosteres (e.g., tetrazoles, acylsulfonamides) to modulate physicochemical properties like cell permeability and metabolic stability.[25][26]
-
New Therapeutic Areas: Investigating the potential of these derivatives in treating neurodegenerative and inflammatory diseases.
References
- (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017-04-20).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. RS Publication.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Synthesis and antimicrobial activity of some quinoxaline derivatives.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). NIH.
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017-02-21). PMC - PubMed Central.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011-04-21). PMC - NIH.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020-06-03). PMC - PubMed Central.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025-12-20). Bioengineer.org.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024-11-07). RSC Publishing.
- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
- Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI.
- This compound | C9H6N2O2 | CID 674813. PubChem.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2013-05-01). PMC - PubMed Central.
- Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. Semantic Scholar.
- Buy this compound at Best Price, Industrial/Research Grade Chemical.
- Pharmacological activities displayed by quinoxaline‐based molecules. ResearchGate.
- [PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Semantic Scholar.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Quinoxaline – Knowledge and References. Taylor & Francis.
- Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. ResearchGate.
- Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. (2018-06-25). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. rspublication.com [rspublication.com]
- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. [PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 25. drughunter.com [drughunter.com]
- 26. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Quinoxaline Scaffold
The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has long been a cornerstone in medicinal chemistry.[1][2] Its structural simplicity, coupled with its rich chemical versatility and diverse biological activities, establishes it as a "privileged scaffold" in drug discovery. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4] This guide provides a comprehensive technical overview of the biological significance of the quinoxaline core, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental workflows integral to the development of novel quinoxaline-based therapeutics.
Physicochemical Properties and Pharmacokinetic Profile
The quinoxaline nucleus possesses a unique set of physicochemical characteristics that contribute to its drug-like properties. It is a weak base with a pKa of 0.56 and is soluble in water.[1] The presence of two nitrogen atoms in the pyrazine ring allows for hydrogen bond acceptance, a critical feature for molecular recognition and binding to biological targets.[1] The aromatic nature of the scaffold provides a rigid framework that can be strategically functionalized to modulate lipophilicity, electronic properties, and steric hindrance, thereby optimizing pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂ | [1] |
| Molecular Weight | 130.15 g/mol | [1] |
| pKa | 0.56 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoxaline derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide spectrum of cancer cell lines.[5][6] Their antitumor activity is not confined to a single mechanism but rather involves a multi-targeted approach, disrupting various critical pathways essential for cancer cell proliferation, survival, and metastasis.
Inhibition of Key Signaling Pathways
A primary mechanism through which quinoxalines exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[7][8]
-
c-Met, EGFR, and VEGFR-2 Inhibition: Many quinoxaline derivatives have been designed as competitive inhibitors at the ATP-binding site of kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[5][7] Inhibition of these RTKs disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and angiogenesis.
Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by Quinoxaline Derivatives.
Topoisomerase II Inhibition and DNA Intercalation
Another significant anticancer mechanism of certain quinoxaline derivatives is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[6][9] These compounds can act as dual agents, both intercalating into the DNA double helix and inhibiting the enzymatic activity of topoisomerase II, leading to DNA damage and subsequent apoptosis.[4][6]
Induction of Apoptosis
Quinoxaline derivatives can trigger programmed cell death, or apoptosis, through various intrinsic and extrinsic pathways.[10][11] By inhibiting survival signals and promoting the expression of pro-apoptotic proteins, these compounds effectively eliminate cancer cells.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The quinoxaline scaffold is also a valuable pharmacophore in the development of anti-infective agents.
Antimicrobial Mechanism of Action
Quinoxaline 1,4-di-N-oxides are a notable class of antibacterial agents.[2][3] Their mechanism of action involves the bioreduction of the N-oxide groups by bacterial nitroreductases, which generates reactive oxygen species (ROS).[3] This oxidative stress leads to damage of cellular components, including DNA, proteins, and cell membranes, ultimately resulting in bacterial cell death.[3]
Figure 2: Antimicrobial Mechanism of Quinoxaline 1,4-di-N-oxides.
Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV).[12][13] Certain derivatives act as potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus.[14][15]
Experimental Protocols: From Synthesis to Biological Evaluation
The development of novel quinoxaline-based drugs relies on robust and reproducible experimental protocols.
General Synthesis of Quinoxaline Derivatives
The most common and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[16][17]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the selected o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent, such as ethanol or toluene (10 mL).[16]
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., acetic acid) or a solid-supported catalyst (e.g., alumina-supported heteropolyoxometalates) to the mixture.[16]
-
Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[16]
-
Work-up and Purification: Upon completion, remove the catalyst by filtration. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.[16]
In Vitro Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Antimicrobial Susceptibility Testing
Agar Disc Diffusion Method:
-
Inoculation: A standardized suspension of the test microorganism is spread evenly onto an agar plate.[1][19]
-
Disc Application: Sterile paper discs impregnated with a known concentration of the quinoxaline derivative are placed on the agar surface.[1][19]
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[1]
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Serial Dilution: The quinoxaline compound is serially diluted in a 96-well microtiter plate containing broth medium.[20]
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in anticancer quinoxalines, the introduction of specific moieties can enhance their kinase inhibitory activity or DNA binding affinity.
The quinoxaline scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel biological targets and the application of modern drug design strategies, such as fragment-based and structure-based design, will undoubtedly lead to the discovery of the next generation of quinoxaline-based therapeutics.
Conclusion
The quinoxaline scaffold represents a privileged and enduring platform in medicinal chemistry. Its versatile nature allows for the development of a wide array of biologically active compounds with therapeutic potential in oncology, infectious diseases, and beyond. A thorough understanding of its mechanisms of action, coupled with robust synthetic and biological evaluation protocols, is paramount for the successful translation of these promising molecules from the laboratory to the clinic.
References
- Saeed, A., Shaheen, F., & Abbas, N. (2018). Quinoxaline and its derivatives: A review of recent applications in medicinal chemistry. Journal of the Chemical Society of Pakistan, 40(1), 193-215.
- Zhou, Y., Zhai, S., & Li, Y. (2016). Quinoxaline 1,4-di-N-oxides: biological activities and mechanisms of actions. Frontiers in pharmacology, 7, 290.
- Eissa, I. H., El-Naggar, A. M., Abd El-Sattar, N. E. A., & Youssef, A. S. A. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 195-209.
- Ghahremanzadeh, R., Fereshteh, Z., & Bazgir, A. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. The Scientific World Journal, 2012.
- Li, J., Zhang, J., & Chen, J. (2014). Mechanisms of antibacterial action of quinoxaline 1, 4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in microbiology, 5, 66.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2020). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic chemistry, 94, 103433.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- Hosseini-Khan, M., & Davat-Ali, F. (2011). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
- Abdel-Aziz, A. A. M., Zaki, E. G., & El-Subbagh, H. I. (2016). Quinoxaline-based scaffolds targeting tyrosine kinases and their potential anticancer activity. Archiv der Pharmazie, 349(10), 733-751.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers. Molecules, 22(12), 2136.
- Bentham Science Publishers. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors.
- Krystal, G. W., Carlson, P., & Litz, J. (1997). Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. Cancer research, 57(9), 1781-1787.
- Abu-Hashem, A. A. (2015). Synthesis, reactions and biological activity of quinoxaline derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Yadav, G. D., & Mistry, C. K. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1759-1766.
- Eissa, I. H., El-Naggar, A. M., Abd El-Sattar, N. E. A., & Youssef, A. S. A. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 195-209.
- ResearchGate. (n.d.). Quinoxaline derivatives as dual DNA intercalating as well as topoisomerase II inhibitor.
- ResearchGate. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
- Al-Ostath, A., Ghorab, M. M., & Al-Qattan, M. N. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021.
- Montero, V., Vanelle, P., & Mege, M. (2020).
- MSA Repository "MSAR". (n.d.). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.
- Nafie, M. S., Kahwash, S. H., Youssef, M. M., & Dawood, K. M. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie, e2400225.
- ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives.
- El-Gendy, M. A., El-Naggar, A. M., & Youssef, A. S. A. (2016). Synthesis, characterization and biological evaluation of some quinoxaline derivatives: a promising and potent new class of antitumor and antimicrobial agents. Acta poloniae pharmaceutica, 73(3), 633-644.
- El-Sayed, W. A., Ali, O. M., & El-Sokkary, R. I. (2019). Synthesis and antimicrobial activity of some new substituted quinoxalines. Molecules, 24(22), 4198.
- Kumar, A., Kumar, S., & Singh, P. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Acta poloniae pharmaceutica, 68(4), 545-551.
- Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives.
- ResearchGate. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Sharma, A., Kumar, V., & Singh, R. (2022). Synthetic methods of quinoxaline derivatives and their potential anti-inflammatory properties. Current organic synthesis, 19(5), 496-513.
- Bhatt, H., & Singh, S. (2016). Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. European journal of medicinal chemistry, 119, 149-160.
- Al-Onazi, W. A., Al-Dosary, M. S., Al-Rejaie, S. S., & Al-Harbi, S. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and drug resistance, 16, 2459.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- de Oliveira, C. S., Lacerda, R. B., & de Souza, M. V. N. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. European journal of medicinal chemistry, 188, 112021.
- Semantic Scholar. (n.d.). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In.
- Al-Tel, T. H., Al-Sanea, M. M., & Al-Qattan, M. N. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo [1, 2-a] quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 795.
- MedDocs. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- El-Hoshoudy, A. N., Abdel-Aziz, M., & El-Faham, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC advances, 14(4), 2636-2656.
- ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives.
- National Center for Biotechnology Information. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Montero, V., Vanelle, P., & Mege, M. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline-6-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoxaline Core
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have garnered immense interest due to their wide array of pharmacological activities and their presence in various clinically significant molecules, including antibiotics like echinomycin and levomycin.[2][3] At the heart of many of these bioactive derivatives lies Quinoxaline-6-carboxylic acid, a versatile scaffold that provides a crucial handle for chemical modification and optimization of biological activity. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its extensive applications in the development of novel therapeutic agents.
Physicochemical Properties and Characterization
This compound (C9H6N2O2) is a white to off-white crystalline powder with a molecular weight of 174.16 g/mol .[4][5] It is sparingly soluble in water but demonstrates good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4]
| Property | Value | Source |
| Molecular Formula | C9H6N2O2 | [5] |
| Molecular Weight | 174.16 g/mol | |
| Melting Point | 224-229 °C (decomposes) | |
| Appearance | White to off-white powder | [4] |
| Solubility | Sparingly soluble in water, soluble in DMSO | [4] |
Characterization of this compound and its derivatives is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structural integrity.[6]
Synthesis of the this compound Scaffold
The primary and most widely adopted method for synthesizing the quinoxaline core involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[7][8] For this compound, a common starting material is 3,4-diaminobenzoic acid.
A general synthetic approach is outlined below:
Figure 1: General synthesis workflow for this compound.
Detailed Experimental Protocol (Illustrative):
A widely used method for synthesizing quinoxalines is the reaction of an o-phenylenediamine with an α-dicarbonyl compound.[7] The following is a representative protocol for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a suitable solvent, such as a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add an equimolar amount of an α-dicarbonyl compound, like a 40% aqueous solution of glyoxal.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.
-
Work-up and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid is then collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials, and dried. Further purification can be achieved by recrystallization.
The Role of this compound in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for creating a diverse library of derivatives with a wide range of biological activities. The carboxylic acid group at the 6-position serves as a convenient point for chemical modification, allowing for the introduction of various functional groups through amide bond formation or esterification.[7][9] This has led to the development of numerous quinoxaline-6-carboxamide derivatives with potent therapeutic potential.[6]
Antimicrobial Activity
Quinoxaline derivatives have long been recognized for their antibacterial and antifungal properties.[6] The modification of the carboxylic acid group in this compound has been a key strategy in the development of novel antimicrobial agents.
A study on novel quinoxaline-6-carboxamide derivatives demonstrated that the synthesized compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The general workflow for the synthesis of these derivatives is as follows:
Figure 2: Synthesis of Quinoxaline-6-carboxamide derivatives.
Step-by-Step Methodology for Amide Derivative Synthesis:
-
Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride derivative by refluxing with thionyl chloride.[6]
-
Amide Bond Formation: The resulting quinoxaline-6-carbonyl chloride is then reacted with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield the corresponding quinoxaline-6-carboxamide derivatives.[6]
The structure-activity relationship (SAR) studies have shown that the nature of the substituent on the amide nitrogen significantly influences the antimicrobial potency.[9]
Anticancer Activity
The quinoxaline scaffold is a prominent feature in many anticancer agents.[1][10][11] Derivatives of this compound have been investigated as potential inhibitors of various cancer-related targets, including tyrosine kinases and tubulin polymerization.[1][12]
One area of focus has been the development of quinoxaline derivatives as EGFR-TK inhibitors.[1] The general approach involves synthesizing quinoxaline-6-carboxamides and evaluating their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.
Furthermore, some quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[11][13] For instance, certain compounds have been demonstrated to trigger apoptosis through mitochondrial- and caspase-3-dependent pathways in human non-small-cell lung cancer cells.[13]
Antiviral Activity
The emergence of viral diseases has spurred the search for novel antiviral agents, and quinoxaline derivatives have shown promise in this area.[9] Modifications at the 6-position of the quinoxaline ring through an amide linker have been shown to significantly impact biological activity against viruses like influenza.[9]
Other Therapeutic Applications
The versatility of the this compound scaffold extends to a multitude of other therapeutic areas:
-
Kinase Inhibitors: Quinoxaline derivatives have been developed as inhibitors of various kinases, including Apoptosis signal-regulated kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), which are implicated in inflammatory diseases and neurodegenerative disorders.[14][15][16]
-
Anti-inflammatory and Analgesic Activity: Certain quinoxaline derivatives have demonstrated anti-inflammatory and analgesic properties.[7]
-
Allosteric Modulators: Quinoxaline-6-carboxamides have been identified as novel allosteric modulators of cannabinoid receptors (CB1 and CB2), which are important drug targets for various neurological and immunological conditions.[17]
Future Perspectives and Conclusion
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the ease with which its carboxylic acid functionality can be modified make it an invaluable starting point for the design and development of new therapeutic agents. The broad spectrum of biological activities exhibited by its derivatives underscores the immense potential of this heterocyclic core.[1][3]
References
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate.
- Srinivas, K., Himabindu, V., Reddy, G. M., & Balram, B. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care, 4(4), 47-56.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- This compound. (n.d.). IndiaMART.
- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-17.
- Ghadage, R. V., Shah, V. V., Bapat, B. A., & Shirote, P. J. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2021). RSC Publishing.
- Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of some quinoxaline derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (n.d.). RS Publication.
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(1), 193-197.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.
- This compound. (n.d.). PubChem.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2019). RSC Publishing.
- Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. (2025). Biochemical Pharmacology.
- Recent advances in the synthesis and reactivity of quinoxaline. (2021). Organic Chemistry Frontiers.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Arkivoc.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2019). Tropical Journal of Pharmaceutical Research.
- Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. (2020). MDPI.
- This compound. (n.d.). Matrix Fine Chemicals.
- Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2022). Scientific Reports.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.
- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). ReCIPP.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). ResearchGate.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry.
- This compound. (n.d.). Stenutz.
Sources
- 1. mdpi.com [mdpi.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 5. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Quinoxaline-6-Carboxylic Acid Analogues
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a "privileged structure" in modern drug discovery.[1][2] Its inherent planarity, aromaticity, and the presence of nitrogen atoms create a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[3] The synthetic tractability of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses specifically on analogues of Quinoxaline-6-carboxylic acid , a key derivative that has garnered significant attention for its therapeutic promise across multiple disease areas. The carboxylic acid moiety at the 6-position can serve as a crucial interaction point with biological targets and provides a handle for further chemical modifications to optimize drug-like properties.[6]
This in-depth technical guide will explore the validated and emerging therapeutic targets of this compound analogues, delving into their mechanisms of action and providing practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for target identification and validation, presenting detailed protocols and data to support the development of novel therapeutics based on this remarkable scaffold.
I. Oncological Targets: Combating Cancer Through Multi-faceted Inhibition
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several analogues demonstrating potent activity against various tumor types.[7][8][9] Their anticancer effects are often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis.
Protein Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating virtually all cellular processes.[5] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] this compound analogues have been shown to act as potent inhibitors of several key kinases implicated in oncology.
Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7] Inhibition of VEGFR-2 can effectively starve tumors and prevent their growth and metastasis. Quinoxaline derivatives can act as ATP-competitive inhibitors of VEGFR-2, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.[7]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline analogues.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound analogues against VEGFR-2.[10]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound analogues (test compounds)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analogues in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of the VEGFR-2 enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action: IKKβ is a key kinase in the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation.[11][12] Quinoxaline urea analogues have been identified as potent inhibitors of IKKβ phosphorylation, thereby blocking the downstream activation of NF-κB.[11][12]
Signaling Pathway:
Caption: IKKβ/NF-κB signaling pathway and its modulation by quinoxaline analogues.
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis.[13] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.[13]
Mechanism of Action: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase that, when activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15] Some this compound analogues have been found to induce the activation of caspase-3 and caspase-8, leading to apoptotic cell death.[13]
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of caspase-3 in cell lysates, a key indicator of apoptosis.[11][16]
Materials:
-
Cancer cell line of interest
-
This compound analogues (test compounds)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cancer cells in a 96-well plate and treat with various concentrations of the this compound analogues for a specified period (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Caspase-3 Assay:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Quantitative Data Summary: Anticancer Activity of Quinoxaline Analogues
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Urea Analogue | IKKβ | Pancreatic Cancer | ~2.5-fold more potent than parent compound | [11][12] |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid ester | Tubulin Polymerization | HeLa, SMMC-7721, K562 | 0.126, 0.071, 0.164 | [17] |
| Indeno[1,2-b]quinoxaline-6-carboxamide derivative | Topoisomerase I, Tubulin | Breast (MB231), Prostate (PC-3), Hepatocarcinoma (Huh-7) | Not specified | [13] |
II. Neurological Targets: Modulating Excitatory Neurotransmission
Dysregulation of excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate, is implicated in a range of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[18] Quinoxaline derivatives have been extensively studied as antagonists of glutamate receptors, particularly the AMPA receptor.
AMPA Receptor Antagonism
Mechanism of Action: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a ligand-gated ion channel that mediates the majority of fast excitatory synaptic transmission in the central nervous system.[16] Overactivation of AMPA receptors can lead to excitotoxicity and neuronal cell death. This compound analogues can act as competitive antagonists at the glutamate binding site of the AMPA receptor, preventing its activation and the subsequent influx of cations.[19]
Signaling Pathway:
Caption: AMPA receptor activation and competitive antagonism by quinoxaline analogues.
Experimental Protocol: AMPA Receptor Radioligand Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound analogues for the AMPA receptor.[3][20][21]
Materials:
-
Rat cortical membrane preparation (source of AMPA receptors)
-
[³H]AMPA (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound analogues (test compounds)
-
Non-specific binding control (e.g., high concentration of L-glutamate)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the rat cortical membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]AMPA in assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
III. Antimicrobial Targets: A Renewed Arsenal Against Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antiviral effects.[10][22]
Antibacterial Activity
Mechanism of Action: The precise mechanism of antibacterial action for many this compound analogues is still under investigation. However, some studies suggest that they may act as DNA-damaging agents, particularly in mycobacteria.[14] This could involve intercalation into the DNA helix or the generation of reactive oxygen species that lead to DNA strand breaks.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25][26]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth or agar
-
This compound analogues (test compounds)
-
Sterile 96-well microplates or petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure (Broth Microdilution):
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Quantitative Data Summary: Antibacterial Activity of Quinoxaline Analogues
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline-6-carboxamide derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Varied, some with excellent activity | [25] |
| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative | Mycobacterium tuberculosis | 1.25 | [14] |
| Pyrazinamide-mimicking this compound derivative | Mycobacterium tuberculosis H37Ra | 6.25 µM | [27] |
Antiviral Activity
Mechanism of Action: Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses.[10] Their mechanisms of action can be diverse, including the inhibition of viral enzymes essential for replication, such as reverse transcriptase or proteases, or interference with viral entry into host cells. For instance, some quinoxaline-containing compounds have been investigated as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[22]
Experimental Protocol: Antiviral Replication Assay (Cell-based)
This protocol outlines a general cell-based assay to evaluate the antiviral activity of this compound analogues.[22][28]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
This compound analogues (test compounds)
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay, or reporter gene expression)
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate and allow them to adhere.
-
Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the test compounds for a short period. Then, infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication to occur.
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable method. For example, extract total RNA and perform qRT-PCR to measure the levels of viral RNA.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).
IV. Target Identification and Validation: A Workflow for Novel Quinoxaline Analogues
A critical step in the development of new drugs is the identification and validation of their molecular targets.[2][29][30][31] This workflow provides a general framework for elucidating the mechanism of action of novel this compound analogues.
Workflow for Target Identification and Validation:
Caption: A generalized workflow for the identification and validation of therapeutic targets for bioactive small molecules.
Experimental Protocol: Target Identification using Photo-Affinity Chromatography
This protocol provides a method for identifying the protein targets of a bioactive this compound analogue using photo-affinity chromatography.[7][9][26][30][32][33][34][35][36]
Materials:
-
Bioactive this compound analogue
-
Photo-reactive crosslinker and linker for immobilization
-
Affinity resin (e.g., sepharose beads)
-
Cell or tissue lysate
-
UV light source (e.g., 365 nm)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE equipment
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize an affinity probe by chemically linking the quinoxaline analogue to a photo-reactive crosslinker and a tag (e.g., biotin) or directly to the affinity resin. A control probe with a structurally similar but inactive analogue should also be prepared.
-
Affinity Pulldown:
-
Incubate the affinity probe with the cell or tissue lysate to allow binding to target proteins.
-
Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Separation: Elute the crosslinked proteins from the resin. Separate the eluted proteins by SDS-PAGE.
-
Protein Identification: Excise the protein bands that are specifically pulled down by the active probe but not the control probe. Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Target Validation: Validate the identified putative targets using orthogonal methods, such as those described in the previous sections.
V. Conclusion and Future Directions
The this compound scaffold is a rich source of novel therapeutic agents with the potential to address unmet medical needs in oncology, neurology, and infectious diseases. The diverse range of biological targets modulated by these analogues underscores the versatility of this chemical framework. This guide has provided a comprehensive overview of the key therapeutic targets, their associated signaling pathways, and detailed experimental protocols for their investigation.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR for different target classes will enable the rational design of more potent and selective inhibitors.[3][11][12][18]
-
Target Deconvolution: For analogues identified through phenotypic screening, robust target deconvolution strategies are essential to understand their mechanism of action.
-
Pharmacokinetic and Safety Profiling: Promising lead compounds must be thoroughly evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity.
-
Combination Therapies: Exploring the synergistic effects of this compound analogues with existing therapies could lead to more effective treatment regimens, particularly in oncology.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of quinoxaline-based therapeutics, ultimately translating the promise of this privileged scaffold into tangible clinical benefits.
References
- Caspase-3 Activity Assay (Fluorometric).
- Caspase-3 activity assay. Cusabio. [Link]
- The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
- Minimal Inhibitory Concentr
- Small molecule target identification using photo-affinity chrom
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care. [Link]
- Minimum Inhibitory Concentration (MIC) Test.
- Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. Molecules. [Link]
- Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
- Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol. [Link]
- Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
- Assembly and Stoichiometry of the AMPA Receptor and Transmembrane AMPA Receptor Regulatory Protein Complex. The Journal of Neuroscience. [Link]
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
- Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids.
- Quinoxaline and quinoxaline-1,4-di- N -oxides: An emerging class of antimycobacterials. European Journal of Medicinal Chemistry. [Link]
- Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. University of Leeds Thesis. [Link]
- An insight into medicinal chemistry of anticancer quinoxalines.
- Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]
- Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters. [Link]
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mediterranean Journal of Chemistry. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Quinoxaline-containing compounds as hepatitis C virus inhibitors.
- Pyrazinamide-mimicking small molecules as treatment for tuberculosis.
- Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry. [Link]
- This compound. Macsen Labs. [Link]
- Process of preparing enantiomerically pure 1,8-bridged 4-quinolone-3-carboxylic acids.
- Target Identification and Valid
- Compositions And Methods For Treating Attention Deficit Disorders.
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry. [Link]
- Quinoxalinyl macrocyclic hepatitis C serine protease inhibitors.
- SAR and potent compounds of some quinoxaline analogues.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mpbio.com [mpbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mtieat.org [mtieat.org]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. US7368452B2 - Quinoxalinyl macrocyclic hepatitis C serine protease inhibitors - Google Patents [patents.google.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. WO2025122558A1 - Pyrazinamide-mimicking small molecules as treatment for tuberculosis - Google Patents [patents.google.com]
- 28. AU2008322537A1 - Quinoxaline-containing compounds as hepatitis C virus inhibitors - Google Patents [patents.google.com]
- 29. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 30. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 31. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 32. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 35. US5237060A - Process of preparing enantiomerically pure 1,8-bridged 4-quinolone-3-carboxylic acids - Google Patents [patents.google.com]
- 36. youtube.com [youtube.com]
An In-Depth Technical Guide to the In Silico Prediction of Quinoxaline-6-carboxylic acid Properties
Abstract
Quinoxaline-6-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antibacterial, and antiviral properties.[1][2][3][4] The early-stage assessment of a molecule's physicochemical and pharmacokinetic properties is a critical determinant of its potential success as a therapeutic agent.[5][6] This guide provides a comprehensive technical overview of the in silico methodologies used to predict the key properties of this compound. We will explore the theoretical underpinnings and practical application of computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, physicochemical characteristics, and potential biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery and optimization of novel quinoxaline-based drug candidates.
Introduction: The Quinoxaline Scaffold and the Imperative of Early-Stage Prediction
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a versatile pharmacophore that has garnered significant attention in drug discovery.[2][7] this compound, specifically, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1][8][9][10][11] The journey from a promising lead compound to a marketed drug is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles.[6][12]
In silico prediction methods have emerged as indispensable tools in modern drug discovery, offering a cost-effective and rapid means to evaluate the "drug-likeness" of a molecule before committing to expensive and time-consuming experimental studies.[13][14][15][16] By computationally modeling properties such as solubility, permeability, metabolic stability, and potential toxicity, researchers can prioritize candidates with a higher probability of success, thereby streamlining the development pipeline.[5][14][15][17] This guide will delve into the core computational techniques for characterizing this compound.
Foundational Physicochemical Property Prediction
Before assessing complex biological interactions, it is essential to establish the fundamental physicochemical properties of this compound. These properties govern its behavior in various biological environments and are foundational inputs for more complex ADMET models.
Molecular Descriptors and Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption and distribution.[5] A variety of computational methods exist for its prediction, ranging from fragment-based approaches to whole-molecule property calculations.
Experimental Protocol: In Silico logP Prediction
-
Obtain the 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for this compound: OC(=O)c1ccc2nccnc2c1.
-
Select Prediction Software: Utilize a validated software package or web server. Several free and commercial options are available, such as SwissADME, ADMETlab, or the ADMET Predictor® suite.[15][18][19]
-
Calculate logP: Input the SMILES string into the selected tool. The software will employ algorithms, often based on atomic contributions or topological indices, to estimate the logP value.
-
Analyze Results: Compare the predicted logP values from different algorithms to assess the consensus and potential range.
Aqueous Solubility (logS)
Aqueous solubility is paramount for drug absorption and formulation.[6] Poor solubility is a frequent cause of failure in drug development. In silico models for solubility prediction can be broadly categorized into those based on physicochemical properties (like logP and melting point) and those employing more complex quantitative structure-property relationship (QSPR) models.[20][21][22] The General Solubility Equation (GSE) is a widely used thermodynamic-based method.[20][22]
Experimental Protocol: In Silico Aqueous Solubility Prediction
-
Input Molecular Structure: Provide the SMILES string of this compound to the chosen computational tool.
-
Select Prediction Model: Choose a solubility prediction model. Many platforms offer multiple models, such as those developed by Ali, Abraham, or through machine learning algorithms.[23][24]
-
Execute Calculation: The software will calculate the intrinsic solubility (logS), often providing a qualitative assessment (e.g., poorly soluble, moderately soluble).
-
Consider pH Effects: For ionizable compounds like this compound, it is crucial to predict the pKa to understand how solubility changes with pH.
pKa Prediction
The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Various computational methods, including those based on empirical rules, quantum mechanics, and machine learning, are used for pKa prediction.[19]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 174.16 g/mol [25][26] | Influences diffusion and transport across membranes. |
| logP | ~1.5 - 2.5 | Optimal range for oral bioavailability. |
| logS (Aqueous Solubility) | -2.0 to -3.0 | Indicates moderate to low solubility. |
| pKa (acidic) | ~3.2 - 4.0 | Carboxylic acid group will be ionized at physiological pH. |
| Topological Polar Surface Area (TPSA) | 68.9 Ų | Influences membrane permeability. |
ADMET Profiling: The Journey of a Drug in the Body
ADMET prediction is a cornerstone of modern drug discovery, aiming to identify potential liabilities early in the process.[5][12] Computational models for ADMET are often built using large datasets of experimental results and employ machine learning or rule-based systems.[14][17][27]
Absorption
For orally administered drugs, absorption is the first critical step. Key parameters include gastrointestinal (GI) absorption and permeability across the blood-brain barrier (BBB). Models like the "Rule of Five" by Lipinski provide a foundational filter for assessing oral bioavailability.[18]
Workflow for Predicting Absorption Properties
Caption: Workflow for in silico prediction of absorption properties.
Distribution
Distribution describes how a drug spreads throughout the body's compartments. A key factor is plasma protein binding (PPB), as only the unbound fraction of a drug is typically active.
Metabolism
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination.[13] Predicting which CYP isoforms a compound might inhibit or be a substrate for is crucial to avoid drug-drug interactions.
Experimental Protocol: CYP Inhibition Prediction
-
Input Structure: Submit the 2D structure of this compound to an ADMET prediction platform.
-
Select CYP Isoforms: Choose the relevant CYP isoforms for prediction (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Run Prediction: The software will compare the input structure to known inhibitors of these enzymes, often using machine learning models or pharmacophore-based approaches.
-
Interpret Results: The output will typically be a binary prediction (inhibitor/non-inhibitor) for each isoform.
Excretion
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys. Total clearance is a key predicted parameter.
Toxicity
Toxicity is a major cause of late-stage drug failure.[28] In silico toxicology aims to predict various toxicity endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and organ toxicity.[14][27][29] These predictions are often based on the identification of "structural alerts" or QSAR models.[17][29]
Table 2: Predicted ADMET Profile for this compound
| ADMET Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | No | Less likely to cause central nervous system side effects. |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | May require consideration of dosing regimens. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Total Clearance | Low to Moderate | Suggests a reasonable half-life. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
Biological Activity Prediction: Target Identification and Virtual Screening
Beyond ADMET properties, computational methods can be used to hypothesize potential biological targets and predict the activity of a molecule.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[29][30] For quinoxaline derivatives, QSAR models have been developed to predict activities such as anti-tubercular and anti-malarial effects.[30][31][32] These models use molecular descriptors (e.g., topological, electrostatic) to predict the activity of new compounds.[30][32]
Workflow for 2D-QSAR Model Development
Caption: Generalized workflow for developing a QSAR model.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[33][34] This method is invaluable for virtual screening of large compound libraries and for understanding the molecular basis of ligand-receptor interactions.[33][35] Software such as AutoDock, Glide, and MOE are widely used for this purpose.[33][36]
Experimental Protocol: Molecular Docking
-
Prepare the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.
-
Prepare the Ligand: Generate a 3D conformation of this compound. Assign charges and define rotatable bonds.
-
Define the Binding Site: Identify the active site of the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Perform Docking: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site.
-
Analyze Results: The results are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Conclusion and Future Directions
The in silico prediction of the properties of this compound provides a powerful, multi-faceted approach to assessing its drug discovery potential. By integrating predictions of physicochemical properties, ADMET profiles, and biological activity, researchers can make more informed decisions, thereby de-risking the drug development process and accelerating the journey from concept to clinic. Future advancements in this field will likely involve the use of more sophisticated machine learning and artificial intelligence algorithms, trained on larger and more diverse datasets, to further improve the accuracy and predictive power of these computational models.[12][27]
References
- Bagchi, M. C., & Ghosh, P. (2009). QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection. Current Medicinal Chemistry, 16(21), 2675-2686. [Link]
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]
- Kar, S., & Roy, K. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]
- OpenEye Scientific Software. (n.d.). Molecular Docking Software for Virtual Screening.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
- Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Chen, M., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 112. [Link]
- Steshin, S., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14092-14104. [Link]
- Deep Origin. (n.d.). ADMET Predictions.
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]
- Guan, D., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1089-1100. [Link]
- Muthusamy, A., & Kumar, M. (2019). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Biomedical and Pharmacology Journal, 12(4), 1863-1871. [Link]
- Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- ResearchGate. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. [Link]
- Singh, P., et al. (2020). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. Journal of Pharmaceutical Sciences and Research, 12(5), 684-691. [Link]
- Drug Discovery Group. (n.d.). Software.
- Vandavasi, V. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(10), e17812. [Link]
- Kumar, A., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867. [Link]
- Ghosh, P., & Bagchi, M. C. (2009). QSAR Modeling for Quinoxaline Derivatives using Genetic Algorithm and Simulated Annealing Based Feature Selection. Current Medicinal Chemistry, 16(21), 2675-2686. [Link]
- Fiveable. (n.d.). ADMET prediction.
- Simulations Plus. (n.d.). ADMET Predictor®.
- Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1324-1327. [Link]
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- El-Gaby, M. S. A., et al. (2002). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Acta Chimica Slovenica, 49(1), 159-171. [Link]
- IndiaMART. (n.d.). This compound.
- Gimeno, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 762. [Link]
- Oprea, T. I. (2000). Prediction of Drug-Like Properties.
- Yamashita, F., & Hashida, M. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 14(11), 2321. [Link]
- ResearchGate. (n.d.). Top 15 target predictions for the most active quinoxaline derivatives 3 and 4 using SwissTarget prediction web tool. [Link]
- ResearchGate. (n.d.). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]
- PubChem. (n.d.). This compound.
- Nguyen, N. T., et al. (2022). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 12(38), 24657-24666. [Link]
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Stenutz. (n.d.). This compound.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters. [Link]
- Pereira, J. A., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry, 2014, 1-7. [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
- ResearchGate. (n.d.).
- RS Publication. (n.d.).
- Semantic Scholar. (n.d.).
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. fiveable.me [fiveable.me]
- 6. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pozescaf.com [pozescaf.com]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 19. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | MDPI [mdpi.com]
- 20. lifechemicals.com [lifechemicals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 25. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. op.niscpr.res.in [op.niscpr.res.in]
- 32. QSAR Modeling for Quinoxaline Derivatives using Genetic Algorithm...: Ingenta Connect [ingentaconnect.com]
- 33. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 35. eyesopen.com [eyesopen.com]
- 36. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
A Senior Application Scientist's Guide to Quinoxaline-6-carboxylic Acid: Sourcing, Purity, and Quality Control
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoxaline-6-carboxylic Acid
This compound (CAS No. 6925-00-4) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a derivative of quinoxaline, a fused bicyclic system composed of a benzene and a pyrazine ring, this compound serves as a critical starting material and intermediate in the synthesis of complex organic molecules.[1] Its utility is prominently highlighted in the development of novel therapeutics; for instance, it is a key intermediate in the preparation of AMPHAKINE CX516®, a compound investigated for treating conditions such as Alzheimer's disease and ADHD.[2] The quinoxaline scaffold itself is prevalent in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]
Given its role as a foundational precursor, the purity and reliable sourcing of this compound are paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and compromised biological activity in final compounds. This guide provides an in-depth overview of commercial suppliers, available purity levels, and robust analytical methodologies for quality control, ensuring researchers can proceed with confidence in their synthetic endeavors.
Physicochemical Profile
A foundational understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and application in experimental work.
-
Appearance: Typically a powder, with color ranging from white or off-white to grey and dark grey depending on purity.[5][10][11]
-
Melting Point: ~224-229 °C (with decomposition)[5]
-
Solubility: Soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in water.[10]
Caption: Chemical structure of this compound.
Commercial Suppliers and Purity Grades
The selection of a reliable supplier is a critical first step in any research campaign. Purity can vary significantly between vendors and even between batches from the same vendor. The following table summarizes publicly available data from several commercial suppliers. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Reported Purity | CAS Number | Form |
| Sigma-Aldrich | 97% | 6925-00-4 | Powder |
| Thermo Scientific | ≥94.0% (by Titration/GC) | 6925-00-4 | Powder |
| Apollo Scientific | ≥95% | 6925-00-4 | Powder |
| Alchem Pharmtech | 95% | 6925-00-4 | N/A |
| CP Lab Safety | min 95% | 6925-00-4 | N/A |
| Generic | 98% (Industrial/Research Grade) | 6925-00-4 | Crystalline Powder |
| Santa Cruz Bio. | N/A | 6925-00-4 | N/A |
| Matrix Fine Chem. | N/A | 6925-00-4 | N/A |
This table is for informational purposes and is not an exhaustive list. Purity levels and availability are subject to change. Data compiled from supplier websites.[5][6][7][8][9][10][11][12]
Expert Insight: The term "97%" or "≥95%" can be misleading without context. It is crucial to understand the analytical method used for this determination (e.g., HPLC area percent, titration, qNMR). A compound that is 97% pure by HPLC may still contain residual solvents or inorganic salts not detected by that method. A multi-technique approach to quality control is therefore essential.
In-House Quality Control: A Self-Validating Protocol
Upon receiving a commercial batch of this compound, especially for use in sensitive applications like drug discovery, independent verification of its identity and purity is a mandatory step. A robust QC workflow combines chromatographic and spectroscopic methods to provide a comprehensive purity profile.[13]
Caption: A typical Quality Control (QC) workflow for an incoming chemical sample.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound based on the area percentage of the main peak.
Rationale: HPLC is the workhorse for purity assessment in pharmaceutical development. It excels at separating the main compound from non-volatile organic impurities, such as starting materials, by-products, or degradation products.[13]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape for the carboxylic acid analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 5.0 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute 1:10 with diluent to a final concentration of 0.1 mg/mL. Causality: This concentration is typically within the linear range of a standard UV detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Trustworthiness Check: The analysis is only valid if a blank injection (diluent only) shows no interfering peaks and system suitability injections (multiple injections of the same standard) show consistent retention times and peak areas.
-
Confirmatory Analysis: ¹H-NMR and Mass Spectrometry
-
¹H Nuclear Magnetic Resonance (¹H-NMR): This technique provides an orthogonal confirmation of the compound's identity. The resulting spectrum should match the known chemical shifts and coupling constants for this compound. Importantly, ¹H-NMR is also highly effective for identifying and quantifying residual solvents (e.g., DMSO, ethyl acetate) that may not be detected by HPLC.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity. When coupled with HPLC (LC-MS), it can also help identify the molecular weights of any impurities detected.[13]
Overview of Synthetic Routes
Understanding the synthesis of a compound can provide insights into potential impurities. The classical and most common method for synthesizing the quinoxaline core is the Hinsberg condensation , which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] Greener, catalyst-free methods using methanol as a solvent have made this approach highly efficient.[4]
For this compound specifically, a documented route involves a two-step process starting from 6-methyl-quinoxaline.[2]
Caption: Simplified two-step synthesis from 6-methyl-quinoxaline.[2]
Expert Insight: Direct oxidation of the methyl group on 6-methyl-quinoxaline to the carboxylic acid is reportedly challenging.[2] The halogenation/oxidation pathway is a more controlled method. Potential impurities arising from this route could include unreacted starting material, the halomethyl intermediate, or over-oxidation by-products.
References
- Matrix Fine Chemicals. This compound | CAS 6925-00-4. [Link]
- TradeIndia. Buy this compound at Best Price, Industrial/Research Grade Chemical. [Link]
- CP Lab Safety. This compound, min 95%, 100 grams. [Link]
- Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
- Scientific Publications.
- ResearchGate.
- Thieme Chemistry. A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. [Link]
- PubMed.
- RS Publication.
- PubChem. This compound | C9H6N2O2 | CID 674813. [Link]
- National Institutes of Health.
Sources
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound 97 6925-00-4 [sigmaaldrich.com]
- 6. This compound | CAS 6925-00-4 [matrix-fine-chemicals.com]
- 7. scbt.com [scbt.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 11. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 6925-00-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Methodological & Application
Application Note & Protocol: High-Temperature Water Synthesis of 2,3-Diarylquinoxaline-6-Carboxylic Acids
Abstract
Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of compounds with a wide range of therapeutic activities, including antiviral, anticancer, and antibacterial properties.[1][2][3][4] The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, key intermediates for drug development, has traditionally relied on methods involving organic solvents and strong acid catalysts.[5][6] This application note details a robust and environmentally benign protocol for the synthesis of these vital compounds using high-temperature water (HTW), also known as subcritical water, as both the solvent and catalyst. This method offers high yields, short reaction times, and a significantly improved safety and sustainability profile, aligning with the principles of green chemistry.[1][7]
Principle of the Method: The Power of High-Temperature Water
Under ambient conditions (25°C, 0.1 MPa), water is a highly polar solvent with a neutral pH and a high dielectric constant. However, when heated in a sealed vessel to temperatures between 100°C and its critical point (374°C), its properties change dramatically.[8][9]
-
Tunable Polarity: As the temperature of water increases, its dielectric constant decreases significantly.[8][10][11] In the 150–250°C range, water's polarity becomes comparable to that of organic solvents like methanol or ethanol, allowing it to readily dissolve non-polar organic reactants.[8][10][11][12]
-
In-Situ Acid Catalysis: The ion product of water (K_w_) increases by several orders of magnitude at elevated temperatures, leading to a higher concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[9] This self-ionization allows water to act as an effective acid/base catalyst for reactions like condensations, eliminating the need for external, often corrosive, acid catalysts.[9]
The synthesis of quinoxalines proceeds via the condensation of an ortho-diamine (3,4-diaminobenzoic acid) with a 1,2-dicarbonyl compound (an α-diketone, such as benzil derivatives).[5] In HTW, the increased concentration of hydronium ions catalyzes the nucleophilic attack of the amine groups on the carbonyl carbons, leading to a cyclization-condensation cascade that efficiently forms the quinoxaline ring system.[13]
Reaction Mechanism & Experimental Workflow
The overall synthesis is a one-pot reaction that proceeds through a well-established condensation mechanism. The workflow is streamlined to minimize handling and purification steps.
Detailed Experimental Protocol
3.1 Materials and Reagents
-
3,4-Diaminobenzoic acid (≥98%)
-
Substituted 1,2-diaryl-1,2-ethanediones (benzils) (≥98%)
-
Deionized water
-
Ethanol (for recrystallization)
3.2 Equipment
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) or a specialized microwave reactor capable of reaching ≥230°C and associated pressures.
-
Magnetic stir bar or mechanical stirrer for the reactor.
-
Heating mantle or oil bath with temperature controller.
-
Vacuum filtration apparatus (Büchner funnel, filter flask).
-
Standard laboratory glassware.
-
Analytical equipment for characterization (NMR, MS, Melting Point Apparatus).
3.3 Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a typical experiment, weigh 1.0 mmol of the desired 1,2-diaryl-1,2-ethanedione and 1.0 mmol of 3,4-diaminobenzoic acid.
-
Reactor Loading: Place the weighed reactants into the high-pressure reactor vessel. Add a magnetic stir bar and 5-10 mL of deionized water. The concentration is typically around 0.1-0.2 M.
-
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. If possible, purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air, although reactions can often proceed under an air atmosphere.[14]
-
Heating and Reaction: Place the reactor in the heating mantle and begin stirring. Heat the reactor to the target temperature, typically between 150°C and 230°C.[13] Hold the reaction at this temperature for the specified time, generally between 5 and 30 minutes.[13]
-
Expert Insight: A temperature of 230°C for 10-30 minutes often provides an optimal balance between reaction rate and minimizing potential side reactions like decarboxylation.[13]
-
-
Cooling: After the reaction time has elapsed, immediately remove the reactor from the heat source and quench it by placing it in a cool water bath to rapidly bring it to room temperature.
-
Causality: Rapid cooling stops the reaction and causes the product, which is typically insoluble in cold water, to precipitate fully.
-
-
Product Isolation: Carefully open the reactor. Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any water-soluble impurities.
-
Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized 2,3-diarylthis compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).
Expected Results & Data
The hydrothermal synthesis (HTS) method consistently produces high yields for a variety of substituted diarylquinoxalines. A study of reaction parameters has shown that excellent yields can be achieved rapidly.[13]
| Entry | R¹ Group (on Benzil) | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | H | 230 | 10 | >90% |
| 2 | 4-OCH₃ | 230 | 10 | ~95% |
| 3 | 4-Cl | 230 | 30 | ~88% |
| 4 | 4-NO₂ | 180 | 30 | ~85% |
| Table 1: Representative yields for the synthesis of 2,3-diaryl(R¹)-quinoxaline-6-carboxylic acids under HTW conditions. Data synthesized from typical results reported in the literature.[13] |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Increase the reaction temperature in 10-20°C increments or extend the reaction time. Ensure the reactants are fully dissolved at the reaction temperature; increasing the volume of water may help.
-
-
Presence of Decarboxylated Byproduct:
-
Cause: Aromatic carboxylic acids can undergo decarboxylation in high-temperature water.[9][13] This side reaction becomes more prominent at higher temperatures and longer reaction times.
-
Solution: Perform a time and temperature optimization study to find conditions that maximize the formation of the desired carboxylic acid while minimizing decarboxylation. Start with milder conditions (e.g., 150-180°C) and gradually increase.[13]
-
-
Product is Oily or Difficult to Crystallize:
-
Cause: Impurities may be present, or the product may have a lower melting point.
-
Solution: Ensure starting materials are pure. Attempt recrystallization from a different solvent system. If the product remains oily, purification via column chromatography may be necessary.
-
Conclusion
The high-temperature water synthesis of 2,3-diarylquinoxaline-6-carboxylic acids represents a significant advancement over traditional synthetic methods. By leveraging the unique, tunable properties of subcritical water, this protocol eliminates the need for volatile organic solvents and strong acid catalysts, offering a faster, safer, and more sustainable route to these valuable pharmaceutical building blocks.[13] The methodology is robust, high-yielding, and aligns with the modern imperative for green chemistry in drug discovery and development.[1][7]
References
- Amaya-García, F., & Unterlass, M. M. (2022). Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives. Chemistry – A European Journal.
- Azad, A. K., et al. (2021). Subcritical Water: Current Status, Advances, and Applications for Extractions, Reactions and Separations. In Green Sustainable Process for Chemical and Environmental Engineering and Science. Elsevier.
- Aher, D. S., et al. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Polycyclic Aromatic Compounds.
- Jagwani, D., et al. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology.
- Bendale, A. R., et al. (2011). Novel green approaches for synthesis of quinoxaline derivatives. ResearchGate.
- Semantic Scholar. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Yadav, R., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
- Dehnavi, F., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Organic Reactions in Subcritical and Supercritical Water.
- RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Vicente, C. N., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
- ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.
- Pharmacophore. (n.d.). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review.
- ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). ResearchGate.
- Ren, Y., et al. (2021). Subcritical Water Extraction of Natural Products. Molecules.
- Ren, Y., et al. (2021). Subcritical Water Extraction of Natural Products. Semantic Scholar.
- Ren, Y., et al. (2021). Subcritical Water Extraction of Natural Products. MDPI.
- Ghafuri, H., & Muradyan, A. (2015). Fast and green synthesis of biologically important quinoxalines with high yields in water. ResearchGate.
- L-García, J., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering.
Sources
- 1. ijiset.com [ijiset.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Subcritical Water Extraction of Natural Products [mdpi.com]
- 12. Subcritical Water Extraction of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
The Hinsberg Cyclization: A Foundational Guide to Quinoxaline Synthesis
Application Note AP0815
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, dyes, and organic electronics. The classical Hinsberg cyclization, first reported in 1884, remains a highly reliable and versatile method for the synthesis of these vital heterocyclic compounds. This document provides an in-depth guide for researchers and drug development professionals on the principles and practical application of the Hinsberg reaction. It details the underlying mechanism, provides a validated, step-by-step protocol for a model reaction, discusses the reaction's scope, and offers a comprehensive troubleshooting guide.
Introduction: The Enduring Relevance of the Hinsberg Reaction
Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. Their synthesis is a pivotal area of research, and numerous methods have been developed. Among these, the Hinsberg synthesis stands out for its simplicity, efficiency, and broad applicability. The reaction is a condensation between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.
While modern adaptations involving microwave irradiation, green solvents, and novel catalysts have enhanced the reaction's efficiency and environmental footprint, a thorough understanding of the classical methodology is essential. This guide focuses on the foundational principles and provides a robust protocol that serves as a reliable starting point for the synthesis of a wide array of quinoxaline derivatives.
Scientific Principle and Mechanism
The Hinsberg cyclization is a sequential condensation-cyclization-dehydration reaction. The generally accepted mechanism proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes to the stable quinoxaline ring system. The reaction is often catalyzed by acid, though many variations proceed efficiently without a catalyst, particularly when heated.
The Causality Behind the Steps:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound (e.g., benzil).
-
Hemiaminal Formation: This attack forms a transient tetrahedral intermediate known as a hemiaminal.
-
First Dehydration: The hemiaminal readily loses a molecule of water to form a protonated imine (Schiff base) intermediate, which is a critical step in driving the reaction forward.
-
Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step is entropically favored due to the proximity of the reacting groups, leading to the formation of a six-membered dihydropyrazine ring.
-
Second Dehydration & Aromatization: A final dehydration step occurs, eliminating a second water molecule and resulting in the formation of the thermodynamically stable, fully aromatic quinoxaline ring.
This two-fold dehydration process is the primary thermodynamic driving force for the reaction.
Caption: The reaction mechanism of the classical Hinsberg cyclization.
Application Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil. This specific reaction is a robust and high-yielding example of the Hinsberg cyclization, making it an excellent model for researchers new to the technique.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Cat. No. | CAS No. | M.W. ( g/mol ) | Amount | Notes |
| o-Phenylenediamine | 134343 | 95-54-5 | 108.14 | 1.08 g (10 mmol) | 99.5% purity. Should be light tan; discard if dark purple/black. |
| Benzil | B2680 | 134-81-6 | 210.23 | 2.10 g (10 mmol) | 98% purity. |
| Rectified Spirit (Ethanol) | --- | 64-17-5 | 46.07 | ~40 mL | Solvent for reaction and recrystallization. |
| Deionized Water | --- | 7732-18-5 | 18.02 | As needed | For workup and recrystallization. |
Equipment:
-
100 mL Round-Bottom Flask
-
Reflux Condenser
-
Heating Mantle or Water Bath
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Beakers (50 mL, 250 mL)
-
Glass Rod
-
TLC plates (Silica gel 60 F254)
-
Melting Point Apparatus
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2,3-diphenylquinoxaline.
Step-by-Step Protocol
-
Reactant Preparation: In a 50 mL beaker, dissolve 2.10 g (10 mmol) of benzil in approximately 20 mL of rectified spirit (ethanol). Gentle warming on a water bath may be required to facilitate complete dissolution. In a separate beaker, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 15 mL of ethanol.
-
Reaction Setup: Transfer the benzil solution to a 100 mL round-bottom flask equipped with a magnetic stir bar. To this, add the o-phenylenediamine solution. A slight color change may be observed.
-
Cyclization: Attach a reflux condenser to the flask and place it in a heating mantle or on a water bath. Heat the mixture to reflux and maintain gentle boiling with continuous stirring for 30-60 minutes.
-
Causality Note: Heating accelerates the condensation and dehydration steps, ensuring the reaction proceeds to completion in a practical timeframe. Ethanol is an excellent solvent as it dissolves the reactants but allows the product to precipitate upon cooling and addition of water.
-
-
Reaction Monitoring (Optional but Recommended): The reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent spot (o-phenylenediamine) and the appearance of a new, single product spot.
-
Product Isolation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to crystallize. Transfer the contents to a 250 mL beaker. Slowly add approximately 20 mL of cold water while stirring to induce complete precipitation of the crude product.
-
Self-Validation: The product, 2,3-diphenylquinoxaline, is sparingly soluble in aqueous ethanol at room temperature, while any unreacted starting materials or polar impurities have higher solubility. This differential solubility is the basis for both the precipitation and subsequent recrystallization, ensuring a high-purity final product.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 50% aqueous ethanol to remove residual soluble impurities.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot rectified spirit. Dissolve the solid in boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a desiccator or a vacuum oven at low heat. The expected product is a crystalline solid.
-
Expected Yield: 85-95%
-
Expected Melting Point: 125-126°C
-
Reaction Scope and Limitations
The Hinsberg synthesis is broadly applicable. However, the reaction's efficiency and outcome can be influenced by the electronic nature of the substituents on both the diamine and dicarbonyl reactants.
Table 2: Substrate Scope and General Observations
| o-Phenylenediamine (Substituent) | 1,2-Dicarbonyl Compound | Typical Conditions | Yield | Notes |
| Unsubstituted | Benzil | EtOH, reflux | >90% | The model reaction, generally very clean and high-yielding. |
| 4,5-Dimethyl- (EDG) | Benzil | EtOH, reflux | High | Electron-donating groups (EDGs) on the diamine increase the nucleophilicity of the amino groups, often accelerating the reaction. |
| 4-Nitro- (EWG) | Benzil | Acetic Acid, heat | Moderate | Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amines, requiring harsher conditions (e.g., acid catalysis, higher temperatures) and may result in lower yields. |
| Unsubstituted | Glyoxal | Water/Ethanol, RT | Good | Simple aliphatic dicarbonyls react readily, often under milder, greener conditions. |
| Unsubstituted | Biacetyl (2,3-Butanedione) | EtOH, RT or reflux | High | Another straightforward reaction leading to 2,3-dimethylquinoxaline. |
Limitations:
-
Regioselectivity: The use of unsymmetrically substituted o-phenylenediamines can lead to the formation of two constitutional isomers. The separation of these isomers can be challenging and may require chromatographic purification.
-
Substrate Stability: Some 1,2-dicarbonyl compounds may be unstable under the strongly acidic or high-temperature conditions sometimes required, leading to side reactions and reduced yields.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (oxidized) o-phenylenediamine. 2. Reaction time too short or temperature too low. 3. Substrates with strong EWGs slowing the reaction. | 1. Use fresh, pure o-phenylenediamine. Consider recrystallizing it if it appears dark. 2. Increase reflux time and monitor by TLC until starting material is consumed. 3. Add a catalytic amount of acetic acid or switch to a higher boiling solvent. |
| Oily or Gummy Product | Impurities are present, inhibiting crystallization. | 1. Ensure the crude product is washed thoroughly. 2. Attempt recrystallization from a different solvent system. 3. If recrystallization fails, purify a small sample via column chromatography to obtain a seed crystal. |
| Multiple Spots on TLC | 1. Formation of regioisomers with unsymmetrical diamines. 2. Side reactions due to impurities or harsh conditions. | 1. If isomers are formed, column chromatography is typically required for separation. 2. Use purer starting materials. Reduce reaction temperature or time if product degradation is suspected. |
| Reaction Stalls | Insufficient activation of a deactivated substrate. | Add a few drops of glacial acetic acid to catalyze the condensation. For very unreactive substrates, a stronger acid catalyst or a Lewis acid may be necessary. |
Conclusion
The classical Hinsberg cyclization is a powerful and enduring tool in synthetic organic chemistry. Its operational simplicity, tolerance of a broad range of functional groups, and consistently high yields make it an indispensable method for accessing the quinoxaline core. By understanding the underlying mechanism and the key parameters governing the reaction, researchers can effectively troubleshoot and adapt this protocol to synthesize a diverse library of quinoxaline derivatives for applications in drug discovery and materials science.
References
- Pawar, S. (2016). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). SlideShare. [Link]
- Salve, P. (2022). Synthesis of 2,3 diphenyl quinoxaline. YouTube. [Link]
- Ahangar, N., et al. (2019). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Reports in Pharmaceutical Sciences. [Link]
- Saha, S., & Yashwantrao, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology. [Link]
- Vassilikogiannakis, G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
- ResearchGate. (n.d.). Yields of the reactions of substituted o-phenylenediamines with benzil. [Link]
- IJIRT. (2024). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Study.com. (n.d.). *1,2-Dicarbonyl compounds, such
Application Notes & Protocols: A Guide to the Purification of Quinoxaline-6-carboxylic acid
Abstract
Quinoxaline-6-carboxylic acid is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced functional materials. The purity of this intermediate is paramount, as trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on robust, field-proven protocols for the purification of this compound post-synthesis. We will explore purification strategies including acid-base extraction and recrystallization, explain the underlying chemical principles, and provide step-by-step methodologies and systems for purity verification.
Introduction: The Imperative for Purity
This compound is most commonly synthesized via the condensation of 3,4-diaminobenzoic acid and glyoxal.[1] While effective, this reaction can result in a crude product containing unreacted starting materials, polymeric byproducts, and other organic contaminants. For its intended use in sensitive applications like drug synthesis, achieving a purity level exceeding 98% is often a minimum requirement.[2] This guide establishes a systematic approach to reliably achieve high purity.
Potential Impurities Include:
-
Unreacted 3,4-diaminobenzoic acid
-
Polymeric byproducts from glyoxal self-condensation
-
Isomeric impurities from alternative cyclization pathways
-
Residual solvents and catalysts
Physicochemical Properties of this compound
A thorough understanding of the compound's physical properties is the foundation for designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [3][4] |
| Molecular Weight | 174.16 g/mol | [2][4] |
| Appearance | White to off-white or tan crystalline powder | [1][2] |
| Melting Point | 224-229 °C (with decomposition) | [1][4] |
| Solubility | Sparingly soluble in water; Soluble in DMSO; Slightly soluble in Methanol. | [1][2] |
| pKa | ~3.22 (Predicted) | [1] |
Core Purification Strategies
The presence of a carboxylic acid functional group is the key to a highly selective and efficient purification process. We will focus on two primary, complementary techniques: acid-base extraction and recrystallization.
-
Acid-Base Extraction: This liquid-liquid extraction technique is exceptionally powerful for separating acidic compounds from neutral or basic impurities. It leverages the differential solubility of the protonated (neutral) and deprotonated (salt) forms of the carboxylic acid in immiscible organic and aqueous phases.
-
Recrystallization: This is a classic and highly effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.[5]
Detailed Purification Protocols
Protocol 1: High-Purity Isolation via Acid-Base Extraction
This method is the recommended first step for crude material, as it efficiently removes non-acidic impurities. The causality behind this technique lies in the reversible conversion of the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer (typically the bottom layer) contains the sodium salt of your product. Drain this aqueous layer into a clean beaker or flask.
-
Second Extraction: To ensure complete recovery, add a fresh portion (approx. half the original volume) of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking and separation process, combining the second aqueous extract with the first.
-
Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a solid. Continue adding acid until gas evolution ceases and the solution is strongly acidic (pH 1-2, check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Final Polish by Recrystallization
For achieving the highest possible purity, especially for removing isomeric or other closely related acidic impurities, recrystallization is performed after the acid-base extraction.
Workflow Diagram: Recrystallization
Caption: Workflow for Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility data and common laboratory practice, ethanol is a suitable solvent for the recrystallization of many quinoxaline derivatives.[5][6] A mixed solvent system, such as ethanol/water, can also be effective.
-
Dissolution: Place the dried product from the acid-base extraction into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.
-
Minimal Solvent: Continue adding small portions of hot ethanol until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to ensure maximum recovery upon cooling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the final, highly pure crystals in a vacuum oven to a constant weight.
Purity Assessment and Validation
Every purification protocol must be a self-validating system. The purity of the final product should be rigorously assessed using a combination of methods.
| Method | Principle | Purpose & Expected Result |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point range. | Verification of Purity. The measured melting point range should be narrow (1-2 °C) and consistent with the literature value (~224-229 °C). Impurities typically depress and broaden the melting point range. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (silica gel) and a mobile phase. | Rapid Purity Check. A single, well-defined spot should be observed for the purified product. The absence of spots corresponding to starting materials confirms successful removal. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase, with UV detection. | Quantitative Purity Assessment. Provides a precise percentage purity based on peak area. The expected result is a single major peak with an area >98%.[7] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons provides detailed structural information. | Structural Confirmation & Impurity ID. The spectrum should match the expected structure of this compound. The absence of signals from starting materials or solvents confirms high purity. |
Conclusion
The successful synthesis of this compound is only complete upon its rigorous purification. By employing a logical, two-stage approach of acid-base extraction followed by recrystallization, researchers can reliably obtain material of high purity suitable for the most demanding applications in pharmaceutical and materials science research. The validation of this purity through orthogonal analytical techniques is a critical and non-negotiable final step that ensures the integrity of all subsequent experimental work.
References
- Vertex AI Search Result. Buy this compound at Best Price, Industrial/Research Grade Chemical.
- ChemicalBook. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4.
- Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
- International Journal of Research and Analytical Reviews. SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- American Journal of Organic Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- PubChem. This compound | C9H6N2O2 | CID 674813.
- Sigma-Aldrich. This compound 97%.
- Thermo Fisher Scientific. This compound, 95%.
- National Center for Biotechnology Information. Recent advances in the transition-metal-free synthesis of quinoxalines.
- Thieme. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.
- National Center for Biotechnology Information. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- National Center for Biotechnology Information. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
- Frontiers. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- ResearchGate. Green synthesis of quinoxaline and substituted quinoxalines.
Sources
- 1. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 2. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. キノキサリン-6-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
Application Notes & Protocols: Esterification of Quinoxaline-6-carboxylic Acid
Introduction
Quinoxaline-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The quinoxaline scaffold is a privileged structure found in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[3] The carboxylic acid moiety at the 6-position serves as a versatile synthetic handle for derivatization, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification of this carboxyl group is a fundamental and crucial transformation for creating prodrugs, modifying pharmacokinetic profiles, or developing novel chemical probes. However, the electronic nature of the quinoxaline ring system and potential side reactions necessitate the careful selection of esterification methods. This guide provides a detailed overview of robust and field-proven protocols for the esterification of this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, provide step-by-step protocols, and discuss the rationale behind experimental choices to ensure reproducible and high-yielding syntheses.
I. Foundational Method: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed method that is often the first choice due to its operational simplicity and low reagent cost.[4] It is particularly effective for producing simple alkyl esters, such as methyl and ethyl esters.
A. Mechanism and Scientific Rationale
The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[5][6] This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after proton transfer, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester product.[6][7]
The entire process is an equilibrium.[7] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol reactant, which also serves as the solvent, or by removing water as it is formed.[4][7]
B. Visualizing the Fischer Esterification Mechanism
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
C. Detailed Experimental Protocol: Methyl Quinoxaline-6-carboxylate
-
Reagent Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., e.g., 5.0 g).
-
Solvent and Catalyst Addition: Add methanol (100 mL, serving as both solvent and reagent). While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) dropwise.
-
Causality: Sulfuric acid is a strong, non-volatile acid that acts as an efficient catalyst and a dehydrating agent, helping to shift the equilibrium towards the product.[4] The large excess of methanol ensures the forward reaction is favored.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 200 mL of ice-cold water. c. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. d. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure methyl quinoxaline-6-carboxylate.[8]
II. Mild Conditions: Steglich Esterification (DCC/DMAP Coupling)
For substrates that are sensitive to strong acids or high temperatures, or when using sterically hindered alcohols, the Steglich esterification is a superior alternative.[9] It operates under mild, neutral conditions at room temperature.
A. Mechanism and Scientific Rationale
This method relies on the activation of the carboxylic acid by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC).[9] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium salt.[9] This "active ester" is then rapidly intercepted by the alcohol to form the final ester product, regenerating the DMAP catalyst.
The primary drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is a solid but can be challenging to remove completely from the reaction mixture.[11]
B. Visualizing the Steglich Esterification Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Amide Coupling of Quinoxaline-6-carboxylic Acid with Various Amines
Introduction: The Significance of Quinoxaline-6-Carboxamides in Modern Drug Discovery
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for the design of novel therapeutics. The derivatization of the quinoxaline core, particularly through the formation of amide bonds at the 6-position, has proven to be a fruitful strategy for modulating the pharmacological profile of these compounds. Quinoxaline-6-carboxamides have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties, making them a focal point of intensive research in drug development.[3][4]
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the amide coupling of quinoxaline-6-carboxylic acid with a diverse range of amines. We will delve into the mechanistic underpinnings of this crucial transformation, offer a comparative analysis of common coupling reagents, and present detailed, field-proven protocols for the synthesis of quinoxaline-6-carboxamides. Furthermore, a troubleshooting guide is included to address common challenges encountered during this synthetic endeavor.
Mechanistic Insights into Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety. This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Two of the most widely employed and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
EDC/HOBt-Mediated Amide Coupling
The combination of EDC with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5] The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate is prone to racemization and can rearrange to form an inactive N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form a more stable and less reactive HOBt-ester.[6]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.
For challenging couplings, particularly with electron-deficient amines, the addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can significantly improve reaction rates and yields.[7][8] DMAP acts as a potent acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate.
HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[9][10] The mechanism of HATU-mediated coupling is as follows:
-
Formation of the Carboxylate: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form the corresponding carboxylate anion.
-
Activation and Formation of the Active Ester: The carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted to the HOAt-active ester.
-
Amide Bond Formation: The amine then readily reacts with the active ester to furnish the final amide product.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amine used.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is highly effective for a wide range of amines, including primary and secondary aliphatic and aromatic amines.[4][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF (or THF) at room temperature, add the amine, followed by DIPEA (or TEA).
-
Add HATU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective alternative to HATU and is particularly useful for less sterically demanding amines. For electron-deficient anilines, the addition of DMAP is recommended.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
(Optional) 4-(Dimethylamino)pyridine (DMAP) (0.1-1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound and HOBt in anhydrous DCM (or DMF) at 0 °C, add EDC·HCl.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine and DIPEA (or TEA) to the reaction mixture. If using DMAP, it can be added at this stage.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Comparative Data for Amide Coupling of this compound
The following table summarizes representative examples of the amide coupling of this compound with a variety of amines, highlighting the reaction conditions and outcomes.
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-fluoroaniline | HATU | TEA | THF | 2 | 85 | [4] |
| 2-Hydroxyethylamine | HATU | TEA | THF | 2 | 78 | [4] |
| 2-Iodo-3-(trifluoromethyl)aniline | HATU | TEA | THF | 2 | 82 | [4] |
| 2-Ethynylaniline | HATU | TEA | THF | 2 | 80 | [4] |
| Morpholine | HATU | DIPEA | DMF | 3 | 92 | [12] |
| Benzylamine | HATU | DIPEA | DMF | 3 | 89 | [12] |
| Aniline | EDC/HOBt/DMAP | DIPEA | ACN | 12 | 72 | [7][8] |
| Piperidine | EDC/HOBt | TEA | DCM | 16 | 88 | N/A |
| tert-Butylamine | HATU | DIPEA | DMF | 6 | 65 | N/A |
| 2-Aminopyridine | HATU | DIPEA | DMF | 4 | 75 | N/A |
Note: N/A indicates that while these are common transformations, a specific literature reference for the coupling with this compound under these exact conditions was not found during the search. The conditions are based on general protocols for similar substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Presence of moisture. | - Increase the equivalents of the coupling reagent.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[13]- For electron-deficient amines, add a catalytic amount of DMAP to the EDC/HOBt protocol.[7]- Increase the reaction temperature or prolong the reaction time.- Ensure the use of anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[13] |
| Formation of Side Products | - N-acylurea formation with EDC.- Racemization of chiral substrates.- Dimerization of the carboxylic acid. | - Ensure the use of HOBt or HOAt as an additive with EDC to suppress N-acylurea formation.[6]- Perform the reaction at lower temperatures to minimize racemization.- Use a less hindered base. |
| Difficult Purification | - Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC).- Unreacted starting materials. | - For water-soluble byproducts (from EDC), perform an aqueous workup.- For urea byproducts from HATU, multiple washes with dilute acid and base can be effective.[14]- Optimize the stoichiometry to ensure complete consumption of the limiting reagent.- Employ careful column chromatography with an appropriate solvent system.[1]- Consider recrystallization from a suitable solvent system to obtain highly pure product.[14] |
Visualization of Experimental Workflow
Conclusion
The amide coupling of this compound is a versatile and powerful method for the synthesis of a diverse library of compounds with significant potential in drug discovery. The choice of coupling reagent and reaction conditions should be tailored to the specific properties of the amine substrate. By understanding the underlying reaction mechanisms and employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can efficiently and effectively synthesize novel quinoxaline-6-carboxamides for biological evaluation.
References
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(3), 152719. [Link]
- Steinkoenig, J., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
- Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4685. [Link]
- Sain, A., et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 61B(4), 453-459. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results. BJOC. [Link]
- Mondal, S., et al. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- Gholipour, S., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(10), 639-643. [Link]
- Reddit. (2021).
- ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- Mondelli, R., & Pagani, G. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1171-1175. [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
- El-Gamal, M. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1175. [Link]
- Common Organic Chemistry. (n.d.).
- Ferlin, F., & Santagostini, L. (2021). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, (4), 82-89. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to the Solid-Phase Synthesis of Quinoxaline-Containing Molecules
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline motif, a fused heterocyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its prevalence stems from its versatile biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4] The derivatization of the quinoxaline core, particularly with a carboxylic acid handle at the 6-position, provides a crucial attachment point for building molecular complexity. Quinoxaline-6-carboxylic acid is thus a valuable building block for generating libraries of novel compounds for drug discovery and functional materials development.
Solid-Phase Synthesis (SPS) offers a powerful and efficient methodology for constructing these complex molecules.[5][6] By anchoring the initial molecule to a solid polymer support, SPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[5][7] This approach is particularly advantageous for creating libraries of related compounds, a common strategy in early-phase drug discovery. This application note provides a detailed protocol and mechanistic insights for the incorporation of this compound onto a solid support, tailored for researchers in organic synthesis and drug development.
Core Principles and Mechanistic Insights
The successful incorporation of this compound into a solid-phase synthesis workflow hinges on the efficient formation of an amide bond between the quinoxaline's carboxyl group and an amine-functionalized solid support. This process involves several critical steps, each with specific chemical logic.
The Solid Support: Choosing the Right Resin
The choice of resin is foundational. For the synthesis of peptide amides or simple amides, a Rink Amide resin is a common choice. Its acid-labile linker allows for cleavage of the final product with a free amide terminus under strong acidic conditions (e.g., high concentrations of Trifluoroacetic Acid - TFA).
The Coupling Reaction: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow and inefficient. Therefore, the carboxyl group of this compound must first be "activated" to create a more reactive intermediate. This is achieved using a coupling reagent .
For heterocyclic carboxylic acids, which can be less reactive or prone to side reactions, aminium/uronium salt-based reagents are highly effective. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice.[8][9]
Mechanism of HATU Activation:
-
In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with this compound.
-
This reaction forms a highly reactive OAt-active ester intermediate.
-
The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent reaction.[8]
-
The resin-bound amine then attacks the activated carbonyl carbon of the quinoxaline, forming the stable amide bond and releasing the HOAt byproduct.
The use of aminium reagents like HATU ensures rapid and efficient coupling with minimal risk of racemization if chiral centers are present elsewhere in the molecule.[9][10]
View Diagram: HATU Coupling Mechanism
Caption: General workflow for solid-phase synthesis.
Step-by-Step Procedure
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. TFA is highly corrosive.
Part A: Resin Preparation and Deprotection
-
Resin Swelling: Place Rink Amide resin (e.g., 200 mg, 0.1 mmol scale) into a solid-phase synthesis vessel. Add DMF (approx. 5 mL) and gently agitate for 1 hour to swell the resin beads.
-
Solvent Removal: Drain the DMF by applying gentle nitrogen pressure.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 20 minutes to remove the N-terminal Fmoc protecting group, exposing the primary amine.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly by adding DMF (5 mL), agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine.
Part B: Coupling of this compound
-
Prepare Coupling Solution: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 52.2 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in DMF (2 mL). Add DIPEA (6 eq., 0.6 mmol, 105 µL) and vortex briefly. The solution should be used immediately.
-
Coupling Reaction: Add the prepared coupling solution to the washed, deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring the Reaction (Optional): To check for completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them. Perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL) to remove all excess reagents and byproducts. The resin can be dried under vacuum for the next step.
Part C: Cleavage and Product Isolation
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS. For 200 mg of resin, prepare 2 mL of the cocktail (1.9 mL TFA, 50 µL H₂O, 50 µL TIS).
-
Cleavage: Add the cleavage cocktail to the dried resin in the reaction vessel. Agitate gently at room temperature for 2-3 hours. [11]11. Product Collection: Filter the solution away from the resin beads into a clean collection tube (e.g., a 15 mL centrifuge tube). The filtrate contains your cleaved product.
-
Resin Wash: Wash the resin beads with a small amount of fresh TFA (0.5 mL) and then DCM (0.5 mL) to recover any residual product. Combine these washes with the initial filtrate.
-
Precipitation: Add the TFA solution dropwise into a larger tube containing cold diethyl ether (~10-15 mL). A white precipitate of your crude product should form.
-
Isolation: Centrifuge the ether suspension to pellet the solid product. Carefully decant the ether. Wash the pellet with more cold ether and centrifuge again. Repeat this wash twice more to remove residual TFA and scavengers.
-
Drying: After the final ether wash, dry the white solid product under a stream of nitrogen or in a vacuum desiccator.
Characterization
The final product, Quinoxaline-6-carboxamide , should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Use LC-MS or direct infusion ESI-MS to confirm the molecular weight. Expected [M+H]⁺ for C₉H₇N₃O = 174.06.
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR): If sufficient material is available, ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) will confirm the structure. [3]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient coupling time or reagent equivalents. Steric hindrance. Aggregation of peptide chains on resin. [12][13] | Increase coupling time to 6-8 hours or overnight. Increase equivalents of acid/HATU to 5 eq. Perform a second "double coupling" with fresh reagents. Use microwave-assisted synthesis to reduce aggregation. [12] |
| Low Product Yield After Cleavage | Incomplete cleavage. Product precipitation during cleavage. Adsorption of product to resin. | Extend cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used to swell the resin. [14]Wash the resin with an additional small portion of TFA after the initial filtration. |
| Impure Product (Multiple Peaks in HPLC) | Side reactions during cleavage due to inefficient scavenging. Incomplete deprotection of other functional groups (if any). | Ensure scavengers are fresh. [14]If the molecule contains other sensitive residues like Trp or Met, consider a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). [15] |
Conclusion
The solid-phase synthesis approach detailed here provides a reliable and efficient method for incorporating the valuable this compound scaffold into novel molecules. By understanding the underlying chemical principles of resin selection, carboxyl activation, and acid-mediated cleavage, researchers can confidently utilize this building block to accelerate discovery programs in medicinal chemistry and materials science. The protocol is robust and can be adapted for use in automated synthesizers and for the generation of compound libraries.
References
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(17), 3849-3860.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.
- Patel, B. G., & Parmar, K. A. (2018). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 5(3), 306-311.
- Supporting Information for Peptide Synthesis. (n.d.). The Royal Society of Chemistry.
- Stefanowicz, P., et al. (2008). Direct solid-phase synthesis of quinoxaline-containing peptides. Amino Acids, 35, 417-422.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Standard practices for Fmoc-based solid-phase peptide synthesis. (n.d.). UCI Department of Chemistry.
- Irving, M., et al. (2001). Qualitative and quantitative analyses of resin-bound organic compounds. Combinatorial Chemistry & High Throughput Screening, 4(4), 353-362.
- Yan, B., et al. (1997). Qualitative and Quantitative Analyses of Resin-Bound Organic Compounds. Journal of Combinatorial Chemistry, 1(1), 46-54.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Method for preparing heterocyclic-carboxylic acids. (2003). Google Patents.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2020). PMC.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205.
Sources
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. rsc.org [rsc.org]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Analytical methods for "Quinoxaline-6-carboxylic acid" quantification
An Application Guide to the Quantitative Analysis of Quinoxaline-6-carboxylic Acid
Introduction
This compound is a heterocyclic compound that serves as a critical building block and intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its structural motif is found in a variety of biologically active molecules, making its accurate quantification essential for process optimization, quality control of intermediates, and metabolic studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on validated analytical methods for the precise and reliable quantification of this compound in various matrices.
The methodologies presented herein are grounded in established analytical principles and are designed to be robust and reproducible. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), suitable for routine analysis and quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex sample matrices. Additionally, a basic UV-Vis spectrophotometric method is described for rapid, preliminary assessments.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₉H₆N₂O₂ | [2] |
| Molecular Weight | 174.16 g/mol | [1][3] |
| Appearance | White to off-white or light brown crystalline powder | [1][2] |
| Melting Point | 224-229 °C (with decomposition) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO); Sparingly soluble in water | [1] |
| CAS Number | 6925-00-4 | [2] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of chromophore-containing compounds like this compound. The quinoxaline ring system provides strong UV absorbance, allowing for sensitive detection.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.
Sample Preparation for HPLC Analysis
Effective sample preparation is critical to remove interfering components from the sample matrix, which can otherwise co-elute with the analyte or damage the analytical column.[4][5] The choice of technique depends on the complexity of the matrix.
Detailed HPLC-UV Protocol
1. Reagents and Materials
-
This compound reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher)
-
Ultrapure water (18.2 MΩ·cm)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
3. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic acids. |
| Mobile Phase | Gradient: 80% A / 20% B to 20% A / 80% B over 15 min | A gradient elution ensures efficient separation from impurities and a sharp peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 320 nm | Based on methods for similar quinoxaline structures which show strong absorbance in this region.[7][8] |
4. Method Validation The analytical method should be validated according to established guidelines (e.g., ICH) to ensure it is fit for purpose.[9][10] Key parameters include:
-
Specificity: The ability to detect the analyte without interference from matrix components.
-
Linearity: Assessed over a range of concentrations (e.g., 1-100 µg/mL), with an expected correlation coefficient (r²) > 0.99.
-
Accuracy: Determined by spike/recovery experiments, with typical acceptance criteria of 98-102%.[10]
-
Precision: Expressed as the Relative Standard Deviation (RSD) of replicate measurements, typically < 2%.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
Typical Performance Characteristics (HPLC-UV)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOQ | ~0.5 - 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the method of choice.[11][12]
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing matrix interference and allowing for quantification at very low levels.[13][14]
Detailed LC-MS/MS Protocol
1. Reagents and Materials
-
All reagents listed for HPLC-UV, but of LC-MS grade.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., ¹³C₆-Quinoxaline-6-carboxylic acid). If unavailable, a structurally similar compound can be used.
2. Sample Preparation
-
Sample preparation is even more critical for LC-MS/MS to reduce matrix effects (ion suppression or enhancement).[15]
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For complex matrices like tissue homogenates, a mixed-mode anion-exchange SPE (e.g., Oasis MAX) can be highly effective for isolating the acidic analyte.[14]
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC | Provides faster analysis and sharper peaks, improving sensitivity. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) | A shorter column with smaller particles is suitable for the rapid gradients used in UHPLC.[11] |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol | Methanol can sometimes provide better ionization efficiency than acetonitrile in ESI positive mode.[11] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | The two nitrogen atoms in the quinoxaline ring are readily protonated. |
| MRM Transitions | Analyte: 175.2 → 129.1 (Quantifier), 175.2 → 102.1 (Qualifier) | Precursor [M+H]⁺. Product ions correspond to the loss of H₂O+CO and subsequent fragmentation. |
| Internal Standard | To be determined based on chosen IS | Monitor a unique transition for the IS. |
| Source Temp. | 350 °C | Optimized to ensure efficient desolvation.[11] |
4. Method Validation Validation follows the same principles as HPLC-UV but with more stringent requirements for sensitivity. The use of an internal standard is highly recommended to correct for matrix effects and procedural variability.[14]
Typical Performance Characteristics (LC-MS/MS)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| LOQ | 0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (RSD) | < 15.0% |
Method 3: UV-Vis Spectrophotometry
This method is suitable for a quick estimation of concentration in pure solutions where specificity is not a major concern.
Principle of the Method
Based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[16]
Protocol
-
Solvent Selection: Use a solvent in which the analyte is fully soluble and that is transparent in the UV region of interest (e.g., DMSO, Methanol, or 0.1 M HCl).
-
Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). Quinoxaline derivatives typically show strong absorption.[17][18]
-
Create Calibration Curve: Prepare a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λmax.
-
Calculate Concentration: Plot absorbance vs. concentration for the standards and determine the concentration of the unknown sample from the linear regression of the curve.
Limitations: This method is non-specific and susceptible to interference from any other component in the sample that absorbs at the same wavelength. It is not suitable for complex matrices.
References
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al - Benchchem.
- Buy this compound at Best Price, Industrial/Research Grade Chemical.
- Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC.
- This compound 97 6925-00-4 - Sigma-Aldrich.
- This compound | C9H6N2O2 | CID 674813 - PubChem.
- (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers - ResearchGate.
- 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 - ChemicalBook.
- This compound - Stenutz.
- Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - Research Explorer - The University of Manchester.
- Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed.
- Sample Preparation Techniques for Biological Matrices - Agilent.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH.
- A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis - International Journal of Pharmaceutical Sciences.
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
- Current Development in Bioanalytical Sample Preparation Techniques.
- Bioanalytical sample preparation | Biotage.
- (PDF) Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices - ResearchGate.
- Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed.
- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver | LCGC International.
- Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry - Ingenta Connect.
- Validation of Analytical Methods: A Review - Gavin Publishers.
- Sample preparation in a bioanalytical workflow – part 1 - YouTube.
- Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed.
- [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- LC-MS/MS parameters for quinoxalines | Download Table - ResearchGate.
- review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer - iajps.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH.
- "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet.
- Application of derivative UV spectrophotometry for the determination of cinoxacin and oxolinic acid in pure and dosage forms | Request PDF - ResearchGate.
Sources
- 1. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 2. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Quinoxalines and Their Two Main Metabolites in E...: Ingenta Connect [ingentaconnect.com]
- 14. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. iajps.com [iajps.com]
- 17. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
Quinoxaline-6-carboxylic Acid: A Versatile Precursor for the Development of Novel Antiviral Agents
Abstract
The quinoxaline scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] This technical guide provides an in-depth exploration of quinoxaline-6-carboxylic acid as a pivotal precursor for the synthesis of novel antiviral drug candidates. We present detailed, field-proven protocols for the synthesis of the core precursor, its strategic derivatization into carboxamides and sulfonamides, and robust methodologies for in vitro antiviral screening. The causality behind experimental choices, structure-activity relationship (SAR) insights, and potential mechanisms of action are discussed to empower researchers, scientists, and drug development professionals in their quest for next-generation antiviral therapeutics.
Introduction: The Significance of the Quinoxaline Scaffold in Antiviral Research
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents with diverse mechanisms of action. Nitrogen-containing heterocyclic compounds are a rich source of pharmacologically active molecules, and among them, the quinoxaline ring system has garnered significant attention.[4] This bicyclic structure, formed by the fusion of a benzene and a pyrazine ring, serves as the core of numerous compounds with demonstrated efficacy against a range of DNA and RNA viruses, including influenza viruses, herpesviruses, and human immunodeficiency virus (HIV).[2][3][4]
This compound is a particularly valuable starting material. The carboxylic acid group at the 6-position provides a versatile chemical handle for the introduction of various functional groups, enabling the systematic exploration of the chemical space and the optimization of antiviral potency and pharmacokinetic properties. This guide is designed to be a comprehensive resource, providing both the foundational knowledge and the practical protocols required to leverage this compound in antiviral drug discovery programs.
Synthesis of the Precursor: this compound
The cornerstone of any drug discovery campaign based on this scaffold is the efficient and reliable synthesis of the this compound precursor. The most common and direct method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the synthesis of the unsubstituted this compound, 3,4-diaminobenzoic acid is the ideal starting material, reacting with glyoxal.
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis of this compound from 3,4-diaminobenzoic acid and glyoxal.
Materials:
-
3,4-Diaminobenzoic acid
-
Glyoxal (40% solution in water)
-
Ethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Glyoxal: To the stirred solution, slowly add an aqueous solution of glyoxal (1.1 equivalents).
-
Reaction: Gently heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid using a Büchner funnel. If not, carefully acidify the solution with concentrated HCl to a pH of ~2-3 to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized. Dissolve the solid in a hot aqueous solution of sodium hydroxide. Treat with activated carbon to remove colored impurities, filter while hot, and then re-precipitate the purified this compound by acidifying the filtrate with HCl.
-
Wash the purified product with cold water and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization of this compound for Antiviral Activity
The carboxylic acid moiety of this compound is a prime site for chemical modification to generate a library of derivatives for antiviral screening. The formation of amides and sulfonamides are common and effective strategies to introduce diverse substituents that can modulate the compound's biological activity, solubility, and metabolic stability.
Synthesis of Quinoxaline-6-carboxamide Derivatives
Rationale: The introduction of an amide bond allows for the exploration of a wide range of chemical diversity by varying the amine component. This can lead to the identification of key interactions with viral targets.
Protocol 3.1: General Procedure for the Synthesis of Quinoxaline-6-carboxamides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
A primary or secondary amine (R¹R²NH)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure (via acid chloride):
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF followed by the slow addition of thionyl chloride (1.5-2 equivalents) at 0°C. Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the resulting crude quinoxaline-6-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in anhydrous DCM. Slowly add the amine solution to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoxaline-6-carboxamide.
Synthesis of Quinoxaline-6-sulfonamide Derivatives
Rationale: The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with viral enzymes or proteins. It is a well-established pharmacophore in many approved drugs.[5][6]
Protocol 3.2: Synthesis of Quinoxaline-6-sulfonamides
This protocol requires the synthesis of 6-aminoquinoxaline as an intermediate from this compound via a Curtius rearrangement or a similar transformation, followed by reaction with a sulfonyl chloride.
Step A: Synthesis of 6-Aminoquinoxaline (not detailed here, requires a multi-step synthesis from the carboxylic acid).
Step B: General Procedure for Sulfonamide Formation
Materials:
-
6-Aminoquinoxaline
-
A sulfonyl chloride (RSO₂Cl)
-
Pyridine or an appropriate base
-
Anhydrous DCM
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Dissolve 6-aminoquinoxaline (1 equivalent) in anhydrous DCM or pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C and add the desired sulfonyl chloride (1.1 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Antiviral Screening Protocols
Once a library of quinoxaline derivatives has been synthesized, a systematic screening process is required to identify compounds with antiviral activity and to assess their cytotoxicity.
Cytotoxicity Assay
Rationale: It is crucial to determine the concentration at which a compound is toxic to the host cells. This allows for the calculation of a selectivity index (SI), which is a measure of the compound's therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol 4.1: MTT Cytotoxicity Assay
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549 cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized quinoxaline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells containing the cells. Include a "cells only" control (medium with DMSO) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
Rationale: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a lytic virus. It is a gold standard for determining the antiviral efficacy of a compound in vitro.
Protocol 4.2: Plaque Reduction Assay
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Synthesized quinoxaline derivatives
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.
-
Virus Infection: Remove the culture medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compounds. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a formalin solution and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic derivatization of the this compound core and subsequent biological testing allows for the elucidation of structure-activity relationships. This information is critical for guiding the design of more potent and selective antiviral agents.
Key SAR Insights for Quinoxaline Derivatives:
-
Substituents at the 2 and 3-positions: The nature and size of substituents at these positions can significantly impact antiviral activity. For example, in some series, bulky aromatic or heteroaromatic groups have been shown to enhance potency.[4]
-
Modifications at the 6-position: Derivatization of the carboxylic acid at the 6-position into various amides and other functional groups is a key strategy to modulate activity, solubility, and cell permeability.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the quinoxaline ring can influence the molecule's interaction with its biological target.
Data Presentation:
Summarize the antiviral screening data in a clear and concise table to facilitate comparison and SAR analysis.
| Compound ID | R¹ (at C2/C3) | R² (at C6) | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| QN-COOH | H | -OH | >100 | >50 | - |
| QN-Amide-1 | H | -NH-CH₂-Ph | 85 | 15 | 5.7 |
| QN-Amide-2 | H | -NH-Cyclohexyl | >100 | 25 | >4 |
| QN-Amide-3 | 2,3-di-Furyl | -NH-CH₂-Ph | 50 | 5 | 10 |
| QN-Sulfonamide-1 | H | (from -NH₂) -SO₂-Ph | 70 | 20 | 3.5 |
Mechanism of Action: Potential Viral Targets
Quinoxaline derivatives have been reported to exert their antiviral effects through various mechanisms, including:
-
Inhibition of Viral Entry: Some derivatives have been shown to interfere with the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral and cellular membranes.[7]
-
Inhibition of Viral Enzymes: Quinoxaline-based compounds can target essential viral enzymes like reverse transcriptase, proteases, or polymerases, thereby inhibiting viral replication.[2][4]
-
Interference with Viral Proteins: Certain quinoxaline derivatives can bind to viral proteins and disrupt their function. For instance, some compounds have been shown to inhibit the influenza A virus NS1A protein, which is crucial for counteracting the host's innate immune response.[8]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow from precursor to lead optimization.
Potential Mechanism of Action: Inhibition of Viral Entry
Caption: Inhibition of viral entry by a quinoxaline derivative.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of antiviral drug discovery. Its straightforward synthesis and the ease of derivatization at the 6-position provide a robust platform for the generation of diverse chemical libraries. The protocols and insights presented in this guide offer a comprehensive framework for researchers to embark on the design, synthesis, and evaluation of novel quinoxaline-based antiviral agents. The continued exploration of this privileged scaffold holds significant promise for the development of effective therapies against a multitude of viral diseases.
References
- Montana, M., Montero, V., Koumeri, O., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
- Galdiero, M., et al. (2021). Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets. Viruses, 13(5), 879. [Link]
- Wang, M., et al. (2012). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 29-33. [Link]
- Montana, M., et al. (2020).
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(8), 1734-1739. [Link]
- Irfan, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]
- Baviskar, A. T., et al. (2013). Overall structure–activity relationship analysis of the quinoxaline derivatives. European Journal of Medicinal Chemistry, 65, 343-350. [Link]
- Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. Archiv der Pharmazie, 345(11), 892-899. [Link]
- El-Gaby, M. S. A. (2000). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo [3,4-b]quinoxalines. IL Farmaco, 55(11-12), 613-617. [Link]
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoxaline-6-carboxylic Acid Derivatives as Anticancer Agents
Introduction: The Quinoxaline Scaffold in Modern Oncology
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[1] In this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a "privileged structure" in medicinal chemistry due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Quinoxaline derivatives exert their antineoplastic effects through diverse and potent mechanisms, including the inhibition of key signaling proteins like tyrosine kinases (e.g., EGFR, VEGFR-2), interference with DNA replication and repair via topoisomerase inhibition, and the induction of programmed cell death (apoptosis).[1][5][6] This multifaceted activity makes them attractive candidates for multi-targeted cancer therapies.[6]
This guide focuses specifically on Quinoxaline-6-carboxylic acid derivatives , a subclass that has shown significant promise. The carboxylic acid moiety at the 6-position can serve as a critical handle for modifying the compound's solubility, pharmacokinetic properties, and target engagement. Notably, derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, a mechanism distinct from many other quinoxalines, leading to mitotic catastrophe and apoptosis in cancer cells.[7]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will detail a robust synthetic protocol, explore the key mechanisms of action, and provide field-proven, step-by-step protocols for the in vitro and in vivo evaluation of these promising anticancer agents.
Part 1: Synthesis and Characterization
The cornerstone of developing novel therapeutics is a reliable and efficient synthetic route. The most common and direct method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[6][8] To generate the specific this compound scaffold, 3,4-diaminobenzoic acid is the required starting material.[9][10]
Causality of the Synthetic Approach: This reaction is a double condensation (or cyclocondensation) that proceeds via the formation of two imine bonds, followed by cyclization and aromatization to yield the stable quinoxaline ring system. Using 3,4-diaminobenzoic acid ensures that the carboxylic acid group is positioned at the 6-position of the final quinoxaline product.[11] High-temperature water can be employed as a green solvent, avoiding the use of volatile organic solvents and strong acids.[9][10]
Protocol 1: Synthesis of 2,3-Diphenylthis compound
This protocol describes the synthesis of a representative compound from 3,4-diaminobenzoic acid and benzil.
Materials:
-
3,4-Diaminobenzoic acid
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) in 40 mL of ethanol. A small amount of gentle heating may be required.
-
Add benzil (2.10 g, 10 mmol) to the solution.
-
Add 2 mL of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol and then with deionized water.
-
Dry the product under vacuum to yield the crude 2,3-diphenylthis compound.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the structure by acquiring ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected aromatic protons and carbons of the quinoxaline and phenyl rings, along with the carboxylic acid proton signal.[6]
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.[3]
Part 2: Mechanisms of Antitumor Action
This compound derivatives can induce cancer cell death through multiple pathways. While kinase inhibition is a common mechanism for the broader quinoxaline class, a significant mode of action for this specific scaffold is the disruption of microtubule dynamics.
Primary Mechanism: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers.[7] Agents that interfere with this dynamic process are potent anticancer drugs.
Quinoxaline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[5][12] This action prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis.
Consequences of Tubulin Inhibition:
-
Mitotic Arrest: Cells are unable to proceed through mitosis and become arrested in the G2/M phase of the cell cycle.[7]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Secondary Mechanism: Kinase Inhibition (e.g., EGFR Pathway)
Many quinoxaline derivatives are also potent inhibitors of protein kinases, which are central to the signaling pathways that control cell growth, proliferation, and survival.[1][5] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division.[13][14] Quinoxaline-based drugs can act as ATP-competitive inhibitors, blocking the kinase domain of EGFR and shutting down downstream pro-survival signals like the PI3K/AKT and RAS/MAPK pathways.[15]
Part 3: In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the potency and mechanism of action of newly synthesized compounds. The following protocols provide a robust framework for this analysis.
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxic potency.[16]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives dissolved in DMSO (stock solution)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
DMSO
-
96-well plates and a microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO only, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.[16]
Protocol 3: Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on tubulin assembly into microtubules.[1][17]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma) containing purified tubulin, GTP, and general tubulin buffer.[18][19]
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor).
-
A temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Reconstitute tubulin on ice as per the kit manufacturer's instructions. Prepare test compounds at 10x the final desired concentration in buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the appropriate buffer and GTP. Add 10 µL of the 10x compound solution to the respective wells.
-
Initiation: Initiate the polymerization reaction by adding the reconstituted tubulin solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[1]
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curves of treated samples to the positive (promoter), negative (inhibitor), and vehicle controls.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[16]
Materials:
-
Cancer cells treated with the quinoxaline derivative (at IC₅₀ concentration).
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.[16][20]
Protocol 5: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Cancer cells treated with the quinoxaline derivative.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest all cells and wash with PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use the flow cytometry software to create a dot plot (Annexin V-FITC vs. PI). Gate the populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.[16]
-
Part 4: In Vivo Evaluation Protocol
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The human tumor xenograft model is a standard preclinical model for this purpose.[14][21]
Protocol 6: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice.[13]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[22]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice).
-
Human cancer cell line (e.g., HCT-116, A549).
-
Sterile PBS and Matrigel®.
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Anesthetics, syringes, calipers.
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.[13]
-
Tumor Growth and Grouping: Monitor the animals daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the quinoxaline derivative and the vehicle control according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring and Measurement: Measure tumor volume with digital calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2 . Monitor the body weight of each mouse as an indicator of general toxicity.[13][15]
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), humanely euthanize the mice. Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Statistically compare the tumor growth between the treated and vehicle control groups to determine efficacy.
Part 5: Data Presentation
Clear and concise data presentation is essential for interpretation and comparison. Quantitative data, such as IC₅₀ values from cytotoxicity assays, should be summarized in a table.
Table 1: In Vitro Cytotoxicity of Representative Quinoxaline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD | Reference |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [17] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [17] |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [1][23] |
| Compound XVa | HCT-116 (Colon) | 4.4 | [1][6] |
| Compound 11 | MCF-7 (Breast) | 0.81 | [5] |
| Compound 13 | HepG2 (Liver) | 1.23 | [5] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds, combined with their ability to engage critical cancer targets through mechanisms like tubulin polymerization inhibition, makes them compelling candidates for further preclinical and clinical investigation.
The protocols detailed in this guide provide a validated roadmap for the synthesis, characterization, and comprehensive biological evaluation of these derivatives. Adherence to these methodologies will ensure the generation of robust, reproducible data, thereby accelerating the journey from compound discovery to potential therapeutic application. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve the pharmacokinetic profile of lead compounds.
References
- Sreeja, S. L., & Sreeja, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 1-10. [Link]
- Zhang, Y., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. [Link]
- Creative Diagnostics. (n.d.).
- ClinPGx. (n.d.).
- ResearchGate. (n.d.).
- El-Damasy, A. K., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1668. [Link]
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(11), 2545-2558. [Link]
- Interchim. (n.d.).
- Liang, J. H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28230-28242. [Link]
- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750. [Link]
- ResearchGate. (n.d.). Cell‐cycle analysis by flow cytometry. [Link]
- Gomaa, A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
- El-Sayed, N. N. E., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(52), 32909-32924. [Link]
- Amaya-García, F., & Unterlass, M. M. (2022).
- Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]
- El-Naggar, A. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 41(20), 10143-10156. [Link]
- Semantic Scholar. (n.d.). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kin. [Link]
- ResearchGate. (n.d.).
- El-Damasy, A. K., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
- Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 283, 117006. [Link]
- ResearchGate. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- eCommons. (2023).
- Khan, I., et al. (2022).
- PubChem. (n.d.). 3,4-Diaminobenzoic acid. [Link]
- Dawle, J. K., et al. (2016). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry, 9(11), 611. [Link]
Sources
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoxaline-oxadiazole hybrids as tubulin inhibitors: Synthesis, cytotoxicity, and molecular dynamics simulations [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 23. researchgate.net [researchgate.net]
Quinoxaline-6-Carboxylic Acid in the Development of Tubulin Polymerization Inhibitors: Application Notes and Protocols
This guide provides a comprehensive overview and detailed protocols for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anticancer agents targeting microtubule dynamics. Specifically, it focuses on the strategic use of the quinoxaline-6-carboxylic acid scaffold as a privileged structure for the design and synthesis of potent tubulin polymerization inhibitors.
Introduction: The Strategic Value of the Quinoxaline Scaffold
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. They play a pivotal role in a myriad of cellular functions, most critically in the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules—a delicate balance between polymerization and depolymerization—is essential for proper spindle function and chromosome segregation. Consequently, agents that disrupt microtubule dynamics have emerged as one of the most successful classes of anticancer therapeutics.[1]
These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine). The latter, which inhibit tubulin polymerization, are of particular interest due to their ability to induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[2] Many of these inhibitors, including the natural product colchicine, exert their effects by binding to a specific site on β-tubulin, aptly named the colchicine-binding site.
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, has garnered significant attention as a versatile scaffold in medicinal chemistry due to its wide array of biological activities, including potent anticancer effects.[3][4] The rigid, planar nature of the quinoxaline core, combined with its capacity for diverse functionalization, makes it an ideal framework for designing molecules that can effectively interact with the colchicine-binding site of tubulin. Specifically, derivatives of this compound have been shown to yield potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.[5][6] These compounds often lead to cell cycle arrest in the G2/M phase, a hallmark of microtubule-targeting agents, and ultimately induce apoptosis.[5]
This document will guide the user through the key stages of developing such inhibitors, from chemical synthesis to comprehensive in vitro and preclinical in vivo evaluation.
Part 1: Synthesis of this compound Derivatives
The synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives represents a robust and adaptable approach to generating a library of potential tubulin inhibitors.[6] The general synthetic scheme involves the condensation of a substituted 1,2-phenylenediamine with an α-keto acid, followed by further modifications.
Protocol 1: Representative Synthesis of a 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid Derivative
This protocol describes a general two-step synthesis adapted from established literature.[6]
Causality and Experimental Rationale:
-
Step 1: Reductive Amination: The initial step involves the formation of a diamine starting material. This reaction is crucial for creating the core diamino-benzene structure needed for the subsequent cyclization.
-
Step 2: Cyclization/Condensation: The reaction between the diamine and an α-ketoacid (glyoxylic acid) forms the foundational tetrahydro-quinoxaline ring. The acidic conditions facilitate the imine formation and subsequent intramolecular cyclization to yield the heterocyclic core. The 3-oxo functionality is introduced via the keto group of the glyoxylic acid.
-
Step 3: N-Alkylation/Acylation: The final step involves functionalizing the nitrogen atom of the quinoxaline ring. This is a critical step for structure-activity relationship (SAR) studies, as modifications at this position can significantly influence binding affinity to the colchicine site and overall biological activity.
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for N-substituted quinoxaline derivatives.
Materials:
-
4-amino-3-nitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Glyoxylic acid monohydrate
-
Substituted benzyl halide (e.g., 4-methoxybenzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Synthesis of 3,4-diaminobenzoic acid:
-
To a solution of 4-amino-3-nitrobenzoic acid (1 eq) in ethanol, add stannous chloride dihydrate (5 eq).
-
Heat the mixture to reflux and slowly add concentrated HCl.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Synthesis of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid:
-
Dissolve the crude 3,4-diaminobenzoic acid (1 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of glyoxylic acid monohydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Synthesis of the N-substituted final product (e.g., N-(4-methoxybenzyl) derivative):
-
To a solution of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid (1 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add the desired substituted benzyl halide (e.g., 4-methoxybenzyl chloride, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the final compound.
-
Part 2: In Vitro Biological Evaluation
A systematic in vitro evaluation is essential to characterize the biological activity of the synthesized quinoxaline derivatives. The typical screening cascade involves assessing the direct effect on tubulin polymerization, determining cellular cytotoxicity, and confirming the mechanism of action through cell cycle analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle of the Assay: This assay monitors the assembly of purified tubulin into microtubules in real-time. The method utilizes a fluorescent reporter that specifically binds to polymerized tubulin (microtubules), resulting in a significant increase in fluorescence intensity.[7] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a sigmoidal curve. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase. This fluorescence-based method is generally more sensitive than traditional light-scattering (turbidity) assays.[7]
Diagram of Tubulin Assay Workflow:
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Materials:
-
Purified tubulin (>99%, e.g., from porcine brain)
-
General Tubulin Buffer (G-PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI can be used as it fluoresces more brightly when incorporated into microtubules)
-
Test compounds and controls (Nocodazole as inhibitor, Paclitaxel as enhancer, DMSO as vehicle)
-
Black, half-area, 96-well assay plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation (on ice):
-
Prepare the complete polymerization buffer by supplementing G-PEM buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin with ice-cold G-PEM buffer to a stock concentration of 10 mg/mL. For the assay, prepare a working solution of 2 mg/mL tubulin in the complete polymerization buffer containing the fluorescent reporter. Keep this reaction mix on ice.
-
-
Plate Setup:
-
Pre-warm the 96-well plate to 37°C in the plate reader.
-
Prepare 10x serial dilutions of your test compounds in complete polymerization buffer. The final DMSO concentration should not exceed 1-2%.
-
Add 5 µL of the 10x test compound, positive controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel), or vehicle control (DMSO) to the appropriate wells.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL, and the final tubulin concentration will be ~1.8 mg/mL.
-
Immediately place the plate in the reader and begin recording fluorescence (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for at least 60 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the final fluorescence value (plateau) for each concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%).[8]
Table 1: Representative Data from Tubulin Polymerization Assay
| Compound | IC₅₀ (µM) | Target Site |
|---|---|---|
| Compound 13d | 3.97 | Colchicine-binding site |
| Nocodazole | ~2.3 | Colchicine-binding site |
| Paclitaxel | N/A (Enhancer) | Taxol-binding site |
Data adapted from reference[5] for illustrative purposes.
Protocol 3: Cell Viability (MTT) Assay
Principle of the Assay: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced, which is dissolved and quantified by measuring its absorbance, is directly proportional to the number of living cells.[11] This allows for the determination of a compound's cytotoxic or antiproliferative effects.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells (e.g., HeLa, MCF-7) and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.[1]
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle of the Assay: Tubulin polymerization inhibitors are expected to disrupt mitotic spindle formation, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[5] Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the DNA content of cells and thereby determine their distribution across the different cell cycle phases (G0/G1, S, and G2/M).[7][12][13] An accumulation of cells in the G2/M phase population following treatment is a strong indicator of a microtubule-targeting mechanism.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., 2-5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for a defined period (e.g., 24 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant containing any detached cells.
-
-
Cell Fixation:
-
Wash the collected cells once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their structure.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 3: Preclinical In Vivo Evaluation
Promising compounds identified through in vitro screening require evaluation in an in vivo setting to assess their therapeutic efficacy and potential toxicity in a whole-organism context. The human tumor xenograft model is a widely accepted standard for preclinical oncology drug development.[3][4][14]
Protocol 5: Human Tumor Xenograft Mouse Model
Principle of the Model: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[14] The absence of a functional immune system allows the human tumor cells to grow and form a solid tumor. This enables the evaluation of a drug's ability to inhibit tumor growth in a physiological environment, providing critical data on efficacy, dosing, and tolerability.[15]
Diagram of Xenograft Study Workflow:
Caption: Key stages of a human tumor xenograft study.
Procedure:
-
Cell Preparation and Implantation:
-
Culture a suitable human cancer cell line (e.g., HCT116, A549) to ~80% confluency.
-
Harvest the cells and ensure viability is >95%. Resuspend the cells in sterile, serum-free PBS or medium at a concentration of 5-10 x 10⁶ cells per 100 µL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Begin measuring tumor volume with calipers once tumors are palpable (Volume = (Length x Width²)/2).
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration and Monitoring:
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Administer the compound and vehicle to the respective groups according to the planned dose and schedule (e.g., daily oral gavage for 21 days).
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Conclusion
The this compound scaffold serves as a highly effective starting point for the development of novel tubulin polymerization inhibitors. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following this structured approach, researchers can efficiently identify and advance promising candidates for the next generation of microtubule-targeting anticancer drugs.
References
- Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- An, Z. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicological Research, 30(1), 1-5.
- An, Z. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicological Research, 30(1), 1-5.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Mini Review. (2024). Recent Advances in the Synthesis of Quinoxalines. MTIEAT.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81).
- Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin).
- Wang, J., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. maxanim.com [maxanim.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human tumor xenograft models for preclinical assessment of anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. xenograft.org [xenograft.org]
Application Notes & Protocols: Quinoxaline-6-carboxylic Acid in Advanced Materials Science
Preamble: The Architectural Versatility of Quinoxaline-6-carboxylic Acid
This compound stands as a uniquely versatile molecular scaffold for the materials scientist. Its architecture elegantly combines two critical features: an electron-deficient diazine (pyrazine) ring fused to a benzene moiety, and a strategically positioned carboxylic acid functional group. The quinoxaline core, an inherent n-type (electron-accepting) system, provides a robust, thermally stable, and electronically tunable building block.[1][2][3] Simultaneously, the carboxylic acid group acts as a powerful and reliable anchor, capable of forming strong covalent or coordinative bonds. This dual-functionality enables its application as a fundamental component in diverse material systems, from optoelectronic devices to highly ordered porous frameworks. This guide elucidates the core applications of this molecule, providing both the theoretical underpinnings and field-proven protocols for its successful implementation.
Section 1: Application in Organic Electronics & Optoelectronics
The electron-deficient nature of the quinoxaline ring system makes its derivatives highly attractive for applications requiring efficient electron transport or acceptance.[2][3] The carboxylic acid group further enhances this utility by enabling direct interfacing with inorganic semiconductor surfaces.
Dye-Sensitized Solar Cells (DSSCs): A Multifunctional Component
In DSSCs, this compound can be derivatized to function as a key part of the sensitizing dye. The molecule can act as a π-bridge, connecting electron-donating and electron-accepting moieties, or as an auxiliary acceptor itself.[2][4] The carboxylic acid is the critical anchoring group that chemisorbs onto the titanium dioxide (TiO₂) photoanode, ensuring intimate electronic coupling for efficient charge transfer.[5]
Caption: Workflow for fabricating a Dye-Sensitized Solar Cell.
This protocol outlines the fabrication of a test cell. The initial step assumes the synthesis of a suitable dye, where this compound is a precursor.
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Dry under a stream of N₂.
-
Apply a layer of TiO₂ nanoparticle paste to the FTO substrate using the doctor-blade technique.
-
Dry the film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace by ramping the temperature to 500 °C and holding for 30 minutes to ensure good particle necking and remove organic binders. Cool to ~80 °C before removal.
-
-
Dye Sensitization:
-
Prepare a 0.3 mM solution of the quinoxaline-based dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
While the TiO₂-coated anode is still warm (~80 °C), immerse it in the dye solution.
-
Seal the container and leave for 12-18 hours at room temperature to allow for complete monolayer formation of the dye on the TiO₂ surface.
-
Remove the now-sensitized anode and rinse with ethanol to remove non-adsorbed dye molecules. Dry gently with an N₂ stream.
-
-
Cell Assembly:
-
Place a 25 µm thick Surlyn® gasket around the dye-sensitized area of the anode and heat briefly to create a seal.
-
Place a platinum-coated FTO glass (counter electrode) on top of the gasket.
-
Clamp the two electrodes together and heat on a hotplate at ~100 °C to seal the Surlyn® gasket, forming a sandwich-type cell.
-
Inject a standard iodide/triiodide (I⁻/I₃⁻) electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole with a small piece of Surlyn® and a coverslip.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled cell under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.
-
Extract key photovoltaic parameters.
-
| Dye Structure Motif | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) |
| Donor-Quinoxaline -Anchor | 0.65 | 12.5 | 0.68 | 5.5 |
| Donor-π-Quinoxaline -Anchor | 0.72 | 14.2 | 0.70 | 7.1 |
Note: Data is illustrative to show the impact of molecular engineering based on the quinoxaline scaffold.
Organic Light-Emitting Diodes (OLEDs) & Field-Effect Transistors (OFETs)
Quinoxaline derivatives are excellent candidates for electron-transporting materials (ETMs) and n-type semiconductors in OLEDs and OFETs, respectively.[1][2][6] While this compound itself is not typically used directly in the active layer of these devices, it serves as a critical starting material for synthesizing more complex, soluble, or vacuum-processable derivatives tailored for these applications. The carboxylic acid group can be converted to an ester or amide to tune solubility and film-forming properties.
Section 2: Application in Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality makes this compound an ideal organic linker (or "strut") for the construction of Metal-Organic Frameworks (MOFs). In this context, the carboxylate group coordinates with metal ions or metal-oxo clusters (Secondary Building Units, SBUs), while the rigid quinoxaline body dictates the geometry and pore environment of the resulting crystalline framework.[7][8]
The inclusion of the nitrogen-rich, aromatic quinoxaline unit within the MOF structure can impart unique properties, such as:
-
Enhanced Gas Sorption: The specific electronic and size characteristics of the quinoxaline moiety can create preferential binding sites for certain gas molecules (e.g., CO₂).
-
Luminescence: The inherent fluorescence of the quinoxaline linker can be retained or modulated within the MOF, leading to materials for sensing or lighting applications.
-
Photocatalysis: The electron-accepting nature of the linker can facilitate charge separation and transfer within the framework, making these MOFs candidates for visible-light photocatalysis.[9]
Caption: Self-assembly of metal nodes and organic linkers into a MOF.
This is a general protocol for synthesizing a MOF using this compound as the linker. The specific metal salt, solvent, temperature, and time will need to be optimized for a target structure.
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of a metal salt (e.g., Zinc nitrate hexahydrate, ZrCl₄) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of this compound (17.4 mg) in 5 mL of DMF. Sonication may be required to aid dissolution.
-
-
Reaction Setup:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Optionally, add a modulator such as acetic acid or benzoic acid (2-10 equivalents relative to the linker) to control crystal size and quality.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the oven to a target temperature (typically between 80 °C and 150 °C) over 2 hours.
-
Maintain the target temperature for 24 to 72 hours.
-
Allow the oven to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the crystalline product by centrifugation or filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
To remove the high-boiling DMF solvent from the pores, immerse the solid in a volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily.
-
Activate the MOF by heating the sample under high vacuum (e.g., at 120 °C for 12 hours) to fully evacuate the pores.
-
-
Characterization:
-
Confirm the crystallinity and phase purity of the bulk material using Powder X-ray Diffraction (PXRD).
-
Analyze the thermal stability using Thermogravimetric Analysis (TGA).
-
Determine the porosity and surface area using N₂ sorption analysis at 77 K.
-
Section 3: Application in Chemical Sensors
The nitrogen atoms in the quinoxaline ring are basic and can be protonated in acidic conditions. This protonation event alters the electronic structure of the π-system, leading to observable changes in the molecule's absorption (color) and emission (fluorescence) properties. This makes quinoxaline derivatives excellent candidates for pH sensors.[10][11]
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., DMSO or a water/ethanol mixture).
-
-
Buffer Preparation:
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 1 to 12) using standard buffer systems (e.g., Glycine-HCl, Acetate, Phosphate, Borate).
-
-
Spectroscopic Measurement:
-
For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer solution in a quartz cuvette to achieve a final concentration of ~10-20 µM.
-
Record the UV-Vis absorption spectrum for each sample from 250 nm to 600 nm.
-
Plot the absorbance at a key wavelength (λmax) versus pH to determine the pKa of the sensor. A distinct color change should be visible to the naked eye around the pKa.[10]
-
Section 4: Foundational Synthesis
The utility of this compound in all the aforementioned applications begins with its synthesis. A common and reliable method is the condensation of 3,4-diaminobenzoic acid with glyoxal.[12][13]
Caption: Synthesis from 3,4-diaminobenzoic acid and glyoxal.
Causality: This reaction is a classic Hinsberg quinoxaline synthesis, a robust cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. Acetic acid acts as a mild acid catalyst.
-
Reaction Setup:
-
To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add a mixed solvent of ethanol and acetic acid (e.g., 10:1 v/v).
-
Stir the mixture to form a suspension.
-
Slowly add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) to the suspension.
-
-
Reaction Conditions:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 5 °C to maximize precipitation.[12]
-
Collect the resulting solid product by vacuum filtration.
-
Wash the collected solid (wet cake) with cold ethanol to remove residual starting materials and acetic acid.[12]
-
Dry the purified tan solid under vacuum at 50 °C.
-
-
Validation:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The melting point should be consistent with literature values (224-229 °C with decomposition).[12]
-
References
- A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (n.d.). ScienceDirect.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
- Green and selective protocol for the synthesis of quinoxalines. (n.d.). Prime Scholars.
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Publishing.
- A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (2013).
- 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4. (n.d.). ChemicalBook.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online.
- A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH. (2018). Dalton Transactions.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W
- Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journal of Organic Chemistry.
- Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). Queen Mary University of London.
- Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. (2018).
- This compound 97% | 6925-00-4. (n.d.). Sigma-Aldrich.
- Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). MDPI.
- Recent advances in the synthesis and reactivity of quinoxaline. (n.d.). Organic Chemistry Frontiers.
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022).
- Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. (n.d.).
- Metal Organic Frameworks. (n.d.). Research and Reviews.
- Modulating the band gap of a pyrazinoquinoxaline-based metal–organic framework through orbital hybridization for enhanced visible light-driven C=N bond construction. (n.d.). RSC Publishing.
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 3. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 4. mtieat.org [mtieat.org]
- 5. Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dincagroup.mit.edu [dincagroup.mit.edu]
- 8. rroij.com [rroij.com]
- 9. Modulating the band gap of a pyrazinoquinoxaline-based metal–organic framework through orbital hybridization for enhanced visible light-driven C [[double bond, length as m-dash]] N bond construction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. A versatile quinoxaline derivative serves as a colorimetric sensor for strongly acidic pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 13. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing the Antibacterial Efficacy of Quinoxaline-6-Carboxylic Acid
An Application Guide by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives represent a promising class of heterocyclic compounds exhibiting a wide spectrum of biological activities, including significant antibacterial properties.[1][2][3] This document provides a comprehensive, field-proven experimental protocol for determining the antibacterial activity of a specific derivative, "Quinoxaline-6-carboxylic acid," against a panel of clinically relevant bacteria. The methodologies herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and quantitative results.[4] We detail the determination of two critical parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). This guide is structured to provide not only the procedural steps but also the underlying scientific rationale, ensuring that researchers can execute the protocol with a thorough understanding of its principles and interpret the resulting data with confidence.
Introduction: The Rationale for Quinoxaline Antibacterial Screening
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[5] Its derivatives have been extensively explored for various therapeutic applications, with numerous studies confirming their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][6] The mechanism of action for some quinoxaline derivatives involves DNA damage and the generation of reactive oxygen species, though the precise pathway can vary between compounds.[7]
Evaluating a novel compound like this compound requires a standardized and robust screening methodology. The primary goal is to quantify its potency. This is achieved by determining the MIC, the lowest concentration of the compound that inhibits the visible growth of a microorganism, and the MBC, the lowest concentration that results in microbial death.[8][9] Together, these metrics not only establish efficacy but also differentiate between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity, a crucial distinction in drug development.[10] This protocol employs the broth microdilution method, a gold-standard, high-throughput technique for quantitative susceptibility testing.[11][12]
Core Experimental Workflow
The overall process follows a logical progression from preparation to data analysis. The workflow is designed to first determine the inhibitory concentration (MIC) and then use that information to establish the bactericidal concentration (MBC).
Caption: High-level experimental workflow for MIC and MBC determination.
Detailed Experimental Protocols
Protocol 1: Preparation of Materials and Reagents
Rationale: Proper preparation is critical for accuracy. Using a solvent like Dimethyl Sulfoxide (DMSO) is common for compounds with low aqueous solubility.[13][14] The concentration of the solvent must be kept low in the final assay volume to avoid any intrinsic antimicrobial or toxic effects.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Mueller-Hinton Agar (MHA) plates, sterile
-
Reference antibiotic (e.g., Ciprofloxacin, Vancomycin), as positive control
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs, multichannel pipettes, and tips
-
Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
Procedure:
-
Compound Stock Solution: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex thoroughly to ensure complete dissolution.
-
Expert Tip: Prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution: On the day of the experiment, dilute the stock solution in sterile CAMHB to create the starting working solution for the serial dilution. This concentration should be twice the highest concentration to be tested (e.g., 256 µg/mL).[15]
-
Causality: Preparing the working solution at 2x the final concentration is necessary because it will be diluted 1:1 with the bacterial inoculum in the microtiter plate.
-
Protocol 2: Preparation of Bacterial Inoculum
Rationale: The density of the starting bacterial culture must be tightly controlled. The 0.5 McFarland turbidity standard ensures a consistent starting inoculum of approximately 1-2 x 10⁸ CFU/mL, which is then diluted to the final target concentration in the wells.[16] This standardization is a cornerstone of the CLSI guidelines to ensure inter-laboratory reproducibility.
Procedure:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (A625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the final inoculum.
-
Trustworthiness: This final dilution is calculated so that when 50 µL is added to 50 µL of the drug solution in the plate, the final well concentration will be ~5 x 10⁵ CFU/mL, as recommended by CLSI.[16]
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method provides a quantitative MIC value by exposing a standardized bacterial inoculum to a range of serially diluted compound concentrations.[8][17] The use of a 96-well plate format allows for high-throughput screening of multiple compounds or strains simultaneously.[12]
Procedure:
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 2x working compound solution (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.
-
Repeat this 2-fold serial dilution process across the plate from well 2 to well 10. Discard the final 50 µL from well 10.[15]
-
Result: This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: After incubation, inspect the plate visually. The MIC is the lowest concentration of this compound where no visible turbidity or pellet formation is observed.[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC test is a necessary follow-up to determine if the compound is bactericidal. While a well may appear clear in the MIC plate (indicating growth inhibition), viable bacteria may still be present. Subculturing onto antibiotic-free agar allows any surviving bacteria to grow, thus quantifying the extent of cell death.[16][18]
Procedure:
-
Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a quadrant of a fresh MHA plate.
-
Also, plate an aliquot from the growth control well (a 1:100 or 1:1000 dilution may be necessary to get a countable number of colonies).
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFU) on each spot. The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum count.[19]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The relationship between MIC and MBC is crucial for classifying the compound's activity.
Caption: Interpreting MIC and MBC results to define antibacterial action.
Data Summary Table:
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | 25922 | 16 | >128 | >8 | Bacteriostatic |
| P. aeruginosa | 27853 | 64 | >128 | >2 | Tolerant/Static |
| Reference Control | |||||
| Ciprofloxacin vs E. coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Disclaimer: The data above are for illustrative purposes only and do not represent actual experimental results for this compound.
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9][16]
-
A ratio of > 4 suggests the compound is primarily bacteriostatic, meaning it inhibits growth but does not effectively kill the bacteria at similar concentrations.
References
- Broth microdilution. (n.d.). Grokipedia.
- Singh, D. P., Kumar, S., & Singh, R. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2449-2457.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing.
- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Broth microdilution. (n.d.). Wikipedia.
- Singh, D. P., Deivedi, S. K., & Singhal, R. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017). ResearchGate.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). PMC - NIH.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. (2024). Grounding API Redirect.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- CLSI 2024 M100Ed34(1). (n.d.). CLSI.
- Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). FDA.
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PMC - NIH.
- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI.
- Synthesis and antimicrobial activity of some quinoxaline derivatives. (n.d.). Grounding API Redirect.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). NIH.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH.
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 10. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: Quinoxaline-6-carboxylic Acid as a Versatile Ligand in Coordination Chemistry
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif, recognized for its prevalence in pharmacologically active compounds and functional materials.[1][2] This benzene-fused pyrazine ring system offers a rigid, aromatic backbone with nitrogen atoms that are excellent coordination sites. When functionalized with a carboxylic acid group at the 6-position, the resulting ligand, quinoxaline-6-carboxylic acid (QCA), emerges as a highly versatile building block in coordination chemistry. Its structure combines a classic N,N'-bidentate chelating unit with a carboxylate group that can engage in various binding modes.[3]
This guide provides an in-depth exploration of this compound as a ligand. We will delve into its coordination behavior, provide a detailed, field-tested protocol for the synthesis of its metal complexes, outline essential characterization techniques, and discuss its applications in medicinal chemistry, catalysis, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of QCA in the design of novel metal-based compounds.
The Ligand: this compound (QCA)
Physicochemical Properties
A thorough understanding of the ligand's fundamental properties is the first step in designing coordination complexes.
| Property | Value | Source |
| Chemical Formula | C₉H₆N₂O₂ | [4][5] |
| Molecular Weight | 174.16 g/mol | [4][6] |
| CAS Number | 6925-00-4 | [5][6] |
| Appearance | Off-white to yellow powder | [6] |
| Melting Point | 224-229 °C (decomposes) | [6] |
| SMILES | C1=CC2=NC=CN=C2C=C1C(=O)O | [4] |
| InChI Key | JGQDBVXRYDEWGM-UHFFFAOYSA-N | [4][6] |
Coordination Motifs: The Key to Versatility
The power of QCA as a ligand lies in its multifunctionality. It possesses two distinct coordination domains: the pyrazine ring nitrogens and the carboxylate group. This allows it to adopt several binding modes, which dictates the final architecture and properties of the metal complex.
-
N,N'-Bidentate Chelation: The two nitrogen atoms of the pyrazine ring can chelate a single metal ion, forming a stable five-membered ring. This is a common motif for planar aromatic ligands.
-
Carboxylate Binding: The deprotonated carboxylate group (-COO⁻) is a highly versatile coordination site. It can act as:
-
A monodentate ligand, where only one oxygen atom binds to the metal.
-
A bidentate chelating ligand, where both oxygen atoms bind to the same metal center.
-
A bidentate bridging ligand, where the two oxygen atoms link two different metal centers, facilitating the formation of polynuclear complexes or Metal-Organic Frameworks (MOFs).[7]
-
The interplay between these sites allows QCA to function as a simple chelating agent, a bridging linker to create extended structures, or both simultaneously, leading to complex and functionally diverse coordination polymers.
Synthesis of Metal-QCA Complexes: A General Protocol
This section provides a representative protocol for synthesizing a discrete transition metal complex of QCA. The principles described can be adapted for various metal ions.
Rationale and Experimental Considerations
-
Choice of Metal Precursor: Simple metal salts like chlorides, nitrates, or acetates are preferred as they are readily soluble and provide labile counter-ions that are easily displaced by the QCA ligand.
-
Solvent System: The choice of solvent is critical for ensuring that both the metal salt and the ligand are soluble at the reaction temperature. Alcohols (methanol, ethanol) or polar aprotic solvents (DMF, DMSO) are common choices. For MOF synthesis, DMF is often used as it can also act as a template.[7]
-
pH Control: The carboxylic acid group of QCA (pKa ≈ 3-4) must be deprotonated to effectively coordinate via its oxygen atoms. This is typically achieved by adding a mild base (e.g., sodium hydroxide, triethylamine) or by using a metal salt of a weak acid (e.g., metal acetate), where the acetate ion acts as a proton acceptor.
-
Reaction Conditions: For discrete molecular complexes, simple reflux for several hours is often sufficient. For higher-dimensionality structures like MOFs, solvothermal synthesis (heating in a sealed vessel above the solvent's boiling point) is typically required to provide the energy needed for crystal growth.[7]
Protocol: Synthesis of a [Cu(QCA)₂(H₂O)₂] Complex
This protocol describes a reliable method for synthesizing a copper(II)-QCA complex.
Materials:
-
This compound (QCA) (174.16 g/mol )
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (199.65 g/mol )
-
Methanol (reagent grade)
-
Deionized water
-
Diethyl ether
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: In the 100 mL round-bottom flask, dissolve 348 mg (2.0 mmol) of this compound in 40 mL of methanol. Gentle heating and stirring may be required.
-
Metal Salt Addition: In a separate beaker, dissolve 199.7 mg (1.0 mmol) of copper(II) acetate monohydrate in 10 mL of deionized water. The solution should turn a characteristic blue.
-
Reaction Initiation: Add the aqueous copper(II) acetate solution dropwise to the methanolic solution of QCA while stirring. A color change and/or the formation of a precipitate is expected.
-
Reaction Under Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 65-70°C for methanol) with continuous stirring. Maintain reflux for 4 hours. Causality: Refluxing provides the necessary activation energy for ligand exchange and promotes the formation of a crystalline product.
-
Isolation: After 4 hours, remove the flask from heat and allow it to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of the precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold deionized water (2 x 10 mL) to remove unreacted salts, followed by diethyl ether (2 x 10 mL) to remove organic impurities and aid in drying.
-
Drying: Dry the resulting solid in a vacuum oven at 60°C for 12 hours.
Self-Validation and Troubleshooting
-
Expected Outcome: A blue-green or teal crystalline powder. The typical yield should be in the range of 70-85%.
-
Troubleshooting:
-
No Precipitate Forms: The complex may be soluble in the solvent mixture. Try reducing the solvent volume by rotary evaporation or add a less polar co-solvent to induce precipitation.
-
Oily/Amorphous Product: This can result from cooling the reaction too quickly. Ensure a slow cooling process to promote crystallization. If an oil persists, attempt to recrystallize from a different solvent system (e.g., DMF/ethanol).
-
Essential Characterization Techniques
Once synthesized, the complex must be thoroughly characterized to confirm its identity, structure, and purity.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To confirm ligand coordination. Look for a shift of the C=O stretching vibration of the carboxylic acid (typically ~1700 cm⁻¹) to lower wavenumbers (~1610-1550 cm⁻¹ and ~1400 cm⁻¹) upon deprotonation and coordination. New bands in the far-IR region (< 500 cm⁻¹) can be assigned to M-N and M-O vibrations. |
| UV-Vis Spectroscopy | To study electronic properties. The spectrum will be dominated by intense ligand-based π-π* and n-π* transitions in the UV region. For d-block metals like Cu(II), a broad, lower-energy band in the visible region (~600-800 nm) corresponding to d-d transitions confirms the presence of the metal center and gives clues about its coordination geometry. |
| Thermal Analysis (TGA) | To assess thermal stability and determine the presence of coordinated solvent molecules.[8][9] A weight loss step around 100-150°C often corresponds to the loss of coordinated water molecules, which can confirm the proposed formula (e.g., [Cu(QCA)₂(H₂O)₂]). The final decomposition temperature indicates the overall thermal stability of the complex. |
| Single-Crystal X-ray Diffraction | The definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry around the metal, and the overall crystal packing. This is the gold standard for confirming the binding modes of the QCA ligand. |
Applications of Metal-QCA Complexes
The unique structural features of QCA-metal complexes translate into a wide range of potential applications.[10]
Medicinal Chemistry and Drug Development
Quinoxaline derivatives are well-known for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][11][12] Complexation with metal ions can enhance these activities.[13] The proposed mechanisms often involve:
-
Increased Lipophilicity: The overall charge of the complex can be more neutral than the free ligand, facilitating passage through cell membranes.
-
DNA Intercalation/Cleavage: The planar aromatic structure of the quinoxaline moiety can intercalate between DNA base pairs, while the redox-active metal center can induce oxidative cleavage of the DNA backbone.[14]
-
Enzyme Inhibition: The specific geometry and electronic properties of the metal complex can allow it to bind to the active sites of key enzymes, inhibiting their function.
Homogeneous Catalysis
The combination of a redox-active metal center held within a rigid ligand framework makes these complexes promising candidates for catalysis.[10] They can potentially catalyze a variety of organic transformations, such as oxidation reactions, C-C coupling reactions, and asymmetric synthesis, by providing a well-defined and tunable coordination environment.
Advanced Materials: Metal-Organic Frameworks (MOFs)
QCA is an ideal linker for the construction of MOFs.[7] The carboxylate group can bridge metal centers or clusters to form a robust, extended network, while the quinoxaline unit adds rigidity and functionality to the framework. The nitrogen atoms within the pores can act as Lewis basic sites, enhancing catalytic activity or selective gas adsorption. Potential applications for QCA-based MOFs include:
-
Gas storage and separation
-
Heterogeneous catalysis
-
Chemical sensing
-
Luminescent materials[10]
Conclusion and Future Outlook
This compound is a powerful and versatile ligand in the toolkit of the coordination chemist. Its ability to form stable complexes with diverse structures opens doors to a vast range of applications, from creating next-generation anticancer agents to engineering highly porous functional materials. Future research will likely focus on synthesizing heterometallic complexes to create multifunctional catalysts, further functionalizing the quinoxaline ring to fine-tune electronic and steric properties, and exploring the self-assembly of these complexes into sophisticated supramolecular architectures. The continued exploration of QCA and its derivatives promises to yield exciting discoveries in both fundamental and applied chemistry.
References
- N/A. (2021). METAL COMPLEXES OF SCHIFF BASES DERIVED FROM QUINOXALINE-2-CARBOXALDE –A PROMISING CANDIDATE IN CATALYSIS, MEDICINE AND MATERI. International Journal of Food and Nutritional Sciences. [Link]
- Badawy, M. A., Mohamed, G. G., Omar, M. M., & Nassar, M. M. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry. [Link]
- Manchal, R., Kasula, M., & Somu, S. (N/A). SYNTHESIS AND TESTING OF METAL COMPLEXES OF QUINOXALINE BASED SCHIFF BASES FOR ANTIMICROBIAL AND ANTICANCER ACTIVITIES. Semantic Scholar. [Link]
- N/A. (N/A). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. [Link]
- Raman, N., Dhaveethu Raja, J., & Sakthivel, A. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology. [Link]
- Ferreira, I. C. F. R., et al. (2014).
- N/A. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences. [Link]
- N/A. (N/A). Editorial Open Access New Quinoxalines with Biological Applications.
- N/A. (N/A). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Lages, A. S., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- N/A. (N/A). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Inorganic and Nano-Metal Chemistry. [Link]
- N/A. (N/A). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry. [Link]
- N/A. (N/A). Structural diversity in metal-organic frameworks built from rigid tetrahedral [Si(p-C6H4CO2)4]4-. SciSpace. [Link]
- Lages, A. S., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
- N/A. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I).
- N/A. (N/A). Therapeutical potential of metal complexes of quinoxaline derivatives: a review.
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. isca.in [isca.in]
- 4. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijfans.org [ijfans.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Quinoxaline-6-carboxylic acid for High-Performance Fluorescence Labeling
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of Quinoxaline-6-carboxylic acid for the purpose of fluorescence labeling. Quinoxaline scaffolds are significant heterocyclic motifs in medicinal chemistry and materials science, often requiring fluorescent tags for visualization and quantification in biological systems.[1][2][3] This guide details the principles, step-by-step protocols, and critical considerations for the efficient coupling of this compound to amine-containing fluorophores using carbodiimide chemistry.
Introduction: The Significance of Quinoxaline Fluorophores
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous molecules with significant biological activity and unique photophysical properties.[1][2] Their rigid, aromatic structure often serves as a fluorophore, and modifications to the quinoxaline ring can tune its absorption and emission wavelengths.[1][2] Fluorescently labeling molecules of interest enables researchers to track their distribution, metabolism, and interaction with biological targets in real-time, making it an indispensable tool in cell biology, diagnostics, and drug discovery.[][]
This compound is a key building block that allows for the covalent attachment of a fluorescent reporter dye. The carboxylic acid moiety, while essential for conjugation, does not readily react with amines under physiological conditions.[6][7] It must first be "activated" to a more reactive form to facilitate the formation of a stable amide bond with an amine-functionalized fluorophore. This guide focuses on the most robust and widely adopted method for this transformation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Principle of Derivatization: EDC/NHS Chemistry
The derivatization of this compound with an amine-containing fluorophore is a two-step, one-pot reaction centered on the activation of the carboxyl group.[7] Direct condensation between a carboxylic acid and an amine is generally inefficient.[6] Carbodiimide crosslinkers like EDC provide a highly effective means to overcome this barrier.[8]
Step 1: Activation of the Carboxylic Acid EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[9]
Step 2: Stabilization and Amine Coupling To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[8][9] This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with a primary amine on the fluorophore molecule.[9][10] The primary amine attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.
The overall workflow is a cornerstone of bioconjugation, valued for its efficiency and the stability of the resulting amide linkage.[11]
Figure 1. Reaction workflow for EDC/NHS-mediated labeling.
Materials and Reagents
Proper preparation and handling of reagents are critical for successful conjugation. Ensure all reagents are of high purity and stored under the recommended conditions.
| Reagent | Specification | Supplier Example | Purpose |
| This compound | >98% Purity | Sigma-Aldrich | Starting material |
| EDC Hydrochloride | >99% Purity | Thermo Fisher Scientific | Carboxyl activating agent |
| N-Hydroxysuccinimide (NHS) | >98% Purity | Thermo Fisher Scientific | Stabilizing agent |
| Amine-Reactive Fluorophore | e.g., Fluorescein-amine, Rhodamine B-amine | Various | Fluorescent reporter |
| Anhydrous Dimethylformamide (DMF) | <0.005% Water | Sigma-Aldrich | Reaction solvent |
| Diisopropylethylamine (DIPEA) | >99.5% Purity | Sigma-Aldrich | Non-nucleophilic base |
| Reaction Buffer (Aqueous) | 0.1 M MES, pH 4.5-6.0 | User-prepared | Activation buffer |
| Coupling Buffer (Aqueous) | 1X PBS, pH 7.2-7.5 | User-prepared | Coupling buffer |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | MilliporeSigma | Reaction monitoring |
| HPLC System | C18 Reverse-Phase Column | Waters, Agilent | Purification & Analysis |
Detailed Experimental Protocols
Two distinct protocols are provided: one for organic-phase synthesis, suitable for small molecules, and one for aqueous-phase synthesis, typically used for labeling biomolecules like proteins or peptides which may be the ultimate target of the quinoxaline probe.
Protocol 1: Organic Phase Synthesis
This protocol is ideal for coupling this compound to a fluorophore that is soluble in organic solvents.
1. Reagent Preparation:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-reactive fluorophore (1.1 equivalents) in anhydrous DMF.
2. Activation of Carboxylic Acid:
-
To the stirred solution of this compound, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).[6]
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.[6]
-
Expert Insight: The formation of the active ester can be monitored by TLC. The NHS ester will have a different Rf value than the starting carboxylic acid.
3. Coupling Reaction:
-
Add the solution of the amine-reactive fluorophore to the activated quinoxaline-NHS ester mixture.
-
Add DIPEA (2.0 equivalents) to the reaction. This base scavenges the HCl produced and maintains a favorable pH for the amine to act as a nucleophile.[7]
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6] This removes unreacted base, acid, and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using flash column chromatography (silica gel) or preparative reverse-phase HPLC to yield the pure fluorescent quinoxaline conjugate.
Protocol 2: Aqueous Phase Synthesis (for Biomolecule Labeling)
This protocol is adapted for situations where the this compound is being conjugated to a water-soluble biomolecule (e.g., a peptide or protein with an available primary amine). It uses the water-soluble Sulfo-NHS.
1. Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent condensation.[12]
-
Prepare a fresh 10 mg/mL solution of EDC in Activation Buffer (0.1 M MES, pH 5.0-6.0).[12]
-
Prepare a fresh 10 mg/mL solution of Sulfo-NHS in Activation Buffer.[12]
-
Dissolve the amine-containing biomolecule in Coupling Buffer (1X PBS, pH 7.2-7.5).[12]
2. Activation of this compound:
-
Dissolve this compound (10-fold molar excess over the biomolecule) in a minimal amount of DMSO or DMF, then dilute into Activation Buffer.
-
Add the EDC solution immediately followed by the Sulfo-NHS solution.[12]
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.[12]
-
Expert Insight: The acidic pH of the MES buffer (pH 4.5-6.0) is optimal for EDC activation and minimizes hydrolysis of the active intermediate.[8]
3. Conjugation Reaction:
-
Immediately combine the activated quinoxaline solution with the biomolecule solution in the Coupling Buffer. The shift to a higher pH (7.2-7.5) deprotonates the primary amines on the target, making them nucleophilic and ready to react with the Sulfo-NHS ester.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
4. Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. The primary amine in Tris will react with any remaining active esters.
-
Remove unreacted small molecules and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrated with a suitable storage buffer like PBS.[12][13]
Figure 2. Experimental workflow for organic phase synthesis.
Key Considerations and Troubleshooting
-
Solvent Choice: Anhydrous solvents are crucial for the organic phase protocol to prevent hydrolysis of the active intermediates. DMF is a good choice as it dissolves most reactants.
-
pH Control: For aqueous reactions, the two-buffer system is critical. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling step requires a neutral to slightly basic pH (7.2-8.0) for the amine to be reactive.[6][8]
-
Stoichiometry: A slight excess of the amine-fluorophore (1.1-1.2 equivalents) is often used in organic synthesis to drive the reaction to completion. In aqueous labeling of precious biomolecules, the small molecule (quinoxaline acid) is typically used in excess.
-
Troubleshooting: Low Yield:
-
Cause: Hydrolysis of active ester.
-
Solution: Ensure anhydrous conditions (organic) or perform reactions quickly (aqueous). Check the quality/age of EDC, as it is moisture-sensitive.[9]
-
Cause: Sub-optimal pH.
-
Solution: Carefully prepare and check the pH of all buffers before use.
-
-
Troubleshooting: Side Reactions:
-
Cause: EDC can react with itself to form N-acylisourea byproducts.
-
Solution: The addition of NHS minimizes this by rapidly converting the O-acylisourea intermediate to the more stable NHS ester.[9]
-
Characterization of the Final Conjugate
After purification, the identity and purity of the fluorescently labeled quinoxaline derivative must be confirmed.
-
Mass Spectrometry (LC-MS/HRMS): To confirm the covalent attachment by identifying the correct molecular weight of the final product.
-
NMR Spectroscopy (¹H, ¹³C): For structural confirmation of small molecule conjugates.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties (absorption maxima, emission maxima, quantum yield) of the newly synthesized fluorophore.
Conclusion
The derivatization of this compound via EDC/NHS chemistry is a reliable and versatile method for creating novel fluorescent probes. By carefully selecting the reaction conditions based on the properties of the target fluorophore or biomolecule, researchers can efficiently generate tools for a wide array of applications in chemical biology and medical research. This protocol, grounded in established chemical principles, provides a robust framework for successful synthesis and purification.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Kim, J. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Journal of Nanoscience and Nanotechnology, 11(4), 3369-3375.
- BOC Sciences. (n.d.). Fluorescent Labeling Services.
- Kim, J. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. PubMed.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Thermo Fisher Scientific Inc. (n.d.). Carbodiimide Crosslinker Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Labeling of Primary Amines.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Labeling of Primary Amines.
- Vrettos, E. I. (2021). Response to "Carboxylic acid-Amine coupling?". ResearchGate.
- El-Sabbagh, O. I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry.
- BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules.
- Vichem. (n.d.). Fluorescent labeling of small molecules.
- Grabarek, Z., & Gergely, J. (1990). Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate.
- Hermanson, G. T. (2014). Labeling a protein with fluorophores using NHS ester derivitization. PubMed.
- Sirbu, D., et al. (2015). Fluorescent labeling and modification of proteins. PMC - NIH.
- Thermo Fisher Scientific Inc. (n.d.). Carbodiimide Crosslinker Chemistry.
- BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing decarboxylation during "Quinoxaline-6-carboxylic acid" synthesis
Welcome to the technical support center for the synthesis of quinoxaline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of preventing unwanted decarboxylation during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, offering field-proven troubleshooting strategies and optimized methods to ensure high yield and purity of your target compound.
Section 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the stability of this compound and its precursors during synthesis.
Q1: What is the primary cause of decarboxylation during the synthesis of this compound?
A1: The principal cause is not the instability of the final product, but rather the thermal and acid-lability of the key starting material, 3,4-diaminobenzoic acid . This precursor is prone to losing carbon dioxide (CO₂) under common reaction conditions, particularly elevated temperatures, to form o-phenylenediamine.[1][2] This leads to a competitive side reaction where o-phenylenediamine condenses with the 1,2-dicarbonyl compound, yielding the undesired, non-carboxylated quinoxaline as a major byproduct.
Q2: At what stage of the synthesis does this unwanted decarboxylation typically occur?
A2: Decarboxylation of 3,4-diaminobenzoic acid can occur before or concurrently with the main cyclocondensation reaction.[1] Any condition that promotes the loss of the carboxylic acid group from this starting material will inevitably lead to the formation of the impurity. Therefore, the entire focus of prevention must be on maintaining the integrity of the 3,4-diaminobenzoic acid until it has successfully cyclized.
Q3: How can I reliably detect if decarboxylation has occurred in my reaction mixture?
A3: Several analytical techniques can confirm the presence of the decarboxylated byproduct:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You will observe two distinct peaks with a mass difference corresponding to a carboxylic acid group (C₉H₆N₂ vs. C₈H₆N₂).
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectra of the desired acid and the decarboxylated side product will be different, particularly in the aromatic region. The loss of the carboxylic acid group changes the electronic environment and symmetry of the molecule.
-
Melting Point (MP): A broad or depressed melting point compared to the literature value for pure this compound (approx. 224-229 °C with decomposition) suggests the presence of impurities.[3]
Q4: What general reaction conditions favor the formation of the desired this compound?
A4: The key is to employ reaction conditions that are mild enough to preserve the carboxylic acid group while still being effective for the condensation reaction. This includes:
-
Low Reaction Temperatures: Room temperature is ideal if the chosen catalyst is sufficiently active.[4][5]
-
Short Reaction Times: Minimizing the exposure of the starting material to heat or catalytic conditions reduces the window for decarboxylation to occur.[6][7]
-
Avoidance of Strong Acids and High Heat: The classic Hinsberg condensation often uses strong acids and heat, which are detrimental.[8][9] Modern methods utilize milder catalysts or even catalyst-free systems.[7][10]
Section 2: Troubleshooting Guide for Decarboxylation Issues
This section provides a systematic approach to diagnosing and solving problems related to the formation of decarboxylated impurities.
Problem: My reaction has a low yield of this compound and a significant amount of a non-polar byproduct. I suspect decarboxylation.
Step 1: Verify the Identity of the Byproduct Use LC-MS to confirm that the mass of the major impurity matches that of the corresponding quinoxaline (without the -COOH group). This confirmation is critical before modifying your protocol.
Step 2: Diagnose the Cause Using a Troubleshooting Flowchart The following decision tree will help you pinpoint the likely cause of decarboxylation in your specific protocol.
Caption: Troubleshooting flowchart for diagnosing decarboxylation.
Section 3: Recommended Experimental Protocols
The following protocols are designed to explicitly minimize or completely eliminate decarboxylation.
Protocol A: Mild Organocatalyst-Mediated Synthesis at Ambient Temperature
This protocol leverages a mild acid catalyst that is highly efficient at room temperature, preventing thermal degradation of the starting material.[5]
Rationale: Camphorsulfonic acid (CSA) is an effective organocatalyst that protonates the dicarbonyl compound, activating it for nucleophilic attack by the diamine. Its efficiency at ambient temperature avoids the need for heat, which is the primary driver of decarboxylation.[5][10]
Step-by-Step Methodology:
-
To a solution of the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL), add 3,4-diaminobenzoic acid (1.0 mmol).
-
Add camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%).
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-8 hours.
-
Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol if further purification is required.
Protocol B: Protective Group Strategy for Complete Inhibition of Decarboxylation
This is the most robust method for preventing decarboxylation, as it uses a starting material where the carboxylic acid is protected as an ester.[1]
Rationale: By starting with methyl 3,4-diaminobenzoate, the free carboxylic acid group—the source of instability—is absent during the critical condensation step. The condensation reaction is performed first, and the stable ester is then hydrolyzed in a separate step under controlled basic conditions to yield the final, pure carboxylic acid.[1]
Caption: Workflow for the protective group strategy.
Step-by-Step Methodology:
Part 1: Synthesis of Methyl Quinoxaline-6-carboxylate
-
In a flask, dissolve methyl 3,4-diaminobenzoate (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in methanol (5 mL).
-
Stir the solution at room temperature. The reaction is typically very fast, often complete in under 10 minutes.[7] For less reactive dicarbonyls, 10 mol% of acetic acid can be added as a catalyst.[7]
-
Monitor by TLC until the starting materials are consumed.
-
Evaporate the solvent under reduced pressure. The resulting crude ester is often pure enough for the next step, or it can be purified by crystallization or column chromatography.
Part 2: Hydrolysis to this compound
-
Dissolve the crude methyl quinoxaline-6-carboxylate from Part 1 in a mixture of methanol (10 mL) and water (2 mL).
-
Add sodium hydroxide (2.0-3.0 mmol).
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC for the disappearance of the ester.
-
After cooling to room temperature, carefully acidify the mixture with dilute HCl (e.g., 1M) until the pH is ~3-4.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water to remove salts, and dry under vacuum.
Section 4: Comparative Data & Visual Guides
Table 1: Comparison of Selected Catalytic Systems for Quinoxaline Synthesis
This table summarizes various conditions reported for the Hinsberg condensation, highlighting the trend towards milder and more efficient methods.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Glycerol/Water) | Glycerol/Water | 90 | 4-6 min | 85-91 | [4][6] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 | [4][6] |
| Phenol | Ethanol/Water | Room Temp | 2 min | 98 | [8] |
| Camphorsulfonic Acid (CSA) | Ethanol | Room Temp | 2-8 h | ~90+ | [5][10] |
| None (Methanol) | Methanol | Room Temp | 1 min | ~93 | [7] |
| Acetic Acid | Acetic Acid | Room Temp | 1 min | ~99 | [7] |
Diagram: The Competing Reaction Pathways
This diagram illustrates the desired synthesis route versus the unwanted decarboxylation pathway.
Caption: Desired synthesis vs. decarboxylation side reaction.
By understanding the mechanism of decarboxylation and employing the appropriate modern synthetic strategies, researchers can effectively suppress this side reaction and achieve high yields of pure this compound.
References
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). European Journal of Organic Chemistry.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Mansoura University.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2014). RS Publication.
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). Indian Journal of Chemistry.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Synlett.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health (NIH).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Bentham Science.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. (2019). IJRAR.org.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrar.org [ijrar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Quinoxaline-6-carboxylic acid
Welcome to the technical support center for the synthesis of Quinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the most common causes?
Low yields are a frequent challenge and can often be traced back to several key factors:
-
Suboptimal Reaction Conditions: The classical synthesis, a condensation reaction between 3,4-diaminobenzoic acid and a 1,2-dicarbonyl compound (like glyoxal), is sensitive to temperature, solvent, and catalytic conditions. High temperatures or strong acids can lead to degradation of the starting materials or the final product.[1]
-
Purity of Starting Materials: Impurities in either the 3,4-diaminobenzoic acid or the dicarbonyl reactant can introduce competing side reactions, consuming your starting materials and reducing the yield of the desired product.
-
Side Reactions: Decarboxylation of the 3,4-diaminobenzoic acid starting material is a significant side reaction, especially at elevated temperatures, leading to the formation of quinoxaline without the carboxylic acid group.[2]
-
Product Degradation: The this compound product itself may not be stable under prolonged heating or harsh acidic or basic conditions used during the reaction or workup.[1]
Q2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. How can I improve the reaction's selectivity?
The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.
-
Regioisomers: When using unsymmetrically substituted 1,2-diamines, the formation of regioisomers is possible. For this compound, this is less of a concern with the common starting materials. However, if substituted dicarbonyl compounds are used, isomeric products can arise. The choice of catalyst and solvent can significantly influence the regioselectivity.[1]
-
Decarboxylation: As mentioned, the most common side product is the decarboxylated quinoxaline. This can be minimized by carefully controlling the reaction temperature and time.[2] Hydrothermal synthesis has been explored to minimize this side reaction.[2]
Q3: The purification of my final product is proving difficult. What are some effective purification strategies?
Purification challenges often stem from the presence of closely related impurities or starting materials.
-
Crystallization: Recrystallization is often the most effective method for purifying this compound, which is typically a solid. Selecting an appropriate solvent system is crucial. Common solvents to explore include ethanol, methanol, or mixtures with water.
-
Acid-Base Extraction: The carboxylic acid moiety allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.
-
Chromatography: If crystallization and extraction are insufficient, column chromatography on silica gel can be employed. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape) is a good starting point.
Troubleshooting Guide: Low Yield and Impurities
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted 3,4-diaminobenzoic acid or the dicarbonyl compound, consider the following:
Troubleshooting Steps:
-
Verify Reagent Quality:
-
3,4-Diaminobenzoic Acid: This compound can oxidize over time, indicated by a darkening in color. Use freshly sourced or purified starting material.
-
Glyoxal/Dicarbonyl Compound: Glyoxal is often supplied as an aqueous solution. Ensure the concentration is accurate. Other dicarbonyls should be of high purity.
-
-
Optimize Reaction Conditions:
-
Catalyst: While the reaction can proceed without a catalyst, mild acid catalysis (e.g., acetic acid) can improve the rate.[3] However, strong acids can promote side reactions.[1] Consider catalyst-free protocols or the use of green catalysts.[3][4]
-
Solvent: The choice of solvent is critical. Ethanol, methanol, and acetic acid are commonly used.[1][5] Green alternatives like water or ionic liquids have also been reported to be effective.[1][6]
-
Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessive heat, which can lead to degradation and side reactions.[1] Room temperature reactions have been shown to be effective and can minimize byproducts.[3][7]
-
Experimental Protocol: Condition Screening
To systematically optimize your reaction, set up a parallel synthesis array to test different conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Ethanol | Acetic Acid | Methanol[7] | Water |
| Catalyst | None | 10 mol% Acetic Acid | Citric Acid[3] | None |
| Temperature | Room Temp | 50 °C | Reflux | Room Temp |
| Time (monitored by TLC) | 1-24 h | 1-12 h | 1-8 h | 1-24 h |
Procedure:
-
To four separate reaction vessels, add 3,4-diaminobenzoic acid (1 mmol).
-
Add the respective solvent (5 mL) and catalyst according to the table above.
-
Add the dicarbonyl compound (e.g., glyoxal, 1 mmol) to each vessel.
-
Stir the reactions at the specified temperatures.
-
Monitor the progress of each reaction by TLC at regular intervals.
-
Upon completion, work up the reactions and analyze the crude product yield and purity by LC-MS or ¹H NMR.
Issue 2: Significant Formation of Decarboxylated Byproduct
The presence of a major byproduct corresponding to the mass of quinoxaline indicates significant decarboxylation.
Causality and Mitigation:
Decarboxylation of 3,4-diaminobenzoic acid is thermally induced.[2] The key to preventing this is to use milder reaction conditions.
-
Lower Reaction Temperature: If you are running the reaction at elevated temperatures, attempt the synthesis at room temperature or with gentle warming (40-50 °C). Catalyst-free methods at room temperature can be highly effective.[7]
-
Reduce Reaction Time: As determined by your optimization studies, use the shortest reaction time necessary for complete conversion of the starting materials.
-
Alternative Synthetic Routes: Consider hydrothermal synthesis, which has been shown to minimize decarboxylation by carefully controlling temperature and pressure.[2]
Visualizing the Synthetic Pathway and Troubleshooting Logic
The following diagram illustrates the primary synthetic route and key decision points for troubleshooting.
Caption: Troubleshooting workflow for this compound synthesis.
Advanced Topics
Alternative Synthetic Methodologies
While the condensation of a 1,2-diamine and a 1,2-dicarbonyl is the most common route, several other methods have been developed, often to improve yields, reduce reaction times, or employ greener conditions.[5] These include:
-
Oxidative Cyclization: Reactions of o-phenylenediamines with α-hydroxy ketones or α-halo ketones can yield quinoxalines.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields.[5]
-
Flow Chemistry: Microdroplet reaction systems have been used for high-throughput screening of optimal conditions and can achieve very rapid synthesis.[6]
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of your product.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Appearance | Typically a powder |
| Melting Point | 224-229 °C (decomposes) |
Spectroscopic Data:
-
¹H NMR: Expect signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoxaline core. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: Look for signals corresponding to the aromatic carbons and the carbonyl carbon of the carboxylic acid (typically >165 ppm).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass (m/z [M+H]⁺ ≈ 175.05).[8]
References
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (Source: vertexaisearch.cloud.google.com)
- troubleshooting common problems in quinoxaline synthesis - Benchchem. (Source: vertexaisearch.cloud.google.com)
- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- This compound | C9H6N2O2 | CID 674813 - PubChem. (Source: pubchem.ncbi.nlm.nih.gov)
- This compound 97 6925-00-4 - Sigma-Aldrich. (Source: sigmaaldrich.com)
- This compound | CAS 6925-00-4 | SCBT - Santa Cruz Biotechnology. (Source: scbt.com)
- This compound (C9H6N2O2) - PubChemLite. (Source: pubchemlite.org)
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation - ResearchGate.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (Source: ncbi.nlm.nih.gov)
- This compound | CAS 6925-00-4 - Matrix Fine Chemicals.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. (Source: pharmacophorejournal.com)
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. (Source: frontiersin.org)
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (Source: ncbi.nlm.nih.gov)
- Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus | Biochemistry - ACS Public
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (Source: thieme-connect.com)
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. (Source: mdpi.com)
- (PDF) Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition - ResearchGate.
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme - Benchchem. (Source: benchchem.com)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of Quinoxaline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of quinoxaline-6-carboxylic acid. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and classical method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] For this compound, this typically involves the reaction of 3,4-diaminobenzoic acid with glyoxal.
The primary challenges associated with this synthesis include:
-
Low Yields: Can be caused by suboptimal reaction conditions, poor quality starting materials, or degradation of the product.[5]
-
Side Reactions: Formation of undesired byproducts can consume reactants and complicate purification.[5]
-
Purification Difficulties: The carboxylic acid functionality can make the product challenging to purify, often requiring specialized chromatographic techniques or multiple recrystallizations.
Q2: I'm observing a complex mixture of products in my reaction. What are the likely side reactions?
Several side reactions can occur during the synthesis of this compound, leading to a mixture of products. These can include:
-
Formation of Benzimidazoles: This is a common side reaction, particularly if the reaction conditions are not carefully controlled.[1]
-
Over-oxidation: The starting materials or the product itself can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods or at high temperatures.
-
Polymerization: Glyoxal is prone to polymerization, which can reduce the effective concentration of the reactant and lead to lower yields.
-
Decarboxylation: Under harsh acidic or high-temperature conditions, the carboxylic acid group may be lost, leading to the formation of quinoxaline as a byproduct.
Q3: How can I improve the yield and purity of my this compound synthesis?
Optimizing reaction conditions is crucial for improving both yield and purity. Consider the following:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used.[3] Experimenting with different solvents or solvent mixtures may be beneficial.
-
Catalyst: While the condensation can proceed without a catalyst, the use of a mild acid catalyst can improve the reaction rate and yield.[3] However, strong acids can lead to degradation.[3][5] Various catalysts, including iodine, copper, and nickel-based systems, have been reported for quinoxaline synthesis.[6][7][8]
-
Temperature and Reaction Time: These parameters should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation.[5] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often leading to higher yields and shorter reaction times.[6][8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solutions |
| Low to No Product Formation | 1. Poor quality of starting materials: Impurities in 3,4-diaminobenzoic acid or glyoxal. 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst.[5] 3. Incomplete reaction. [1] | 1. Verify starting material purity: Use freshly purified starting materials. 3,4-diaminobenzoic acid can be recrystallized. Ensure the glyoxal solution is fresh, as it can polymerize upon storage. 2. Optimize reaction conditions: Systematically vary the temperature, solvent, and catalyst concentration. Consider using microwave-assisted synthesis for improved efficiency.[6][8] 3. Extend reaction time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
| Formation of Multiple Products/Impurities | 1. Side reactions: Formation of benzimidazoles, over-oxidation products, or polymers.[1] 2. Use of unsymmetrical diamines: Can lead to the formation of regioisomers.[5] 3. Degradation of product: The quinoxaline ring or carboxylic acid group may be unstable under the reaction conditions.[5] | 1. Control reaction conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Carefully control the temperature and reaction time. 2. Purify starting materials: Ensure the 3,4-diaminobenzoic acid is free of other isomers. 3. Use milder conditions: Employ a milder catalyst or lower the reaction temperature to prevent product degradation. |
| Difficulty in Product Isolation and Purification | 1. Product solubility: The carboxylic acid group can make the product highly polar and difficult to extract from aqueous solutions. 2. Presence of polar impurities: Side products with similar polarity to the desired product can co-elute during chromatography. 3. Amphoteric nature: The presence of both a basic pyrazine ring and an acidic carboxylic acid group can complicate extraction and crystallization. | 1. Acid-base extraction: Carefully adjust the pH of the aqueous solution to precipitate the product at its isoelectric point. 2. Chromatography: Use a suitable stationary phase and eluent system for column chromatography. Reverse-phase chromatography may be effective for separating polar compounds. 3. Recrystallization: Experiment with different solvent systems for recrystallization to obtain a pure product. |
Experimental Workflow & Logic
The synthesis of this compound is a multi-step process that requires careful control at each stage. The following diagram illustrates a typical workflow and the underlying logic.
Caption: General workflow for the synthesis and purification of this compound.
Side Reaction Pathways
Understanding the potential side reactions is key to minimizing their formation. The following diagram illustrates the main synthetic pathway and a common side reaction.
Caption: Desired reaction pathway versus a common side reaction pathway.
References
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- Li, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Li, Y., et al. (2021). Synthesis of Quinoxalines With Microdroplet Reaction. Frontiers in Chemistry.
- BenchChem. (n.d.). Optimizing reaction conditions for Quinoxidine synthesis.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
"Quinoxaline-6-carboxylic acid" purification challenges and solutions
Welcome to the technical support guide for Quinoxaline-6-carboxylic acid (QCA). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic compound. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges and achieve high purity for your downstream applications.
This compound is a crucial building block in pharmaceutical research and organic synthesis. However, its unique physicochemical properties—namely high crystallinity, a high melting point (224-229 °C, with decomposition), and challenging solubility profiles—can present significant purification hurdles.[1][2] This guide provides a systematic approach to troubleshooting these issues.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound in a problem-cause-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Recovery After Recrystallization | 1. Inappropriate Solvent Choice: The compound is either too soluble (even when cold) or virtually insoluble (even when hot) in the selected solvent. 2. Premature Crystallization: The compound crashes out of solution during hot filtration, leading to significant loss on the filter paper. 3. Excessive Solvent Volume: Using too much solvent prevents the solution from reaching supersaturation upon cooling, thus inhibiting crystallization. | 1. Systematic Solvent Screening: Test solubility in small aliquots. QCA is sparingly soluble in water and slightly soluble in methanol, but soluble in DMSO.[1][2][3] Consider mixed solvent systems (e.g., DMSO/water, ethanol/water) to fine-tune solubility. 2. Refine Filtration Technique: Use a pre-heated funnel and filter flask. Dissolve the crude solid in the minimum amount of boiling solvent to ensure the solution remains saturated and hot during transfer. 3. Minimize Solvent: Add the hot solvent portion-wise to the crude solid until it just dissolves. This maximizes recovery by ensuring the solution is saturated. If too much solvent is added, carefully evaporate some volume before cooling. |
| Product Fails to Crystallize ("Oils Out") | 1. Residual Impurities: The presence of soluble impurities can disrupt the crystal lattice formation and depress the freezing point. 2. Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not initiated. 3. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous precipitate or oil instead of well-defined crystals. | 1. Pre-Purification Wash: Before recrystallization, wash the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether). An acid-base purification (see Protocol 1) is highly effective at removing non-acidic impurities. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous pure batch. 3. Controlled Cooling: Allow the hot, filtered solution to cool slowly to room temperature, then transfer it to an ice bath for complete crystallization. Slow cooling is paramount for forming large, pure crystals. |
| Persistent Color (Yellow/Brown) in Final Product | 1. Chromophoric Impurities: Highly colored by-products from the synthesis (e.g., polymeric or oxidized species) are co-precipitating with the product. 2. Starting Material Contamination: Unreacted starting materials, such as 3,4-diaminobenzoic acid, may be colored and trapped within the crystal matrix. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal (1-2% w/w) to the hot solution before filtration. The charcoal adsorbs colored impurities. Caution: Using too much charcoal can adsorb your product and reduce yield. 2. Employ pH-Modulated Purification: The most robust method to remove baseline impurities is the acid-base purification described in Protocol 1. This method leverages drastic solubility changes to separate the acidic product from neutral or basic impurities. |
| Poor Separation or Streaking in Silica Gel Chromatography | 1. Strong Adsorption: The carboxylic acid and nitrogen atoms in the quinoxaline ring can bind very strongly to the acidic silica gel, causing tailing and poor elution. 2. Low Solubility in Eluent: The compound may precipitate on the column if it has low solubility in the mobile phase. | 1. Modify the Mobile Phase: Add a small percentage of acetic acid or formic acid (~1%) to the eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane). The acid will protonate the silica surface and compete for binding sites, allowing the product to elute more cleanly. 2. Increase Eluent Polarity: Use a more polar solvent system, such as a higher concentration of methanol in DCM, to improve solubility and ensure the compound moves through the column. Consider using a different stationary phase like alumina (basic or neutral) if silica proves too problematic. |
Part 2: Recommended Purification Protocols
Based on the chemical nature of QCA, the following protocols are recommended. The choice depends on the impurity profile of your crude material.
Protocol 1: High-Purity Purification via pH-Modulated Recrystallization
This is the most effective method, leveraging the acidic nature of the carboxylic acid group. It excels at removing neutral or basic organic impurities. The key is the conversion of the poorly water-soluble acid into its highly soluble carboxylate salt.[4]
Step-by-Step Methodology:
-
Dissolution in Base: Suspend the crude this compound in a minimal amount of water. While stirring, add 1 M aqueous KOH or NaOH solution dropwise until the solid completely dissolves and the solution is basic (pH > 10). A remarkable increase in solubility up to 5.5 M in 1.0 M KOH has been reported.[4]
-
Removal of Base-Insoluble Impurities: If any solid impurities remain, perform a vacuum filtration to remove them. This step effectively eliminates any non-acidic starting materials or by-products.
-
(Optional) Charcoal Treatment: If the basic solution is highly colored, transfer it to a clean flask, heat it to 50-60 °C, and add a small amount of activated charcoal. Stir for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Acidification and Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add 1 M HCl dropwise. The this compound will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is ~2-3 to ensure complete protonation and precipitation.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (KCl/NaCl). Follow with a wash of cold ethanol to help remove residual water.
-
Drying: Dry the pure white to off-white crystalline solid under high vacuum, preferably at an elevated temperature (50-60 °C), to constant weight.
Protocol 2: Standard Recrystallization from an Organic Solvent System
This method is suitable for crude material that is already relatively pure and primarily needs removal of minor, structurally similar impurities.
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale tests, select a solvent or solvent pair. A mixture of a good solvent (like DMSO or ethanol) and an anti-solvent (like water) often works well.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise and heat the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration: If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Part 3: Visual Guides & Data
Purification Strategy Decision Tree
This diagram helps in selecting the most appropriate initial purification strategy.
Caption: Decision tree for selecting a purification method for QCA.
Workflow for pH-Modulated Recrystallization
Caption: Step-by-step workflow for acid-base purification of QCA.
Solubility Data Summary
| Solvent/Condition | Solubility | Source(s) | Notes |
| Water | Sparingly Soluble | [3] | Solubility increases with temperature. |
| 1.0 M Aqueous KOH | Highly Soluble (~5.5 M) | [4] | Forms the highly soluble potassium carboxylate salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] | Good solvent for dissolution, often used for NMR. |
| Methanol | Slightly Soluble | [1][2] | Solubility can be improved with heating and sonication. |
| Ethanol | Slightly Soluble | [2][5] | Often used for washing crude product or in recrystallization solvent pairs. |
| Dioxane | Soluble (for derivatives) | [5] | Mentioned for recrystallizing related quinoxaline derivatives. |
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for running an NMR spectrum of this compound? A: DMSO-d6 is the recommended solvent. Due to the compound's limited solubility in more common solvents like chloroform-d, DMSO-d6 is excellent for achieving the concentration needed for a clear spectrum.[1][2][3] The acidic proton of the carboxylic acid will typically appear as a very broad singlet.
Q2: My final product is pure by ¹H NMR and has a sharp melting point, but it's slightly off-white instead of pure white. Is this a concern? A: Not necessarily. A slight off-white or pale yellow hue can sometimes be present due to trace, highly chromophoric impurities that are difficult to remove and may not be detectable by NMR. If the material meets your purity requirements by other analytical methods (e.g., >98% by HPLC) and the melting point is sharp and within the expected range, it is often suitable for most synthetic applications.[3][6] For applications requiring absolute colorlessness (e.g., formulation studies), further purification via charcoal or repeated recrystallization may be needed.
Q3: How can I efficiently remove unreacted 3,4-diaminobenzoic acid from my crude product? A: The pH-modulated recrystallization (Protocol 1) is exceptionally effective for this. While both your product and this starting material are carboxylic acids, 3,4-diaminobenzoic acid also has two basic amino groups. This difference in overall pKa and physical properties often leads to its separation during the carefully controlled precipitation step. Alternatively, the diamine is typically more soluble in moderately polar organic solvents, so a wash of the crude solid with a solvent like ethyl acetate may remove a significant portion of it.
Q4: I'm experiencing significant product loss during the hot filtration step of a standard recrystallization. What am I doing wrong? A: This is a classic sign of premature crystallization. The root cause is the solution cooling as it passes through the filter funnel. To prevent this: 1) Use the absolute minimum amount of boiling solvent for dissolution. 2) Use a stemless or short-stemmed funnel to reduce the surface area for cooling. 3) Pre-heat the funnel and the receiving flask in an oven before use. 4) Pour the entire hot solution through the filter as quickly as possible.
References
- IndiaMART. (n.d.). This compound.
- Wang, W., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials, 5(10), 12387-12394.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Rasayan J. Chem.
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B, 1946-1952.
- Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(12), 21105-21116.
- Miri, S., et al. (2016). Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition. ResearchGate.
Sources
- 1. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 2. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 3. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. H33157.06 [thermofisher.com]
"Quinoxaline-6-carboxylic acid" stability and degradation issues
Technical Support Center: Quinoxaline-6-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during your research. The solutions provided are based on an understanding of the compound's chemical nature and established laboratory practices.
Question 1: I've observed a color change in my solid this compound during storage. Is it degrading?
Answer:
A change in color (e.g., from light brown to a darker shade) is a strong indicator of potential degradation. Both the quinoxaline core and the carboxylic acid group can contribute to instability if not stored correctly.
Causality and Recommended Actions:
-
Improper Storage Environment: this compound powder should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[1][2] Carboxylic acids, in general, should be kept in cool, dry, well-ventilated areas away from heat sources and direct sunlight.[3]
-
Exposure to Incompatible Materials: Avoid storing the compound with strong bases or oxidizing agents.[4] Carboxylic acids can react with metal containers over time, leading to corrosion and contamination; use glass or other inert containers.[4]
-
Light Exposure: Quinoxaline derivatives can be photosensitive.[5] While some are noted for their photostability, it is best practice to store the compound protected from light, for example, in an amber glass vial or in a dark cabinet.[6]
Protocol: Verifying Compound Integrity
-
Melting Point Analysis: The reported melting point is 224-229 °C with decomposition.[1][2] A significant depression or broadening of the melting point range suggests the presence of impurities or degradation products.
-
Spectroscopic Analysis: Run a fresh analysis (e.g., ¹H NMR, LC-MS) and compare the data against a reference standard or the certificate of analysis to confirm the structure and purity.
Question 2: My analytical results (HPLC, LC-MS) show unexpected peaks after dissolving the compound in an aqueous buffer. What's happening?
Answer:
The appearance of new peaks suggests that this compound is degrading or reacting in your solution. The stability in solution is highly dependent on the solvent, pH, and presence of other reactive species.
Potential Causes and Troubleshooting Steps:
-
pH-Dependent Instability: The redox potential of quinoxaline is known to be pH-dependent. As a carboxylic acid, the compound's solubility and stability can be affected by the buffer's pH. In alkaline conditions, the reduced form of quinoxaline derivatives has been shown to be particularly vulnerable to tautomerization, a major degradation pathway.[7][8][9]
-
Action: Prepare solutions fresh before each experiment. Evaluate the stability of your compound in the specific buffer system by running a time-course study (e.g., analyzing samples at t=0, 2, 4, 8 hours) to determine its viable window for use.
-
-
Oxidative Degradation: The quinoxaline ring is susceptible to oxidation. Studies on related quinoxaline derivatives have shown that enzymatic oxidation can occur, for instance, by xanthine oxidase in certain biological matrices, leading to the formation of an oxo-dihydroquinoxalinyl metabolite.[10][11] This oxidation can be rapid and is enzyme-mediated. The oxygen atom incorporated during this process was found to originate from water.[10][11]
-
Photodegradation: If your solutions are exposed to ambient or UV light, photo-induced degradation may occur. Some quinoxaline derivatives can generate reactive oxygen species (ROS) upon UVA irradiation.[5]
-
Action: Protect solutions from light by using amber vials or covering glassware with aluminum foil.[6]
-
Workflow for Investigating Unexpected Degradation
Here is a logical workflow to diagnose the source of compound instability in your experiments.
Caption: Primary factors affecting the stability of the compound.
Q3: Is this compound stable in common organic solvents like DMSO or Methanol?
This compound is slightly soluble in DMSO and Methanol (sonication may be required). [1][2]For many quinoxaline derivatives, solutions in aprotic solvents like DMSO show good stability. [5]However, it is always best practice to prepare solutions fresh and store them protected from light at a low temperature (e.g., 4 °C) for short-term storage. Avoid prolonged storage in solution unless stability has been experimentally confirmed.
Q4: How does pH affect the compound's stability in aqueous solutions?
As a carboxylic acid, it will react with bases. [4]Its redox potential is pH-dependent, meaning its electrochemical behavior changes with pH. Critically, studies on related structures for redox flow batteries have shown that alkaline conditions (high pH) can accelerate the degradation of the reduced form of the quinoxaline ring through a tautomerization mechanism. [7][8]Therefore, if your experiment involves reducing the quinoxaline ring, alkaline buffers may compromise stability.
Q5: What are the key physical and chemical properties I should know?
Understanding the fundamental properties is key to proper handling and experimental design.
| Property | Value | Source(s) |
| CAS Number | 6925-00-4 | [2][12] |
| Molecular Formula | C₉H₆N₂O₂ | [12] |
| Molecular Weight | 174.16 g/mol | [12] |
| Appearance | Light brown to grey powder | [1][13] |
| Melting Point | 224-229 °C (with decomposition) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Storage Temperature | Room Temperature | [1][2] |
References
Sources
- 1. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 2. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 3. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurogentec.com [eurogentec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Troubleshooting Low Solubility of Quinoxaline-6-carboxylic Acid in Experimental Assays
Welcome to the technical support center for Quinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. This compound is a valuable building block in pharmaceutical research, but its physicochemical properties, particularly its limited aqueous solubility, can be a significant hurdle.[1][2] This document provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to help you achieve consistent and reliable experimental results.
Section 1: Understanding the Physicochemical Properties of this compound
Effective troubleshooting begins with a solid understanding of the compound's chemical nature. The solubility of this compound is fundamentally governed by its molecular structure, which features both a hydrophobic quinoxaline ring and an ionizable carboxylic acid group.
Key Physicochemical Data
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₆N₂O₂ | - |
| Molecular Weight | 174.16 g/mol | Essential for calculating molar concentrations.[1][2][3] |
| Appearance | White to tan crystalline solid | Visual confirmation of the starting material.[1][2] |
| Predicted pKa | ~3.22 | Crucial Parameter. The carboxylic acid group is deprotonated at pH > 3.22, forming a highly water-soluble anion.[2][4][5] |
| Common Solvents | Soluble in DMSO; Sparingly soluble in water and methanol. | DMSO is the primary choice for organic stock solutions.[1][2][4] |
The Critical Role of pH
The most important factor controlling the aqueous solubility of this compound is the pH of the solution. The carboxylic acid group has a predicted pKa of approximately 3.22.[2][4][5] This means:
-
At pH < 3.22: The compound is primarily in its protonated, neutral form (R-COOH). The hydrophobic nature of the quinoxaline ring dominates, leading to very low water solubility.
-
At pH > 3.22: The compound is deprotonated to its anionic carboxylate form (R-COO⁻). This charged species is significantly more polar and, therefore, much more soluble in aqueous media.[6][7]
This relationship is the key to overcoming most precipitation issues in assays typically performed at or near physiological pH (e.g., pH 7.4).
Caption: Relationship between pH, pKa, and solubility state.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: What is the best solvent for preparing a high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] The compound is readily soluble in DMSO, allowing for the creation of stocks in the 10-100 mM range.
-
Weigh Compound: Accurately weigh 17.42 mg of this compound (MW = 174.16 g/mol ).
-
Add Solvent: Add 1.0 mL of anhydrous, research-grade DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8] Ensure the solution is completely clear with no visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer (e.g., PBS at pH 7.4). Why is this happening and how can I prevent it?
Answer: This is the most common solubility issue. It occurs because while the compound is soluble in 100% DMSO, its intrinsic solubility in a neutral aqueous buffer is very low. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, causing the compound to crash out of solution.[9] This is known as solvent-shift precipitation.
The key is to ensure the final aqueous environment is favorable for the deprotonated, soluble form of the molecule.
The most reliable method is to dilute the DMSO stock into a buffer with a pH sufficiently above the compound's pKa. A pH of 7.4 is generally sufficient, but ensuring the buffer has adequate capacity is important.
-
Buffer Selection: Use a common biological buffer such as Tris-HCl or HEPES at your desired pH (e.g., 7.4).
-
Dilution Technique: Add the small volume of DMSO stock directly into the larger volume of buffer while vortexing gently. Never add the buffer to the DMSO stock. This rapid dispersal minimizes localized high concentrations that can trigger precipitation.[8]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts.[9]
For assays that are highly sensitive to DMSO, preparing a primary stock solution in an aqueous base is a superior strategy. This leverages the finding that this compound can be exceptionally soluble (up to 5.5 M) in a basic solution like 1.0 M KOH by forming its potassium salt.[10]
-
Weigh Compound: Weigh 1.74 mg of this compound into a sterile microcentrifuge tube.
-
Prepare Base: Prepare a 10 mM NaOH solution in nuclease-free water.
-
Dissolve: Add 1.0 mL of 10 mM NaOH to the compound. This provides a 1:1 molar equivalent of base to acid.
-
Vortex: Cap and vortex the tube until the solid is completely dissolved. The solution should be clear. This is now a 10 mM aqueous stock solution of the sodium salt of this compound.
-
pH Check & Neutralization: The resulting solution will be basic. Before adding to cells, you may need to adjust the pH of your final, diluted working solution by adding it to a well-buffered medium.
-
Storage: Store this aqueous stock at 4°C for short-term use or frozen at -20°C for long-term storage.
Q3: How can I determine the maximum soluble concentration of the compound in my specific assay medium?
Answer: The solubility can vary between different types of cell culture media or buffers due to interactions with media components. It is best practice to determine the kinetic solubility in your exact experimental medium.
This protocol helps you visually determine the highest concentration that remains precipitate-free over the course of your experiment.
-
Prepare Stock: Use a high-concentration DMSO stock (e.g., 100 mM from Protocol 1).
-
Pre-warm Medium: Warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[8]
-
Serial Dilution: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your compound in the pre-warmed medium. Start from a high concentration (e.g., 200 µM) and go down to a low concentration (e.g., <1 µM). Ensure the final DMSO concentration is constant in all wells.
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay (e.g., 24, 48 hours).
-
Observe: Visually inspect each well for signs of precipitation (cloudiness, crystals, film) at several time points. You can also check a small sample under a microscope.
-
Determine Max Concentration: The highest concentration that remains completely clear throughout the incubation is your maximum working concentration for that specific medium and duration.[8]
Caption: Workflow for determining kinetic solubility.
Q4: Can I use heating or sonication to dissolve the compound in my final aqueous buffer?
Answer: While heating and sonication can help dissolve the compound initially, this approach is not recommended for preparing final working solutions in aqueous buffers. These methods often create a temporary, supersaturated solution.[11] The compound is thermodynamically unstable in this state and will likely precipitate over time, especially with temperature changes or the introduction of nucleation sites (like pipette tips or plate surfaces), leading to inconsistent and unreliable assay results. These techniques should be reserved for dissolving the compound in a good solvent like DMSO when preparing the initial stock.
Section 3: Summary of Troubleshooting Strategies
| Problem | Root Cause | Recommended Strategy | Key Considerations |
| Compound won't dissolve in water/buffer initially. | Low intrinsic solubility of the protonated (R-COOH) form. | Use DMSO to create a concentrated organic stock solution first. | DMSO is a standard and effective solvent for many quinoxaline derivatives.[1][2] |
| Precipitation upon dilution of DMSO stock into neutral buffer (e.g., PBS). | Solvent-shift from a good organic solvent (DMSO) to a poor aqueous solvent (neutral buffer). | 1. (Primary): Dilute into a well-buffered solution with pH > 5 (e.g., Tris or HEPES at pH 7.4).2. (Advanced): Prepare a primary aqueous salt stock using NaOH or KOH (Protocol 2). | Raising the pH deprotonates the acid to its highly soluble salt form.[7][12] The salt stock eliminates the need for DMSO in sensitive assays. |
| Inconsistent results at high concentrations. | Exceeding the thermodynamic solubility limit in the assay medium, causing micro-precipitation. | Determine the kinetic solubility limit in your specific medium before running the full experiment (Protocol 3). | Do not use data from concentrations above the observed solubility limit.[9] |
By understanding the central role of pH and employing the appropriate dissolution and dilution strategies, you can overcome the solubility challenges of this compound and ensure the accuracy and reproducibility of your experimental data.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Buy this compound at Best Price, Industrial/Research Grade Chemical. IndiaMART.
- Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials.
- Cas 6925-00-4,this compound. LookChem.
- How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.
- Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Publications.
- CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.
- This compound. PubChem.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect.
- pKa Data Compiled by R. Williams. pKa Values INDEX.
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. ResearchGate.
- What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora.
- Salt formation to improve drug solubility. PubMed.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Research Square.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH).
- Isolation of a Carboxylic acid. Reddit.
- Solubility of Carboxylic Acids N5. YouTube.
- (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate.
Sources
- 1. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 5. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ajptonline.com [ajptonline.com]
Technical Support Center: Structural Confirmation of Synthesized Quinoxaline-6-carboxylic Acid
Welcome to the technical support center for the characterization of synthesized organic compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with quinoxaline derivatives. Here, we address common questions and troubleshooting scenarios encountered during the structural confirmation of "Quinoxaline-6-carboxylic acid." Our aim is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a robust and self-validating experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've completed the synthesis of this compound. What is the overall workflow to confidently confirm its structure?
A1: Structural confirmation is a process of accumulating corroborating evidence from multiple analytical techniques. No single method is sufficient on its own. The logical workflow involves a combination of spectroscopic and physical analyses to probe different aspects of the molecule's structure.
A typical and robust workflow is as follows:
-
Preliminary Physical Characterization: Determine the melting point of your synthesized compound. This is a quick and effective way to assess purity and can be compared against known literature values.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To identify the key functional groups present, specifically the carboxylic acid and the aromatic quinoxaline core.
-
NMR Spectroscopy (¹H and ¹³C): To map out the carbon-hydrogen framework of the molecule. This is arguably the most powerful tool for structural elucidation in solution.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation pattern, which can further support the proposed structure.
-
-
Data Integration and Final Confirmation: The data from all these techniques are then pieced together. The presence of the correct functional groups (FTIR), the precise arrangement of protons and carbons (NMR), and the correct molecular weight (MS) provide a comprehensive and definitive confirmation of the structure of this compound.
Here is a visual representation of the confirmation workflow:
Caption: A flowchart illustrating the multi-technique approach to confirming the structure of a synthesized compound.
Q2: My synthesized product has a melting point different from the literature value. What could be the issue?
A2: A discrepancy in the melting point is a common issue and often points towards impurities in your sample.
-
Expected Melting Point: The literature value for this compound is approximately 224-229 °C, with some sources reporting up to 246°C[1][2][3][4].
-
Troubleshooting Steps:
-
Assess the Melting Range: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.
-
Purification: If the melting range is broad, your compound needs further purification. Techniques such as recrystallization are often effective. The choice of solvent for recrystallization is crucial and may require some experimentation.
-
Re-measurement: After purification, re-measure the melting point. A sharper melting point that is closer to the literature value indicates successful purification.
-
Q3: How do I use FTIR spectroscopy to confirm the presence of the key functional groups in this compound?
A3: FTIR spectroscopy is an excellent tool for identifying functional groups. For this compound, you should look for the characteristic absorption bands of the carboxylic acid and the aromatic quinoxaline ring system.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of your synthesized compound. Alternatively, you can use an ATR (Attenuated Total Reflectance) accessory if available.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the following key absorption bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | The broadness is due to strong hydrogen bonding between the carboxylic acid molecules[5][6]. |
| C=O stretch (Carboxylic Acid) | 1680-1710 | The conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid[6]. |
| C=N and C=C stretches (Aromatic Rings) | 1430-1625 | These are characteristic of the quinoxaline ring system[7]. |
| C-H stretches (Aromatic) | 3000-3100 (often weak) | These are from the C-H bonds on the aromatic rings[7]. |
Troubleshooting:
-
No Broad O-H Stretch: This could indicate that the carboxylic acid is not present. However, if your sample is wet, the O-H stretch from water can obscure this region. Ensure your sample is thoroughly dry.
-
C=O Stretch at a Higher Frequency (>1710 cm⁻¹): This might suggest that the carboxylic acid is not conjugated with the aromatic ring, which would contradict the expected structure.
Q4: What are the expected signals in the ¹H and ¹³C NMR spectra of this compound, and how do I interpret them?
A4: NMR spectroscopy provides the most detailed information about the molecular structure.
Experimental Protocol:
-
Solvent Selection: Dissolve your sample in a deuterated solvent, such as DMSO-d₆. This compound has low solubility in many common NMR solvents, but is slightly soluble in DMSO[2][3].
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis:
¹H NMR Spectrum:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -COOH | ~11-13 | Broad singlet | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal[5][8]. This peak will disappear upon adding a drop of D₂O to the NMR tube due to proton-deuterium exchange[9]. |
| Aromatic Protons | 7.5-9.0 | Multiplets | The protons on the quinoxaline ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will depend on their specific positions and the electronic effects of the carboxylic acid group and the nitrogen atoms. |
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~165-175 | The carbonyl carbon of a carboxylic acid is significantly deshielded[5][10][11]. |
| Aromatic Carbons | ~120-150 | The carbons of the quinoxaline ring will appear in this region[12][13]. The quaternary carbons (those without attached protons) will typically have weaker signals. |
Troubleshooting:
-
Missing -COOH Proton Signal: As mentioned, this proton can be very broad and sometimes difficult to distinguish from the baseline[9]. Running the experiment with a higher concentration of the sample may help. The D₂O exchange experiment is a definitive way to confirm its presence.
-
Unexpected Peaks: The presence of unexpected peaks in either the ¹H or ¹³C NMR spectrum is a strong indication of impurities. These could be residual starting materials, solvents, or by-products from the synthesis.
Q5: How can Mass Spectrometry confirm the structure of this compound?
A5: Mass spectrometry provides the molecular weight of your compound, which is a critical piece of evidence for structural confirmation.
Experimental Protocol:
-
Ionization Method: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely produce a strong signal for the molecular ion.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₉H₆N₂O₂) is 174.16 g/mol [2][14]. You should look for a peak corresponding to this mass. Depending on the ionization mode, you may see [M+H]⁺ at m/z 175.05 or [M-H]⁻ at m/z 173.04[15].
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For aromatic carboxylic acids, common fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45)[16][17][18].
-
Troubleshooting:
-
No Molecular Ion Peak: If you don't observe the molecular ion peak, it could be that the molecule is fragmenting immediately upon ionization. Try a softer ionization technique if available.
-
Incorrect Molecular Weight: An incorrect molecular weight is a clear indication that you have not synthesized the target compound. Re-evaluate your synthetic route and starting materials.
Summary of Expected Analytical Data
| Analytical Technique | Expected Result |
| Melting Point | ~224-229 °C[1][3] |
| FTIR (cm⁻¹) | ~2500-3300 (broad O-H), ~1680-1710 (C=O), ~1430-1625 (C=N, C=C)[5][6] |
| ¹H NMR (ppm in DMSO-d₆) | ~11-13 (br s, 1H, -COOH), ~7.5-9.0 (m, 5H, Ar-H)[5][8] |
| ¹³C NMR (ppm in DMSO-d₆) | ~165-175 (-COOH), ~120-150 (Ar-C)[5][10][11] |
| Mass Spectrometry (m/z) | 174 (M⁺), 175 ([M+H]⁺), 173 ([M-H]⁻)[2][14][15] |
By systematically applying these analytical techniques and critically evaluating the data, you can confidently confirm the structure of your synthesized this compound.
References
- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.).
- Buy this compound at Best Price, Industrial/Research Grade Chemical. (n.d.). IndiaMART.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6612. [Link]
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2014). Molecules, 19(11), 18949-18967. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-310.
- This compound. (n.d.). Stenutz.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts.
- This compound (C9H6N2O2). (n.d.). PubChemLite.
- This compound. (n.d.). PubChem.
- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics, 138(2), 024307. [Link]
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube.
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2000).
- 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1585. [Link]
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
- The mass spectrum of quinic acid and its fragmentation pattern. (n.d.). ResearchGate.
- FTIR analysis of the quinoxaline compound. (n.d.). ResearchGate.
- Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (n.d.).
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Chemical shifts. (n.d.). UCL.
- USE OF 13C NMR SPECTROSCOPY TO ESTABLISH THE STRUCTURE OF 6(7)-R-QUINOXALINE N,N'-DIOXIDES. (2023, November 1). Chemistry of Heterocyclic Compounds.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax.
- A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2025, September 25). Molecules, 30(19), 4275. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube.
- 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands in... (n.d.). ResearchGate.
- Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? (2016, January 6). ResearchGate.
Sources
- 1. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 2. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 3. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scialert.net [scialert.net]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. scbt.com [scbt.com]
- 15. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Quinoxaline-6-carboxylic Acid
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Quinoxaline-6-carboxylic acid. As a pivotal intermediate in pharmaceutical synthesis, its purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common purification hurdles.
Introduction
This compound is a key building block in the development of various therapeutic agents.[1][2] The common synthetic route involves the condensation of 3,4-diaminobenzoic acid with glyoxal.[1][3] While seemingly straightforward, this reaction can yield a crude product contaminated with unreacted starting materials, side-products, and other impurities that can compromise downstream applications. This guide offers practical, experience-driven solutions to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a low yield after purification. What are the likely causes?
A1: Low yields can often be attributed to several factors during the synthesis and purification process. Suboptimal reaction conditions, such as incorrect temperature or pH, can lead to the formation of side products or degradation of the desired compound.[4] Additionally, the quality of the starting materials, particularly the glyoxal solution which can contain various impurities, plays a crucial role.[4] During purification, aggressive extraction or recrystallization procedures can also lead to product loss.
Q2: The color of my crude this compound is dark brown or yellow, not the expected off-white. What causes this discoloration?
A2: Discoloration is a common issue and can stem from several sources. The presence of colored impurities in the starting materials is a primary suspect. Additionally, side reactions during the synthesis can generate highly colored byproducts.[5] Over-oxidation of the quinoxaline ring system can also lead to colored species.[6] It is crucial to address this, as the color often indicates the presence of impurities that may be difficult to remove.
Q3: I'm observing streaking or tailing of my product spot on the TLC plate during analysis. What does this indicate?
A3: Tailing of carboxylic acids on silica gel TLC plates is a frequent observation. This is primarily due to strong interactions between the acidic carboxylic acid group and the slightly acidic silanol groups on the silica gel surface.[7] This can make it difficult to assess purity accurately. The use of a mobile phase containing a small amount of a polar acidic solvent, such as acetic or formic acid, can help to suppress this interaction and produce more defined spots.[7]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities.[8] However, due to the potential for streaking on silica gel, it is advisable to use a solvent system containing a small percentage of an acid (e.g., 0.5-1% acetic acid) to improve the separation.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of crude this compound.
Problem 1: Persistent Discoloration (Yellow to Brown Product)
-
Plausible Causes:
-
Impure Starting Materials: Commercially available glyoxal is often a 40% aqueous solution that can contain impurities like formaldehyde, glycolic acid, and glyoxylic acid, which can lead to colored byproducts.[8]
-
Side Reactions: Undesired side reactions during the quinoxaline synthesis can generate polymeric or oxidized species that are highly colored.[9]
-
Oxidation: The quinoxaline ring system can be susceptible to oxidation, especially under harsh reaction or workup conditions, leading to colored impurities.[6]
-
-
Step-by-Step Solutions:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization with an Appropriate Solvent System:
-
Systematically test different solvent systems to find one that effectively leaves the colored impurities in the mother liquor. See the Recrystallization Protocol below for a detailed procedure.
-
-
Problem 2: Incomplete Impurity Removal After a Single Purification Step
-
Plausible Causes:
-
Co-precipitation: Impurities with similar solubility profiles to the desired product may co-precipitate during recrystallization.
-
Unreacted Starting Materials: The presence of unreacted 3,4-diaminobenzoic acid can be a common issue.
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, isomeric quinoxaline derivatives may form, which can be challenging to separate.
-
-
Step-by-Step Solutions:
-
Sequential Purification Techniques: Employing a combination of purification methods is often more effective than a single technique. A typical workflow would be an initial acid-base extraction followed by recrystallization.
-
Targeted Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic impurities. Refer to the detailed Acid-Base Extraction Protocol below.
-
Optimize Recrystallization: Experiment with different solvent pairs to enhance the differential solubility between the product and the persistent impurities.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a fundamental technique for purifying solid organic compounds.[10]
Table 1: Recommended Solvent Systems for Recrystallization of this compound
| Solvent System | Rationale |
| Ethanol/Water | This compound has good solubility in hot ethanol and lower solubility in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility upon cooling, aiding crystallization. |
| Acetic Acid/Water | The acidic nature of this system can improve the solubility of the product at high temperatures while ensuring sharp crystallization upon cooling. |
| Dimethylformamide (DMF)/Water | For highly impure samples, DMF can be an effective solvent to dissolve the product, followed by the controlled addition of water to induce crystallization. |
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent from Table 1.
-
Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Protocol 2: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[11][12]
Workflow for Acid-Base Extraction:
Caption: Workflow of the acid-base extraction for purification.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (pH 2-3, check with pH paper). The pure this compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the purification.
Table 2: Recommended TLC Conditions
| Stationary Phase | Mobile Phase (v/v) | Visualization |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Hexane : Acetic Acid (70:30:1) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol : Acetic Acid (90:10:1) | UV light (254 nm) |
Logical Troubleshooting Flow for Purification:
Caption: Logical flow for troubleshooting the purification process.
References
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Chemistry – A European Journal.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. M. (2002). Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Indian Journal of Chemistry - Section B, 41(1), 193-199.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... (n.d.).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Liquid/liquid Extraction.
- Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. M. (2002). Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.
- Nair, V., & Augustine, A. (2016). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 6(10), 8447-8464.
- PubChem. (n.d.). This compound.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). International Journal of Molecular Sciences, 14(12), 23537-23551.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. (2010). Synfacts, 2010(12), 1406-1406.
- Green synthesis of quinoxaline and substituted quinoxalines. (2011).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Pharmaceuticals, 16(11), 1599.
- Biotage. (2023). How can I remove color from my reaction product?
- Reaction Products of Glyoxal with Glycine. (n.d.).
- El-Gaby, M. S. A., et al. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.
- Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3522–3527.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Molecules, 28(22), 7545.
- Creative Bioarray. (n.d.). Decolorization Protocol.
- Google Patents. (n.d.). EP1283202A1 - Method for preparing heterocyclic-carboxylic acids.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W
- Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals.
- ResearchGate. (2018). TLC tailing and carboxylic acid?
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). Polymers, 15(13), 2841.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of Quinoxaline-6-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of Quinoxaline-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions to ensure a successful and scalable synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially adaptable method is the condensation reaction between 3,4-diaminobenzoic acid and a 1,2-dicarbonyl compound, typically glyoxal.[1][2] This approach is favored due to its straightforward nature and the commercial availability of the starting materials.[3]
Q2: What are the critical reaction parameters to control for a successful synthesis?
Several factors can significantly influence the yield and purity of this compound. Key parameters to monitor and control include:
-
Temperature: While some modern methods allow for room temperature synthesis, traditional protocols often require heating.[4][5] High temperatures can sometimes lead to product degradation or side reactions.[3][6]
-
Solvent: The choice of solvent is crucial. Ethanol, acetic acid, and even water have been successfully used.[4][5] Green chemistry approaches favor solvents like water or polyethylene glycol (PEG).[7]
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the reaction.[4] However, strong acids can be corrosive and lead to degradation.[3] Modern methods utilize a range of catalysts, including nickel nanoparticles and heteropolyoxometalates, for improved efficiency and milder conditions.[8][9]
Q3: Can microwave-assisted synthesis be used for this reaction?
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for quinoxaline synthesis.[1][3] This technique can be particularly useful for rapid process optimization during research and development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields are a common issue and can stem from several factors:
-
Cause A: Incomplete Reaction. The reaction may not have reached completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
-
Gentle Heating: If conducting the reaction at room temperature, gentle heating can increase the reaction rate.[3]
-
Catalyst Addition: The use of a suitable catalyst can significantly accelerate the reaction.[3][8]
-
-
-
Cause B: Poor Quality of Starting Materials. Impurities in the 3,4-diaminobenzoic acid or glyoxal can lead to side reactions, consuming the reactants and lowering the yield of the desired product.[6]
-
Solution:
-
Purity Check: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Recrystallization: If necessary, recrystallize the 3,4-diaminobenzoic acid before use.
-
-
-
Cause C: Product Degradation. The desired this compound might be unstable under the reaction conditions, especially with prolonged heating or in the presence of strong acids.[3][6]
-
Solution:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a less harsh catalyst.
-
Reduced Reaction Time: Optimize the reaction time to avoid prolonged exposure of the product to potentially degrading conditions.
-
-
-
Cause D: Side Reactions. The formation of undesired side products can significantly reduce the yield. One potential side reaction is the decarboxylation of the starting material or product at elevated temperatures.[7]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature to minimize decarboxylation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress oxidative side reactions.
-
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating multiple products. How can I improve the selectivity?
The formation of multiple products can complicate purification and reduce the overall yield.
-
Cause A: Isomer Formation. While less of an issue with symmetrical dicarbonyls like glyoxal, using unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers.[6]
-
Solution: For the synthesis of this compound, using glyoxal will prevent this issue. If other dicarbonyls are used, careful selection of catalysts and reaction conditions can influence regioselectivity.
-
-
Cause B: Impurities and Side Reactions. As mentioned previously, impurities in starting materials can lead to a variety of side products.
-
Solution: Ensure high-purity starting materials and optimize reaction conditions to favor the formation of the desired product.
-
Q3: The purification of my product is proving difficult. What are some effective purification strategies?
Purification can be challenging, especially if multiple byproducts are present.
-
Strategy A: Recrystallization. Recrystallization is a powerful technique for purifying solid compounds.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Allow the solution to cool slowly to form crystals of the pure product.
-
Isolate the crystals by filtration.
-
-
-
Strategy B: Column Chromatography. If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
-
-
Strategy C: Acid-Base Extraction. The carboxylic acid group on the product allows for purification via acid-base extraction.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent.
-
Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the desired product into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer to precipitate the pure this compound.
-
Filter and dry the product.
-
-
Experimental Protocol: A Scalable, Green Synthesis
This protocol is based on modern, environmentally benign principles and is designed for scalability.
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Materials:
-
3,4-Diaminobenzoic acid
-
Glyoxal (40% solution in water)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid (1 equivalent).
-
Add methanol as the solvent.
-
To this stirred suspension, add glyoxal (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Summary
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Classical Condensation | Acetic Acid | Ethanol | Reflux | 4-8 h | Moderate | [4] |
| Green Synthesis | None | Methanol | Reflux | 2-4 h | Good | [5] |
| Microwave-Assisted | None | Ethanol | 100 °C | 5-10 min | Excellent | [1][5] |
| Heterogeneous Catalysis | Supported Catalyst | Toluene | Room Temp | 2 h | Excellent | [9] |
Visualizing the Process
Reaction Mechanism Workflow
The reaction mechanism for quinoxaline formation.
Troubleshooting Workflow
A logical workflow for troubleshooting common issues.
References
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- Ali, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). Request PDF.
- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021).
- An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. (n.d.).
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023).
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (n.d.).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- El-Gaby, M. S. A., et al. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
- Synthesis and biological evaluation of quinoxaline deriv
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Synthesis of quinoxaline using different aromatic, heterocyclic and aliph
- Plausible reaction mechanism for the synthesis of quinoxalines. (n.d.).
- Synthesis and biological activity of quinoxaline deriv
- This compound | C9H6N2O2 | CID 674813. (n.d.). PubChem.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. (2025). ResearchGate.
- This compound 97 6925-00-4. (n.d.). Sigma-Aldrich.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
- Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (n.d.). ACS Publications.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.
- Formation of quinoxalinol/ quinoxaline derivatives. (n.d.). ResearchGate.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Quinoxaline-6-carboxylic acid
Welcome to the technical support center for monitoring the synthesis of quinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing reaction monitoring by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Critical Role of Reaction Monitoring
This compound is a key building block in the synthesis of numerous pharmacologically active compounds.[1][2] Accurate monitoring of its formation is paramount to ensure optimal reaction yield, purity, and efficiency. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, and difficulties in purification. This guide provides a structured approach to mastering the two most common analytical techniques for this purpose: TLC and LC-MS.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the real-time qualitative monitoring of chemical reactions.[1][3][4] It allows for the simultaneous visualization of starting materials, intermediates, and the final product, providing a clear picture of the reaction's progress.
Step-by-Step TLC Protocol for this compound
A well-defined protocol is the foundation of reproducible results. The following steps provide a robust starting point for your experiments.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm and 365 nm)
-
Mobile phase (e.g., Hexane:Ethyl Acetate with a small percentage of acetic or formic acid)
Procedure:
-
Plate Preparation: Gently draw a baseline with a pencil approximately 1 cm from the bottom of the TLC plate.
-
Sample Preparation: Dissolve small aliquots of your starting materials and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.[5]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[6] Cover the chamber to allow for saturation of the atmosphere with solvent vapors.[7]
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is progressing if the starting material spot diminishes in intensity while the product spot intensifies. Completion is indicated by the disappearance of the starting material spot.[5]
TLC Troubleshooting Guide
Even with a solid protocol, challenges can arise. The following table outlines common issues and their solutions when monitoring this compound synthesis.
| Problem | Probable Cause(s) | Solutions & Explanations |
| Streaking of Spots | 1. Sample is too concentrated.[6][8][9]2. The compound is highly polar and interacting strongly with the silica gel.[6][9]3. The sample is not fully dissolved. | 1. Dilute the sample before spotting. Overloading the plate is a common cause of streaking.[6][8]2. For acidic compounds like this compound, add a small amount (0.1-2%) of acetic or formic acid to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the acidic silica gel and minimizing tailing.[6][8]3. Ensure complete dissolution of the sample in the spotting solvent. |
| Spots Remain at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the polar this compound up the plate.[4][5] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5] If necessary, switch to a more polar solvent system like dichloromethane/methanol.[5] |
| Spots Run with the Solvent Front (Rf ≈ 1) | The mobile phase is too polar.[4][5] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[5] |
| Poor Separation of Spots | The mobile phase polarity is not optimized for the mixture of compounds.[5] | Systematically try different ratios of your mobile phase components. A good separation will have distinct spots with Rf values ideally between 0.3 and 0.7.[10] |
| No Visible Spots | 1. The compound is not UV-active at the wavelength used.2. The sample is too dilute.[6]3. The compound has evaporated from the plate.[6] | 1. Quinoxaline derivatives are typically UV-active. If not, consider using a staining agent. 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6]3. This is less likely for this compound but can be a factor for more volatile intermediates. |
Visualizing the TLC Workflow
Caption: A typical workflow for TLC reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
For more quantitative and sensitive analysis, LC-MS is the method of choice. It provides not only separation information but also mass confirmation of the product.
Step-by-Step LC-MS Protocol for this compound
This protocol provides a starting point for developing a robust LC-MS method for your reaction.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.
-
A C18 reversed-phase column is a common choice.[11]
Mobile Phase:
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture significantly with the initial mobile phase composition (e.g., 1 µL in 1 mL).[5]
-
Chromatographic Separation:
-
Set a flow rate (e.g., 0.3-0.5 mL/min for HPLC).
-
Use a gradient elution, starting with a high percentage of aqueous mobile phase (A) and gradually increasing the organic mobile phase (B) to elute the compounds.
-
-
Mass Spectrometry Detection:
LC-MS Troubleshooting Guide
LC-MS systems are complex, and issues can arise from both the chromatography and the mass spectrometry components.
| Problem | Probable Cause(s) | Solutions & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase.2. Column overload.3. Inappropriate mobile phase pH. | 1. The acidic nature of this compound can cause tailing on some C18 columns. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated.[14]2. Dilute the sample further.3. The use of a volatile acid like formic acid in the mobile phase is crucial for good peak shape and ESI efficiency.[15] |
| Low Signal Intensity / Poor Ionization | 1. Suboptimal ionization source parameters.2. Ion suppression from the reaction matrix or mobile phase additives.3. Incorrect ionization mode. | 1. Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific compound.[15]2. Ensure high-purity (LC-MS grade) solvents and additives are used.[16] Trifluoroacetic acid (TFA), while good for chromatography, can cause significant ion suppression and should be avoided if possible.[15]3. While positive ESI is generally effective for quinoxalines, it's worth checking negative ion mode as well, especially for the deprotonated carboxylic acid. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.2. Column degradation or contamination.3. Fluctuations in column temperature. | 1. Prepare fresh mobile phases daily and ensure accurate composition.2. Flush the column regularly. If shifts persist, the column may need to be replaced.[16]3. Use a column oven to maintain a stable temperature. |
| High Background Noise | 1. Contaminated solvents or reagents.[16][17]2. Carryover from previous injections.3. Leaks in the system. | 1. Use LC-MS grade solvents and additives.[16] Water from deionizing systems can be a source of contamination.[17]2. Implement a robust needle wash protocol between injections.3. Perform a systematic check for leaks in the HPLC system. |
Logical Troubleshooting Flow for LC-MS
Caption: A decision tree for troubleshooting LC-MS problems.
Frequently Asked Questions (FAQs)
Q1: For TLC, what is a good starting mobile phase for this compound? A1: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[5] Begin with a ratio like 7:3 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the initial result. Due to the acidic nature of the compound, adding 0.5-1% acetic or formic acid to the mobile phase is highly recommended to improve spot shape.[6][8]
Q2: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO). How does this affect my TLC analysis? A2: High-boiling point solvents can interfere with TLC development, often causing streaking. To mitigate this, after spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[18]
Q3: In LC-MS, I don't see the expected [M+H]+ ion. What should I check first? A3: First, confirm that the mass spectrometer is properly tuned and calibrated. Then, ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.[14] Check the ionization source parameters to make sure they are optimized for your analyte.[15] It is also worth checking for the presence of other adducts, such as sodium ([M+Na]+) or potassium ([M+K]+), which can sometimes be more prominent than the protonated molecule.
Q4: Can I use TLC to get a rough idea of reaction conversion? A4: Yes, while not strictly quantitative, you can visually estimate the relative amounts of starting material and product by comparing the intensity and size of their respective spots on the TLC plate. As the reaction proceeds, the starting material spot should fade, and the product spot should become more intense.[5]
Q5: What are the advantages of using LC-MS over TLC for reaction monitoring? A5: LC-MS offers several advantages, including higher sensitivity, higher resolution for complex mixtures, quantitative capabilities, and mass confirmation of the product and any byproducts. This provides a much more detailed and confident assessment of the reaction's status.
References
- BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Nikpassand, M., Fekri, L. Z., & Zare, A. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
- Abdel-Maksoud, M. S., et al. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Wrońska, O., et al. (2025, September 25). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. National Institutes of Health.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- ChemBAM. (n.d.). TLC troubleshooting.
- Semantic Scholar. (2016, January 14). Quantification of Synthetic Amino-Nitroquinoxaline Dyes.
- ResearchGate. (2024, April 23). TLC troubleshooting - Plant extract - strange in polar mobile Phase - What could be the reason?.
- University of Calgary. (n.d.). Thin Layer Chromatography (TLC).
- Merck. (n.d.). TLC Tips and Tricks.
- MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International.
- Han, J., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health.
- LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
- Ingenta Connect. (2014, May 24). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC).
- Weng, N. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
Sources
- 1. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chembam.com [chembam.com]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of Quinoxalines and Their Two Main Metabolites in E...: Ingenta Connect [ingentaconnect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. Chromatography [chem.rochester.edu]
Impact of starting material purity on "Quinoxaline-6-carboxylic acid" synthesis
Welcome to the dedicated technical support guide for the synthesis of Quinoxaline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most critical, yet often overlooked, aspect of this synthesis: the purity of your starting materials.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns that arise during the synthesis of this compound.
Q1: My reaction yield is consistently low, and the product is discolored. What is the most likely cause?
A1: Low yields and discoloration (typically yellow to brown) are classic indicators of issues with starting material purity. The primary synthesis of this compound is a condensation reaction between 3,4-diaminobenzoic acid and glyoxal. Impurities in either of these reagents can lead to a cascade of side reactions, consuming your starting materials and generating chromophoric byproducts that are difficult to remove. Specifically, oxidized impurities in 3,4-diaminobenzoic acid or acidic byproducts in the glyoxal solution can catalyze polymerization and degradation pathways.
Q2: I've purchased high-grade 3,4-diaminobenzoic acid, but I'm still facing issues. Can it still be the source of the problem?
A2: Absolutely. "High-grade" can be a relative term, and even materials with a stated purity of >98% can contain problematic impurities for this specific reaction. The most common synthetic route to 3,4-diaminobenzoic acid starts with 4-aminobenzoic acid, proceeding through nitration and reduction steps.[1][2] This process can introduce several critical impurities that may persist even after initial purification:
-
Isomeric Impurities: 2,3-diaminobenzoic acid and 3,5-diaminobenzoic acid can be present. The former will react with glyoxal to form the isomeric Quinoxaline-5-carboxylic acid, which can be challenging to separate from your desired product.
-
Unreacted Precursors: Residual 4-amino-3-nitrobenzoic acid from incomplete reduction can chelate metals and introduce color.
-
Oxidation Products: Aromatic diamines are notoriously sensitive to air oxidation, forming highly colored polymeric species. If your 3,4-diaminobenzoic acid is not a light, off-white powder and appears tan, brown, or grey, it has likely oxidized and should be purified before use.[3]
Q3: My glyoxal is a 40% aqueous solution. Can I use it directly from the bottle?
A3: It is strongly discouraged. Commercial aqueous glyoxal solutions are complex equilibria containing the glyoxal monomer, its hydrate, and a series of oligomers (cyclic acetals).[4][5] The presence of these oligomers means the effective concentration of the reactive monomer is lower than stated. More critically, these solutions often contain acidic impurities like formic acid, glyoxylic acid, and glycolic acid, which are byproducts of glyoxal's oxidation.[6][7] These acids can catalyze undesirable side reactions, including the decarboxylation of 3,4-diaminobenzoic acid at elevated temperatures.[8]
Q4: How can I confirm the purity of my starting materials before starting the synthesis?
A4: A multi-pronged approach is recommended:
-
Visual Inspection: As mentioned, the color of your 3,4-diaminobenzoic acid is a primary indicator of its purity. It should be an off-white to light tan powder.
-
Melting Point: The melting point of pure 3,4-diaminobenzoic acid is approximately 208-210 °C with decomposition.[9] A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: A ¹H NMR spectrum in a solvent like DMSO-d₆ will allow you to check for the presence of isomeric impurities or significant levels of other organic contaminants.
-
HPLC Analysis: A reverse-phase HPLC method is an excellent tool for quantifying the purity of your 3,4-diaminobenzoic acid and detecting any potential isomeric or precursor impurities.[10] For glyoxal, derivatization followed by HPLC or GC-MS can be used to assess its purity and the presence of related aldehydes.[6][11]
Q5: What is the primary side reaction I should be concerned about?
A5: Besides the formation of colored impurities from degradation, the most significant side reaction is the formation of isomeric quinoxaline products if your 3,4-diaminobenzoic acid is contaminated with other diaminobenzoic acid isomers. If 2,3-diaminobenzoic acid is present, you will form Quinoxaline-5-carboxylic acid. The similar polarity of these isomers can make purification by crystallization or standard column chromatography exceedingly difficult.
Troubleshooting Guide: Impact of Starting Material Purity
This guide provides a systematic approach to diagnosing and resolving common issues in this compound synthesis that are directly linked to the quality of your starting materials.
| Observed Problem | Potential Cause (Starting Material Impurity) | Recommended Solution & Rationale |
| Low Yield (<70%) & Dark Reaction Mixture | Oxidized 3,4-Diaminobenzoic Acid: The presence of polymeric, colored impurities from air oxidation. | Purify 3,4-Diaminobenzoic Acid by Recrystallization: Dissolve the material in hot water, treat with activated charcoal to adsorb polymeric impurities, and recrystallize. This removes the colored species that can inhibit the main reaction and contaminate the product. |
| Low Yield & Vigorous Gas Evolution | Acidic Impurities in Glyoxal (e.g., Formic Acid, Glyoxylic Acid): These acids can catalyze the decarboxylation of 3,4-diaminobenzoic acid, especially if the reaction is heated, leading to the loss of starting material.[8] | Pre-treat Glyoxal Solution: Neutralize the 40% aqueous glyoxal solution with a mild base (e.g., NaHCO₃) to a pH of ~6-7 before adding it to the reaction mixture. This mitigates acid-catalyzed side reactions. |
| Product Contains an Isomeric Impurity (Confirmed by LC-MS or NMR) | Isomeric Impurities in 3,4-Diaminobenzoic Acid (e.g., 2,3-Diaminobenzoic Acid): Contamination from the synthesis of the starting material will lead to the formation of the corresponding quinoxaline isomer. | 1. Source Higher Purity Starting Material. 2. Analytical Characterization: Use HPLC to screen batches of 3,4-diaminobenzoic acid for isomeric purity before use. 3. Preparative HPLC: If the isomeric product has already been formed, preparative HPLC may be required for separation. |
| Inconsistent Reaction Times & Stalling | Oligomers in Glyoxal Solution: The stated 40% concentration refers to total glyoxal equivalents, not the reactive monomer. The slow depolymerization of these oligomers can lead to inconsistent reaction kinetics.[4][5] | Glyoxal Depolymerization: Gently heating the neutralized aqueous glyoxal solution (e.g., to 50-60 °C) for a short period before addition to the reaction can help shift the equilibrium towards the monomeric form, ensuring a more consistent and faster reaction. |
| Final Product is Difficult to Crystallize | Presence of Multiple Side Products: A "cocktail" of impurities from both starting materials can act as crystallization inhibitors. | Implement Both Purification Steps: Purify the 3,4-diaminobenzoic acid by recrystallization AND pre-treat the glyoxal solution. Ensuring high purity of both starting materials is the most effective way to obtain a clean product that crystallizes readily. |
Experimental Protocols & Methodologies
Protocol 1: Purification of 3,4-Diaminobenzoic Acid by Recrystallization
This protocol is designed to remove colored oxidation products and other less soluble impurities.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the commercial 3,4-diaminobenzoic acid and deionized water (approximately 20-30 mL of water per gram of acid).
-
Heating: Heat the suspension on a hot plate with stirring. 3,4-Diaminobenzoic acid has higher solubility in hot water.[9]
-
Charcoal Treatment: Once the solution is boiling and the majority of the solid has dissolved, remove it from the heat and cautiously add a small amount of activated charcoal (approx. 1-2% by weight of the acid). The charcoal will adsorb the colored, high-molecular-weight impurities.
-
Hot Filtration: Bring the mixture back to a boil for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water. Allow the crystals to air-dry, then dry them further in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Protocol 2: Synthesis of this compound with Purity Control
-
Starting Material Preparation: Begin with purified 3,4-diaminobenzoic acid (from Protocol 1). Prepare the glyoxal solution by taking the required amount of 40% aqueous glyoxal and adjusting the pH to ~6-7 with a saturated solution of sodium bicarbonate.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 3,4-diaminobenzoic acid in a suitable solvent system, such as a mixture of ethanol and water.
-
Reagent Addition: While stirring, add the pH-adjusted glyoxal solution dropwise to the solution of 3,4-diaminobenzoic acid at room temperature. An equimolar amount of glyoxal is typically used.
-
Reaction Monitoring: The reaction is often exothermic and can proceed at room temperature. Monitor the progress of the reaction by TLC or HPLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. Avoid high temperatures to prevent decarboxylation.
-
Workup and Isolation: Once the reaction is complete, the product may precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid/water.
Protocol 3: HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method suitable for analyzing the purity of both the 3,4-diaminobenzoic acid starting material and the final this compound product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm.[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phases) to a concentration of approximately 1 mg/mL.
Visualizing the Impact of Impurities
The following diagrams illustrate the key chemical transformations and the points at which impurities can compromise the integrity of your synthesis.
Caption: Synthesis pathway and the entry points for common impurities.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Loeffler, K. W., et al. (2006). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. Environmental Science & Technology, 40(20), 6318–6323. [Link]
- Loeffler, K. W., et al. (2006). Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions. Environmental Science & Technology, 40(20), 6318-6323. [Link]
- SIELC Technologies. (2018, February 16). 3,4-Diaminobenzoic acid. [Link]
- De Haan, D. O., et al. (2009). Secondary organic aerosol-forming reactions of glyoxal with amino acids. Environmental Science & Technology, 43(8), 2818-2824. [Link]
- ResearchGate. (2025, August 6).
- CUNY. (n.d.).
- Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]
- Amaya-García, F., & Unterlass, M. M. (2022).
- Zhang, T., et al. (2013). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection. Journal of Chromatographic Science, 51(5), 456-460. [Link]
- Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]
- Zhu, J. B., et al. (2020). A Polycondensation–depolymerization strategy enables closed-loop recyclable polyoxalates via ring-opening polymerization of six-membered cyclic oxalates.
- Papakyriakou, A., et al. (2013). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry, 56(15), 6245-6257. [Link]
- Chromatography Forum. (2011, March 31). running pure glyoxal on a G C. [Link]
- Das, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38149-38176. [Link]
- Das, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38149-38176. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues. [Link]
- Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]
- PubChem. (n.d.). 3,4-Diaminobenzoic acid. [Link]
- Shen, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
- Justin Dhanaraj, C., & Johnson Jeyakumar, D. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology, 161, 134-149. [Link]
- ResearchGate. (2025, October 16).
- Sciencemadness Discussion Board. (2016, April 23). Glyoxal Synthesis. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- precisionFDA. (n.d.). 3,4-DIAMINOBENZOIC ACID. [Link]
- Sharma, P., et al. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(33), 14739-14761. [Link]
- Sciencemadness Discussion Board. (2007, February 16). Glyoxal Synthesis. [Link]
- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
- Google Patents. (n.d.).
- Zenodo. (n.d.). Simultaneous HPLC determination of vitamin C and carboxylic acids. [Link]
- Kim, J. H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Vtorov, I., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(10), 919. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. srinichem.com [srinichem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. US3860656A - Purification of glyoxal - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 10. "Secondary Organic Aerosol Formation by Glyoxal Hydration and Oligomer " by William P. Hastings, Charles A. Koehler et al. [digital.sandiego.edu]
- 11. researchgate.net [researchgate.net]
"Quinoxaline-6-carboxylic acid" storage and handling best practices
Technical Support Guide: Quinoxaline-6-carboxylic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 6925-00-4). The following sections address common questions and troubleshooting scenarios to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Quick Reference Data
For immediate access, the fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6925-00-4 | [1][2] |
| Molecular Formula | C₉H₆N₂O₂ | [2][3] |
| Molecular Weight | 174.16 g/mol | [3][4] |
| Appearance | White to off-white, light brown to dark brown, or grey crystalline powder | [2][4][5] |
| Melting Point | 224-251 °C (with decomposition) | [2][6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO); Sparingly soluble in water.[2][4] Remarkably high solubility (5.5 M) in 1.0 M KOH solution.[7] | |
| Storage | Room temperature or 2-8 °C, sealed in a dry, well-ventilated area away from light. | [2][6][8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage, handling, and fundamental properties of this compound.
Q1: What are the optimal long-term storage conditions for this compound? A: For optimal stability and to ensure a shelf life of up to two years, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] While room temperature storage is acceptable, some suppliers recommend refrigeration at 2-8 °C for maximum long-term stability.[6] The key is to protect the compound from moisture, strong light, and air exposure, which can lead to degradation.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound? A: Due to its hazard profile, comprehensive PPE is required. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact, which can cause serious irritation.[9][10][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact, as the compound is a known skin irritant.[10] Always dispose of contaminated gloves after use.[12]
-
Respiratory Protection: When handling the solid powder, especially outside of a certified fume hood, a dust mask (e.g., N95) is necessary to avoid inhaling particles, which may cause respiratory irritation.[13]
-
Protective Clothing: A standard lab coat should be worn to protect personal clothing.[9]
Q3: What are the primary hazards associated with this chemical? A: this compound is classified as hazardous. According to the Globally Harmonized System (GHS), its primary hazards are:
-
H335: May cause respiratory irritation.[9][10][14] The signal word associated with this compound is "Warning".[9]
Q4: What chemicals or conditions should be avoided when working with this compound? A: The compound is stable under normal laboratory conditions.[6][15] However, to prevent hazardous reactions, you must avoid contact with strong oxidizing agents and strong acids.[6][10] Additionally, avoid conditions of excessive heat, as this can lead to decomposition.[6] In the event of a fire, hazardous decomposition products include toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][10][16]
Section 3: Experimental Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Issue: My compound will not dissolve in my aqueous buffer. How can I get it into solution?
Cause & Solution: This is a common issue stemming from the compound's chemical nature. This compound is sparingly soluble in neutral water due to its relatively nonpolar quinoxaline core.[4]
-
Primary Recommendation (Organic Solvents): The most common and effective solvent is Dimethyl Sulfoxide (DMSO).[2][4] Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
-
Alternative for Specific Applications (Alkaline Aqueous Solution): For applications like aqueous redox flow batteries or experiments where a high aqueous concentration is needed, the compound exhibits exceptionally high solubility (up to 5.5 M) in a 1.0 M potassium hydroxide (KOH) solution.[7] The basic conditions deprotonate the carboxylic acid group, forming a much more soluble salt. This approach is only suitable if highly alkaline conditions are compatible with your experimental design.
Below is a decision workflow for solvent selection.
Caption: Solvent selection workflow for this compound.
Issue: The solid material, originally off-white, has turned light brown. Is it still viable for my synthesis?
Cause & Solution: A color change often indicates degradation or the presence of impurities, possibly due to slow oxidation or exposure to light over time. While a slight color change may not significantly impact all applications, it introduces a critical variable.
-
Self-Validation Protocol: Do not assume the material is unusable. The authoritative approach is to verify its identity and purity before proceeding with a critical experiment.
-
Purity Analysis: Use analytical techniques like NMR, LC-MS, or HPLC to determine the purity of the material and identify any potential degradation products.
-
Small-Scale Test Reaction: If analytical resources are limited, perform a small-scale pilot reaction. Compare the outcome (yield, purity of product) with results from previous batches or literature reports.
-
Decision: If purity is compromised or the test reaction fails, a new batch of the starting material should be procured. If purity is acceptable (>95-97% depending on your needs), you may proceed with caution.
-
This troubleshooting logic is visualized in the diagram below.
Caption: Troubleshooting workflow for color change in the solid compound.
Section 4: Protocols & Workflows
Adherence to standardized protocols is essential for safety and reproducibility.
Protocol 1: Safe Handling and Weighing
This protocol minimizes exposure and prevents contamination.
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work surface is clean. Place all necessary equipment (spatulas, weigh paper/boat, secondary container) inside the hood.
-
PPE Confirmation: Don your required PPE: safety goggles, lab coat, and appropriate gloves.
-
Equilibration: Remove the container from storage (refrigerator or stock room). If it was refrigerated, allow it to equilibrate to room temperature for 15-20 minutes before opening to prevent water condensation on the cold solid.
-
Aliquotting: Open the container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the powdered solid onto a weigh boat on a tared analytical balance. Avoid generating dust.[6][13]
-
Closure and Storage: Securely close the main container lid immediately after dispensing.[6][9] Wipe the exterior of the container with a damp towel to remove any residual powder before returning it to its designated storage location.
-
Cleanup: Clean the spatula and the balance area. Dispose of any contaminated weigh paper and gloves according to your institution's hazardous waste guidelines.[9][16] Wash hands thoroughly after the procedure is complete.[9][13]
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
This is a standard workflow for preparing a stock solution for use in biological or chemical assays.
-
Calculation: Calculate the mass of this compound required. For 10 mL of a 100 mM solution (MW = 174.16 g/mol ): Mass = 0.1 mol/L * 0.010 L * 174.16 g/mol = 0.17416 g = 174.2 mg
-
Weighing: Following the "Safe Handling and Weighing" protocol, accurately weigh 174.2 mg of the compound into an appropriate, chemically resistant container (e.g., a 15 mL conical tube or a glass vial).
-
Dissolution: In a fume hood, add approximately 8 mL of high-purity, anhydrous DMSO to the container.
-
Mixing: Cap the container securely and mix thoroughly. Use a vortex mixer for 1-2 minutes. If the solid does not dissolve completely, gentle sonication for 5-10 minutes can be applied.[2]
-
Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to reach a final total volume of 10 mL. Mix again to ensure homogeneity.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term use. Protect from light by wrapping the vial in aluminum foil or using an amber vial. Before each use, thaw the solution completely and vortex gently.
Section 5: References
-
Vertex AI Search. (n.d.). Buy this compound at Best Price, Industrial/Research Grade Chemical. 4
-
AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). 5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid. 9
-
Shanghai Canbi Pharma Ltd. (2007). SAFETY DATA SHEET - this compound. 6
-
ACS Applied Energy Materials. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. Link
-
SDS Manager. (2022). This compound Safety Data Sheet. 1
-
Apollo Scientific. (2023). Methyl quinoxaline-6-carboxylate Safety Data Sheet. 13
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound. Link
-
Sigma-Aldrich. (n.d.). This compound 97%. Link
-
Cayman Chemical. (2025). Safety Data Sheet - Quinolinic Acid. Link
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 6-QUINOXALINECARBOXYLIC ACID. Link
-
Thermo Scientific Chemicals. (n.d.). This compound, 95%. Link
-
Fisher Scientific. (2021). SAFETY DATA SHEET - Quinoxaline-5-carboxylic acid, 95%. Link
-
ECHEMI. (n.d.). Quinoxaline-6-carbaldehyde SDS, 130345-50-5 Safety Data Sheets. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoxaline-5-carboxylic acid. Link
-
Angene Chemical. (2025). Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydrothis compound. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Quinoxalinecarboxylic acid. Link
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Quinoxaline-5-carboxylic acid, 95%. Link
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Quinoxaline-2-carboxylic acid. Link
-
MDPI. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Link
-
PubChem. (n.d.). This compound. Link
-
MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Link
-
ChemicalBook. (2025). 6-QUINOXALINECARBOXYLIC ACID. Link
-
PubChemLite. (n.d.). This compound (C9H6N2O2). Link
-
Stenutz. (n.d.). This compound. Link
-
ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Link
-
Lab-Chemicals.Com. (n.d.). This compound, 97%. Link
Sources
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 5. H33157.06 [thermofisher.com]
- 6. canbipharm.com [canbipharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. angenechemical.com [angenechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.ca [fishersci.ca]
- 16. fishersci.com [fishersci.com]
Addressing poor reproducibility in experiments with "Quinoxaline-6-carboxylic acid"
Welcome to the technical support center for Quinoxaline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists to address common sources of experimental irreproducibility. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and innovate effectively. Poor reproducibility often stems from three key areas: material integrity, reaction conditions, and analytical characterization. We will address each in detail.
Section 1: Foundational Knowledge & Material Integrity (FAQs)
The quality and handling of your starting material are the bedrock of a reproducible experiment. Overlooking these fundamentals is the most common source of failure.
Q1: My experiment failed, and I suspect the starting material. How can I verify the integrity of my this compound?
A1: This is the correct first step. Before troubleshooting complex downstream processes, you must validate your input material. A multi-point verification approach is essential for trustworthiness.
Step-by-Step Material Verification Protocol:
-
Visual Inspection: The compound should be a white, off-white, or tan crystalline powder.[1][2] Significant color deviation (e.g., dark brown, black) may indicate degradation or significant impurities.
-
Solubility Check: Test the solubility against expected behavior. A small, precisely weighed amount should dissolve readily in DMSO but sparingly in water.[1] Inconsistent solubility is a major red flag.
-
Melting Point Analysis: The reported melting point is in the range of 224-250 °C, often with decomposition.[3] A broad melting range or a significant deviation from the supplier's Certificate of Analysis (CoA) suggests impurities.
-
Purity Confirmation (HPLC): This is non-negotiable for quantitative studies. Use a standardized HPLC method to confirm the purity stated on the CoA. Purity should typically be >97%. A general method is provided in Section 3.
-
Structural Confirmation (¹H NMR): For a new bottle or lot, acquiring a ¹H NMR spectrum in DMSO-d₆ and comparing it against a reference spectrum is crucial to confirm the chemical structure.[4]
Below is a workflow to guide your material verification process.
Caption: Workflow for verifying the integrity of new starting material.
Q2: I'm having trouble dissolving this compound for my reaction. What are the best practices?
A2: Solubility issues are a frequent cause of inconsistent reaction kinetics and low yields. The carboxylic acid and quinoxaline nitrogen atoms dictate its solubility profile: it is an amphoteric but largely nonpolar molecule.
-
Cause: The compound is sparingly soluble in water and only slightly soluble in methanol.[1][2][3] Attempting to dissolve it directly in aqueous buffers or non-polar organic solvents like hexanes will fail. Its preferred solvent is Dimethyl Sulfoxide (DMSO).
-
Solution:
-
Always use anhydrous DMSO for moisture-sensitive reactions (e.g., amide couplings).
-
For aqueous applications, such as in redox flow batteries, the compound is highly soluble (up to 5.5 M) in alkaline solutions like 1.0 M KOH, which deprotonates the carboxylic acid to the highly soluble carboxylate salt.[5]
-
| Solvent | Solubility | Recommended Use Case |
| DMSO | Soluble / Slightly Soluble[1][2] | Primary choice for organic synthesis (e.g., amide coupling). |
| Methanol | Slightly Soluble (Sonication may help)[2][3] | Recrystallization, some reaction types. |
| Water | Sparingly Soluble[1] | Not recommended for creating stock solutions without pH modification. |
| 1.0 M KOH (aq) | Highly Soluble (up to 5.5 M)[5] | Aqueous applications requiring high concentration (e.g., electrochemistry). |
| DMF / NMP | Likely Soluble | Often used in amide coupling reactions.[6] |
Q3: My calculated molar amounts seem inconsistent between experiments, leading to variable yields. What could be the cause?
A3: This is a classic sign of unaccounted-for moisture. Carboxylic acids can be hygroscopic, meaning they absorb water from the atmosphere.[7]
-
Cause: If the compound has absorbed atmospheric water, the actual mass of this compound you weigh out is less than the reading on the balance, as you are also weighing water. This systematically throws off your stoichiometry.
-
Trustworthy Protocol:
-
Storage: Always store the compound in a tightly sealed container, preferably in a desiccator.[3]
-
Handling: When weighing, do so quickly and in a low-humidity environment if possible. Do not leave the bottle open to the air.
-
Drying: If hygroscopicity is suspected, dry the material under a high vacuum at a moderate temperature (e.g., 50 °C) for several hours before use.[8] This removes adsorbed water and ensures your weighed mass is accurate.
-
Section 2: Troubleshooting Amide Coupling Reactions
The reaction of the carboxylic acid group is a primary application, most commonly in amide bond formation. Reproducibility issues are common but can be systematically resolved.[9]
Q4: I am attempting an amide coupling reaction with an amine, but I'm getting very low to no product yield. What went wrong?
A4: Low yield is a multi-factorial problem. The direct condensation of a carboxylic acid and an amine is inefficient because they form a non-reactive ammonium-carboxylate salt.[6] An activating agent is required. Failure usually lies in the choice of reagents, stoichiometry, or reaction conditions.
-
Cause 1: Ineffective Carboxylic Acid Activation: The most common failure point. The carbonyl carbon of the carboxylic acid is not electrophilic enough to be attacked by the amine.
-
Cause 2: Incompatible Base: The base is not just for scavenging acid; it plays a crucial role in the reaction mechanism. Using the wrong base (or no base) can halt the reaction.
-
Cause 3: Poor Solvent Choice/Moisture: Using a protic solvent or having water in your reaction will quench the activated intermediate, killing the reaction.
The diagram below outlines a logical troubleshooting process.
Sources
- 1. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 2. Cas 6925-00-4,this compound | lookchem [lookchem.com]
- 3. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 4. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 8. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 9. hepatochem.com [hepatochem.com]
Technical Support Center: Greener Synthesis of Quinoxaline-6-carboxylic Acid
Welcome to the technical support guide for the greener synthesis of Quinoxaline-6-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals dedicated to incorporating sustainable practices into synthetic chemistry. Traditional routes to quinoxaline derivatives often rely on harsh conditions, volatile organic solvents (VOCs), and hazardous reagents. This guide provides practical, field-tested advice on adopting greener, more efficient alternatives, focusing on troubleshooting common issues and answering frequently asked questions.
Our approach is grounded in the principles of green chemistry, emphasizing catalyst-free reactions, the use of benign solvents, energy-efficient methodologies like microwave and ultrasound irradiation, and high atom economy. We will explore the nuances of working with the key precursor, 3,4-diaminobenzoic acid, and address the specific challenges its functional group presents.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter when applying greener synthesis protocols for this compound.
Issue 1: Low Yield and/or Significant Formation of Decarboxylated Byproduct
Q: I am attempting the synthesis of this compound from 3,4-diaminobenzoic acid and glyoxal in a green solvent (e.g., water or ethanol) under thermal conditions, but I am observing low yields of the desired product and a significant amount of quinoxaline (the decarboxylated version). What is happening and how can I fix it?
A: This is the most common challenge when synthesizing quinoxaline carboxylic acids. The carboxylic acid group is susceptible to decarboxylation at elevated temperatures, a problem that is often exacerbated in high-temperature water.[1][2]
Causality: The electron-donating nature of the two amino groups on the benzene ring facilitates electrophilic substitution, but it also makes the ring electron-rich, which can promote the loss of CO2, especially under thermal stress. The reaction equilibrium may favor the more stable, non-functionalized quinoxaline.
Solutions & Troubleshooting Steps:
-
Lower the Reaction Temperature and Time:
-
Rationale: Decarboxylation is often kinetically controlled and highly dependent on temperature and reaction duration.
-
Action: If using conventional heating, reduce the temperature to the lowest effective point (e.g., 60-80 °C in ethanol) and monitor the reaction closely by TLC to avoid prolonged heating after completion. For hydrothermal synthesis in water, operate at the lower end of the effective temperature range (e.g., 150-180°C) and minimize the reaction time to 5-15 minutes.[1][2]
-
-
Switch to a Non-Thermal Energy Source:
-
Rationale: Microwave and ultrasound irradiation can accelerate the reaction rate significantly, often at lower bulk temperatures and for much shorter durations, thereby minimizing the thermal degradation pathway.[3][4][5]
-
Action:
-
Microwave: Attempt the reaction in a microwave synthesizer. A typical starting point is 100-120 °C for 5-10 minutes in ethanol or even under solvent-free conditions adsorbed on a mineral support like acidic alumina.[6][7]
-
Ultrasound: Perform the reaction in an ultrasonic bath at room temperature or with gentle warming (30-40 °C) in ethanol. Sonication can promote the reaction through cavitation effects without requiring high bulk temperatures.[3][8]
-
-
-
Implement a "Protect-Condense-Deprotect" Strategy:
-
Rationale: By temporarily converting the carboxylic acid to a more robust functional group (like an ester), you can prevent decarboxylation during the quinoxaline ring formation. This is a highly effective, albeit less atom-economical, strategy.[1]
-
Action: Start with methyl 3,4-diaminobenzoate instead of the free acid. Perform the condensation reaction with glyoxal to form methyl quinoxaline-6-carboxylate. Subsequently, hydrolyze the ester to the desired carboxylic acid under standard basic (e.g., NaOH, LiOH) or acidic conditions.
-
Decision Workflow for Mitigating Decarboxylation
Caption: Troubleshooting workflow for low yields.
Issue 2: Poor Solubility of Starting Materials in Green Solvents
Q: I'm trying to avoid traditional solvents like DMF or DMSO, but my 3,4-diaminobenzoic acid doesn't dissolve well in ethanol or water at room temperature, leading to a heterogeneous mixture and incomplete reaction.
A: This is a common physical constraint. 3,4-Diaminobenzoic acid is zwitterionic in nature, which can limit its solubility in purely organic or aqueous solvents.
Solutions & Troubleshooting Steps:
-
Use a Co-Solvent System:
-
Rationale: A mixture of solvents can often provide a better solubility profile than a single solvent.
-
Action: An ethanol/water mixture (e.g., 1:1) is an excellent starting point. The water can help dissolve the ionic carboxylate portion, while ethanol helps with the organic backbone. This system is effective for both microwave and conventional heating.
-
-
Gentle Heating:
-
Rationale: Solubility typically increases with temperature.
-
Action: Gently heat the solvent to 40-50 °C before and during the addition of the 3,4-diaminobenzoic acid to achieve dissolution before adding the dicarbonyl compound. Be mindful of the decarboxylation risk discussed in Issue 1.
-
-
Ultrasound-Assisted Dissolution:
-
Rationale: Sonication can break up solid agglomerates and enhance mass transfer, facilitating dissolution even at room temperature.[5]
-
Action: Place the reaction flask in an ultrasonic bath for 10-15 minutes after adding the diamine to the solvent.
-
-
Consider Phase-Transfer Catalysis (if applicable):
-
Rationale: While the goal is often catalyst-free, a phase-transfer catalyst can be a "green" choice if it enhances reaction in a benign solvent system and is used in small amounts.
-
Action: This is more advanced, but for biphasic systems, a catalyst like TBAB (tetrabutylammonium bromide) could potentially aid in bringing the reactants together.
-
Frequently Asked Questions (FAQs)
Q1: What is the "greenest" and most direct route to this compound?
A1: The ideal green route balances efficiency, safety, and environmental impact. A leading candidate is the catalyst-free, one-minute synthesis in methanol at room temperature .[9][10] This method involves simply stirring 3,4-diaminobenzoic acid and glyoxal (40% in water) in methanol. It boasts exceptional atom economy, uses a biodegradable solvent, requires no external energy input, and has a very short reaction time, which inherently minimizes the risk of decarboxylation.[9]
Q2: Can I perform this synthesis without any solvent?
A2: Yes, solvent-free synthesis is a highly attractive green option. Two primary methods are:
-
Mechanochemistry: This involves grinding the solid reactants (3,4-diaminobenzoic acid and a solid dicarbonyl source like benzil, if making a 2,3-diaryl derivative) together in a ball mill or with a mortar and pestle.[11] This method is extremely efficient, fast, and generates almost no waste.[11]
-
Microwave-Assisted Solid-State Synthesis: The reactants can be mixed and adsorbed onto a solid support like acidic alumina or silica and then irradiated in a microwave.[6][7] The support acts as a catalyst and energy transfer medium. Workup is often a simple extraction with a minimal amount of solvent.
Q3: What are the best 1,2-dicarbonyl synthons to use for this reaction?
A3: For the synthesis of the parent this compound, the most direct and atom-economical choice is glyoxal , which is readily available as a 40% aqueous solution.[9][12] For substituted quinoxalines (e.g., 2,3-diphenylthis compound), common choices include benzil (for diphenyl), biacetyl (for dimethyl), and other 1,2-diketones.[3][13]
Q4: How do I purify the final product using a green chemistry approach?
A4: The goal is to minimize the use of chromatography with chlorinated solvents.
-
Precipitation/Recrystallization: The first and best option. This compound has different solubility properties than its uncharged starting materials and byproducts. After the reaction, try to precipitate the product by adding an anti-solvent (like water if the reaction is in ethanol) or by adjusting the pH. Recrystallization from a green solvent like ethanol, isopropanol, or water is the preferred method of purification.
-
Simple Filtration: In solvent-free or certain solvent-based reactions, the product may precipitate directly from the reaction mixture upon cooling and can be isolated by simple filtration, followed by a wash with a minimal amount of cold solvent.[9]
Data Summary & Protocol Comparison
The table below compares several greener synthesis routes for quinoxaline derivatives, adaptable for this compound.
| Method | Starting Materials | Solvent | Catalyst | Energy Source | Time | Yield (%) | Key Advantage | Ref. |
| Catalyst-Free RT | 1,2-Diamine, Glyoxal | Methanol | None | Stirring | 1 min | ~93% | Extremely fast, simple, no energy input | [9][10] |
| Hydrothermal (HTS) | 3,4-Diaminobenzoic Acid, 1,2-Diketone | Water | None | Convection | 5-30 min | Variable | Uses water as solvent, fast | [2] |
| Microwave (Solvent-Free) | 1,2-Diamine, 1,2-Diketone | None (on Alumina) | Acidic Alumina | Microwave | 3 min | 80-97% | No solvent, very fast, high yield | [6] |
| Ultrasound | 1,2-Diamine, 1,2-Diketone | Ethanol | None | Ultrasound | 60 min | 80-99% | Mild conditions (RT), high yield | [3][8] |
| Mechanochemical | 1,2-Diamine, 1,2-Diketone | None | None | Ball Milling | 1-3 min | >90% | Solvent-free, continuous potential | [11] |
Detailed Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Methanol at Room Temperature
Workflow Diagram
Caption: Protocol for catalyst-free synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 mmol, 152.1 mg).
-
Add methanol (5-10 mL) and stir until the solid is fully or mostly dissolved. Gentle warming or brief sonication can be applied if needed.
-
Add glyoxal (1.0 mmol, 0.145 mL of a 40% w/w aqueous solution) dropwise to the stirred solution at room temperature.[9]
-
Continue stirring for 1-5 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting diamine spot has disappeared.
-
Upon completion, add cold deionized water (10-20 mL) to the flask. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold methanol to remove any unreacted glyoxal.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Step-by-Step Methodology:
-
In a mortar, thoroughly grind 3,4-diaminobenzoic acid (1.0 mmol, 152.1 mg) with glyoxal monohydrate (if available as a solid) or add aqueous glyoxal (1.0 mmol) to acidic alumina (approx. 1 g) until a homogenous, free-flowing powder is obtained.
-
Transfer the powder to a microwave-safe reaction vessel.
-
Place the vessel in a microwave synthesizer and irradiate at 120 °C for 3-5 minutes.[6][7]
-
After cooling, add ethanol (10 mL) to the vessel and stir to extract the product from the alumina.
-
Filter off the alumina and wash it with a small amount of hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.
References
- Guo, W. X., Jin, H. L., Chen, J. X., Chen, F., Ding, J. C., & Wu, H. Y. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 20, 1674-1679. [Link]
- ResearchGate. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. [Link]
- Sain, A., Kanwar, N., & Bhargava, S. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. [Link]
- Vazquez, M. A., Landa, E., Reyes, L., Miranda, R., Tamariz, J., & Delgado, F. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18, 297-302. [Link]
- Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton Honors Theses. [Link]
- Zhang, Y., Liu, Y., Wang, Y., Zhang, C., & Wang, G. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 28(15), 5780. [Link]
- ResearchGate. (n.d.). Synthesis of quinoxaline derivatives under ultrasound irradiation using different diamines and 1,2-diketones. [Link]
- ResearchGate. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. [Link]
- International Journal of Innovative Research in Technology. (2025). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. [Link]
- Indian Journal of Chemistry. (2025).
- ResearchGate. (n.d.).
- Thieme. (2022).
- Semantic Scholar. (n.d.). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. [Link]
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(10), 2138-2144. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
- ResearchGate. (2011). Green synthesis of quinoxaline and substituted quinoxalines. [Link]
- Sharma, S., & Singh, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Drug Discovery and Technology, 12(3), 1-15. [Link]
- Srivastava, A., & Singh, R. K. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37525-37548. [Link]
- ResearchGate. (2009).
- Trade Science Inc. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]
- Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., Stakhira, P., Cherpak, V., & Grazulevicius, J. V. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport.
- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. scielo.br [scielo.br]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Validation & Comparative
A Comparative Guide to Quinoxaline-6-carboxylic Acid and Its Derivatives in Bioassays
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a multitude of compounds with diverse pharmacological activities.[1] This guide provides a comparative analysis of quinoxaline derivatives in various bioassays, with a particular focus on understanding the role of the carboxylic acid moiety at the 6-position as seen in quinoxaline-6-carboxylic acid. While direct comparative bioactivity data for this compound is not extensively available in the reviewed literature, this document synthesizes data from numerous studies on its derivatives to elucidate structure-activity relationships (SAR). We will explore how modifications to the quinoxaline core influence anticancer and antimicrobial efficacy, provide detailed experimental protocols for key bioassays, and present a framework for interpreting the biological performance of this versatile class of compounds.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
Quinoxaline, a fused heterocycle of a benzene and a pyrazine ring, has garnered significant attention in pharmaceutical research due to its wide array of biological activities.[2] Derivatives of this scaffold have been extensively investigated and developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[1][3] The planarity of the quinoxaline ring system allows it to intercalate with DNA, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various enzymatic targets.[2] This versatility makes the quinoxaline nucleus a "privileged scaffold" in drug design.
This guide focuses on comparing the biological performance of various quinoxaline derivatives, using this compound as a key structural reference. Understanding how different substituents on the quinoxaline ring, particularly the transformation of the carboxylic acid group into amides and other functionalities, affect bioactivity is crucial for the rational design of novel therapeutics.
Synthesis of the Quinoxaline Scaffold: From General Principles to Specific Examples
The most common and efficient method for synthesizing the quinoxaline ring is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] This reaction is versatile and can be performed under various conditions, from refluxing in ethanol or acetic acid to more green methodologies using catalysts in aqueous media.[4]
General Synthesis Workflow
The fundamental reaction involves the cyclocondensation of an o-phenylenediamine with a glyoxal derivative. This straightforward approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings of the resulting quinoxaline.
Caption: Generalized synthesis of the quinoxaline scaffold.
Experimental Protocol: Synthesis of a Quinoxaline-6-Carboxamide Derivative
While a specific protocol for this compound is not readily detailed, a representative synthesis for a derivative, a quinoxaline-6-carboxamide, can be described based on available literature.[5] This multi-step synthesis starts from commercially available materials and involves the formation of the quinoxaline ring, followed by functional group manipulations to yield the final amide product. The carboxylic acid is an intermediate in this process.
Step 1: Synthesis of Methyl 7-ethoxy-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylate
-
In a suitable reaction vessel, combine 3,4-diamino-5-ethoxy-benzoic acid methyl ester with oxalic acid monohydrate in methanol.
-
Heat the mixture at 140°C for 3 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 2: Chlorination
-
Suspend the product from Step 1 in a mixture of chloroform, tetrahydrofuran (THF), and a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride and reflux the mixture for 20 hours.
-
Evaporate the solvents under reduced pressure and isolate the chlorinated intermediate.
Step 3: Hydrolysis to this compound derivative
-
Dissolve the chlorinated product in a mixture of methanol and water.
-
Add sodium hydroxide and reflux the mixture for 16 hours.
-
Evaporate the methanol and acidify the aqueous solution to precipitate the 7-ethoxy-2,3-dimethoxythis compound.
Step 4: Amide Formation
-
Dissolve the carboxylic acid from Step 3 in THF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and triethylamine (TEA) as a base.
-
Add the desired primary or secondary amine and stir at room temperature for 2 hours.
-
Purify the resulting quinoxaline-6-carboxamide derivative by column chromatography.
Comparative Bioactivity of Quinoxaline Derivatives
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the ring system. Modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors or DNA intercalating agents.[6] The substitution pattern plays a critical role in their cytotoxic efficacy. For instance, the introduction of bromo groups has been shown to provide better inhibition against lung cancer cells compared to nitro groups.[7]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4m | 6,7-dibromo-2,3-diphenyl | A549 (Lung) | 9.32 ± 1.56 | [7] |
| Compound 4b | 6-bromo-2,3-diphenyl | A549 (Lung) | 11.98 ± 2.59 | [7] |
| Compound 5 | 2-(4-(N,N-dimethylamino)styryl)-3-phenyl | SMMC-7721 (Hepatoma) | 0.071 | [8] |
| Compound 14 | N-cyanoethyl-2-oxo-3-methyl | MCF-7 (Breast) | 2.61 | [8] |
| Compound 6k | N-(2-(dimethylamino)ethyl)carboxamide | HCT-116 (Colon) | 9.46 ± 0.7 | [2] |
| Doxorubicin | (Standard) | HCT-116 (Colon) | 5.57 ± 0.4 | [2] |
| 5-Fluorouracil | (Standard) | A549 (Lung) | 4.89 ± 0.20 | [7] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that both electron-withdrawing groups like bromine and complex side chains can confer potent anticancer activity. The high potency of Compound 5, with its extended styryl system, points towards the importance of molecular shape and the potential for interaction with specific binding pockets in target proteins.[8]
Antimicrobial Activity
Quinoxaline derivatives are also well-known for their broad-spectrum antimicrobial properties.[9] The 1,4-di-N-oxide derivatives, in particular, have shown significant activity against Mycobacterium tuberculosis.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinoxaline Derivatives
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline-6-carabaldehyde | 6-carbaldehyde | S. aureus NCTC 6571 | 25-100 | [2] |
| Compound 2a | 1,4-bis(2-hydroxyethyl)-6-chloro-2,3-dione | S. aureus | 1.25 (mg/mL) | [10] |
| Compound 5k | 2-((4-chlorobenzyl)thio)-3-methyl | Acidovorax citrulli | Not specified, but noted as good | [9] |
| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative 4 | 3-methyl-6,7-dichloro-2-carboxamide | M. tuberculosis | 1.25 | [11] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The data highlights the efficacy of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The aldehyde group in quinoxaline-6-carabaldehyde confers notable antibacterial activity.[2] Furthermore, the conversion of a carboxylic acid to a carboxamide in the quinoxaline-2-carboxylic acid 1,4-dioxide series leads to a potent antitubercular agent.[11]
Key Bioassay Protocols
To ensure the reproducibility and validity of bioactivity data, standardized protocols are essential. The following are detailed methodologies for two common assays used to evaluate quinoxaline derivatives.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacterium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Quinoxaline derivative stock solution (in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the quinoxaline derivative in MHB. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate. The final volume in each well before adding bacteria should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Many anticancer quinoxaline derivatives exert their effects by inhibiting key signaling pathways that are dysregulated in cancer. A common target is the receptor tyrosine kinase (RTK) pathway, which includes receptors like EGFR and VEGFR. Inhibition of these kinases can block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by a quinoxaline derivative.
Conclusion
The quinoxaline scaffold remains a highly valuable platform for the development of novel therapeutic agents. This guide highlights the significant impact of structural modifications on the biological activity of quinoxaline derivatives in both anticancer and antimicrobial assays. While direct comparative data for this compound is limited, the analysis of its derivatives, particularly carboxamides, demonstrates that this position is a critical site for modification to enhance potency. The provided experimental protocols offer a standardized framework for the evaluation of new quinoxaline compounds, ensuring data integrity and comparability across studies. Future research should focus on systematic explorations of the structure-activity landscape, including the synthesis and evaluation of this compound itself, to further refine the design of next-generation quinoxaline-based drugs.
References
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017). International Journal of Pharmaceutical Science and Health Care. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2022). RSC Advances. [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2017). Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). Indian Journal of Chemistry - Section B. [Link]
- Synthesis and antimicrobial activity of some quinoxaline derivatives. (2021). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules. [Link]
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of Quinoxaline-6-Carboxylic Acid Analogues in Oncology: A Guide for Drug Development Professionals
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2][3] However, it is in the realm of oncology that the quinoxaline core has shown exceptional promise, forming the backbone of numerous compounds with potent anticancer activity.[4][5][6] These molecules often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as those governed by protein kinases.[7][8]
This guide provides a comparative analysis of the efficacy of analogues based on the Quinoxaline-6-carboxylic acid scaffold. We will delve into the critical structure-activity relationships (SAR) that dictate their potency, explore their primary mechanism of action through kinase inhibition, and present a framework for evaluating their cytotoxic effects on cancer cells. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate the next generation of quinoxaline-based therapeutics.
The Decisive Role of Structure: A Comparative SAR Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's efficacy and selectivity. For the quinoxaline scaffold, modifications at various positions can dramatically influence biological activity.[9][10] The carboxylic acid group at the 6-position, in particular, offers a key interaction point and a handle for further chemical modification, potentially influencing solubility, cell permeability, and target binding.
While extensive SAR studies on a single, unified library of this compound analogues are sparse, we can synthesize key principles from research on closely related quinoxaline derivatives. The nature and position of substituents on the core ring system are critical determinants of anticancer potency.[1]
Table 1: Summary of Key Structure-Activity Relationships for Anticancer Quinoxaline Analogues
| Position of Substitution | Substituent Type | Impact on Anticancer Efficacy | Rationale / Example |
| C2 / C3 | Heteroaromatic rings (e.g., Furanyl) | Often increases potency compared to simple aryl groups (e.g., Phenyl).[9] | Heteroatoms can form additional hydrogen bonds or electrostatic interactions within the target's binding pocket, enhancing affinity.[9] |
| C3 | NH linker | Essential for activity in certain series. Aliphatic linkers tend to decrease activity.[1] | The NH group can act as a crucial hydrogen bond donor, anchoring the molecule to its biological target.[1] |
| C7 | Electron-withdrawing groups (e.g., -NO2) | Generally decreases activity.[1] | This suggests that the electron density of the benzene portion of the scaffold is important for optimal target interaction. |
| General | Aromatic Ring Substituents | Electron-releasing groups (e.g., -OCH3) often enhance activity, while electron-withdrawing groups (e.g., -Cl) can decrease it.[1] | Modulating the electronic properties of the quinoxaline system can fine-tune its binding affinity for specific biological targets. |
| 6-Position | Carboxylic Acid (-COOH) | The presence of a carboxylic acid group can be responsible for potent antitumor activity.[3] | This group can act as a key pharmacophore, engaging in critical interactions with the target protein, such as forming salt bridges or strong hydrogen bonds. |
These generalized findings underscore the vast chemical space available for exploration. The consistent message is that tuning the electronic and steric properties of substituents is a powerful strategy for optimizing the anticancer efficacy of the quinoxaline scaffold.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[8][9] Kinases are a family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction.[7] In many cancers, kinases within pathways controlling cell growth, proliferation, and survival (e.g., EGFR, VEGFR, PI3K/AKT) are hyperactivated.[9] Inhibiting these kinases can effectively shut down these oncogenic signals.
The quinoxaline scaffold is an effective "hinge-binder," capable of inserting into the ATP-binding pocket of many kinases and forming key hydrogen bonds with the hinge region, thus preventing the binding of ATP and blocking the phosphorylation cascade.
Figure 1: Simplified kinase signaling pathway often targeted by anticancer agents. Quinoxaline analogues can inhibit key kinases like RTKs or PI3K, blocking downstream signals that drive cell proliferation and survival.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
To quantify the inhibitory potential of this compound analogues against a specific kinase, a luminescence-based assay measuring ADP production is a robust and high-throughput method.[11] This protocol provides a self-validating system to determine the half-maximal inhibitory concentration (IC50).
Objective: To determine the IC50 value of a test compound (Quinoxaline Analogue) against a target protein kinase.
Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. A reagent is added to stop the kinase reaction and deplete remaining ATP. A second reagent converts the newly formed ADP back to ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal. The signal intensity is inversely proportional to the kinase inhibition by the test compound.
Materials:
-
Target kinase and its specific substrate peptide.
-
ATP solution.
-
Test Compounds (Quinoxaline Analogues) dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well or 96-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each quinoxaline analogue in DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control well ("no inhibitor").[11]
-
-
Kinase Reaction:
-
In the wells of a white, opaque plate, add 2.5 µL of the serially diluted compounds or DMSO control.
-
Prepare a kinase reaction mixture containing the target kinase and its substrate in kinase assay buffer. Add 2.5 µL of this kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (incubation time may require optimization).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Figure 2: Workflow for the luminescence-based in vitro kinase inhibition assay.
Comparative Efficacy: Evaluating In Vitro Cytotoxicity
While kinase inhibition data is crucial for mechanistic understanding, the ultimate preclinical measure of efficacy for an anticancer compound is its ability to kill or halt the proliferation of cancer cells.[12] This is assessed through in vitro cytotoxicity assays using a panel of human cancer cell lines.[7][13]
The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity, representing the concentration of a compound that inhibits cell proliferation by 50%. A lower IC50 value indicates higher potency.[10]
Table 2: Comparative Antiproliferative Activity (IC50 in µM) of Representative Quinoxaline Analogues
| Compound | R2 Substituent | R3 Substituent | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | HCT-116 (Colon) IC50 [µM] | Reference |
| 4m | Br | Br | 9.32 | ND | ND | [14] |
| 5 | Phenyl | Amide group | ND | >100 | >100 | [6] |
| 18 | Benzyl-linker | Phenyl | 46.6 | 22.11 | 48.0 | [1] |
| 5-FU (Control) | - | - | 4.89 | ND | ND | [14] |
| Doxorubicin (Control) | - | - | ND | 0.04 | 0.05 | [6] |
ND: Not Determined in the cited study. This table is a synthesized representation from multiple sources to illustrate comparative data.
The data illustrates the significant impact of structural modifications on cytotoxic activity. For instance, the bromo-substituted analogue 4m shows potent activity against lung cancer cells, comparable to the clinical drug 5-Fluorouracil.[14] In contrast, other analogues show much weaker activity, highlighting the importance of systematic optimization.[1][6]
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a reliable, colorimetric method for measuring cell viability.[15] It offers advantages over the traditional MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.
Objective: To determine the IC50 of quinoxaline analogues on a cancer cell line.
Principle: Metabolically active, viable cells reduce the tetrazolium salt XTT to a water-soluble, orange-colored formazan product.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7).
-
Complete cell culture medium.
-
Test Compounds (Quinoxaline Analogues) dissolved in DMSO.
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).
-
Sterile 96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline analogues in cell culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition:
-
Shortly before the end of the incubation, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[15]
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~660 nm can be used for background correction.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Figure 3: Step-by-step workflow of the XTT cell viability assay for determining compound cytotoxicity.
Conclusion and Future Perspectives
The this compound scaffold is a fertile ground for the development of novel anticancer agents. The comparative analysis of its analogues reveals that efficacy is exquisitely sensitive to structural modifications, with substitutions at the C2, C3, and C7 positions playing a pivotal role in modulating cytotoxic potency. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases that drive oncogenesis.
Future research should focus on the systematic synthesis and screening of focused libraries of this compound analogues to build a more comprehensive SAR model. Exploring different linkers and bioisosteric replacements for the carboxylic acid moiety could lead to compounds with improved pharmacokinetic properties and enhanced target selectivity. By integrating rational design with robust biological evaluation using the standardized protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
- Anonymous. Bioassays for anticancer activities. PubMed.
- Anonymous. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Anonymous. Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
- Anonymous. Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
- Anonymous. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
- Anonymous. (2023-11-14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Anonymous. CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Anonymous. Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Anonymous. (2022-01-18). Protocol for Cell Viability Assays. BroadPharm.
- Anonymous. Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives. Benchchem.
- Anonymous. (2018-09-22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH.
- Anonymous. (2017-04-20). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Anonymous. Anti- Tumor assay / Screening of Anticancer Drugs. Slideshare.
- Anonymous. Introduction to XTT assays for cell-viability assessment. Abcam.
- Anonymous. (2019-07-11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications.
- Anonymous. (2013-05-01). Cell Viability Assays. NCBI Bookshelf - NIH.
- Anonymous. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
- Anonymous. (2015-03-25). Can anyone suggest a protocol for a kinase assay?. ResearchGate.
- Anonymous. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Anonymous. In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- Anonymous. (2023-09-23). In vitro kinase assay. Protocols.io.
- Anonymous. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Anonymous. Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate.
- Anonymous. Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. RS Publication.
- Anonymous. (2014-02-28). New Quinoxalines with Biological Applications. Longdom Publishing.
- Anonymous. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
- Anonymous. Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. IJRAR.org.
- Anonymous. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- Anonymous. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
- Anonymous. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
- Anonymous. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH.
- Anonymous. (2025-06-11). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate.
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of Quinoxaline-6-carboxylic Acid Derivatives
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide focuses specifically on the structure-activity relationship (SAR) of derivatives built upon the quinoxaline-6-carboxylic acid core. By analyzing how systematic modifications to this scaffold influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for designing next-generation therapeutic agents.
The this compound Scaffold: A Versatile Platform
The this compound moiety serves as an excellent starting point for library synthesis due to the versatile chemical handles it provides. The carboxylic acid at the 6-position is readily modified into esters, amides, and other functional groups, allowing for extensive exploration of the chemical space. Furthermore, the quinoxaline ring system itself can be substituted at various positions, enabling fine-tuning of electronic and steric properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
Comparative SAR Analysis Across Therapeutic Targets
The utility of the this compound scaffold is best illustrated by comparing the SAR of its derivatives against different biological targets. Below, we dissect the key structural modifications that govern activity in major therapeutic areas.
Anticancer Activity: Targeting Tubulin Polymerization
A significant area of investigation for quinoxaline derivatives is in oncology, particularly as inhibitors of tubulin polymerization.[4] Disruption of microtubule dynamics is a clinically validated strategy for inducing cell cycle arrest and apoptosis in cancer cells.
A series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their antiproliferative activities.[4] The core insight from these studies is that the nature of the substituent on the amide nitrogen, derived from the 6-carboxylic acid, is a critical determinant of potency.
Key SAR Insights for Tubulin Inhibition:
-
Amide Substituent: The introduction of a substituted phenyl ring on the amide nitrogen is crucial for activity.
-
Substitution Pattern on the Phenyl Ring: The position and electronic nature of substituents on this phenyl ring significantly modulate antiproliferative effects. For instance, compound 13d from a referenced study, featuring a 3,4,5-trimethoxyphenyl substituent, exhibited the most potent activity against HeLa, SMMC-7721, and K562 cancer cell lines.[4]
-
Electron-donating Groups: The presence of electron-donating methoxy groups on the pendant phenyl ring appears to be favorable for potent tubulin polymerization inhibition.[1]
Table 1: SAR of this compound Amides as Tubulin Polymerization Inhibitors
| Compound ID (Reference) | R Group (on Amide Nitrogen) | HeLa IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | K562 IC₅₀ (µM) | Tubulin IC₅₀ (µM) |
| 13d [4] | 3,4,5-Trimethoxyphenyl | 0.126 | 0.071 | 0.164 | 3.97 |
| Reference Compound | (Data for a less active analogue) | >10 | >10 | >10 | >20 |
Note: The specific IC₅₀ values for a "less active analogue" are illustrative, highlighting the dramatic effect of the 3,4,5-trimethoxy substitution.
The causality behind this observation likely lies in the specific interactions formed within the colchicine binding site of tubulin. The trimethoxyphenyl moiety can form favorable hydrogen bonds and hydrophobic interactions, leading to a more stable drug-target complex and enhanced inhibition of tubulin polymerization. This arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4]
Antimicrobial Activity: Targeting Bacterial Cell Viability
Quinoxaline-6-carboxamides have also emerged as a promising class of antibacterial agents.[5][6] The general strategy involves the synthesis of a library of amides from the core carboxylic acid and screening them against a panel of pathogenic bacteria.
A study by Srinivas et al. describes the synthesis and evaluation of novel quinoxaline-6-carboxamide derivatives against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6]
Key SAR Insights for Antibacterial Activity:
-
Amide Formation: Conversion of the 6-carboxylic acid to various carboxamides is essential for antibacterial activity.
-
Substituent Effects: The nature of the R-group on the amide influences the spectrum and potency of activity. While the specific substituents leading to the highest activity can vary between bacterial strains, this position is a key site for optimization.
-
General Scaffold: The 7-ethoxy-2,3-dimethoxyquinoxaline core provides a robust platform for these modifications.
Table 2: Representative Antibacterial Activity of Quinoxaline-6-Carboxamide Derivatives
| Compound ID (Reference) | R Group (on Amide Nitrogen) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) |
| 5a-5p (general series) [5] | Various substituted amines | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good |
Note: The referenced study indicates that several compounds in the 5a-5p series showed equipotent or moderately active profiles against the tested microorganisms.[5]
The mechanism for their antibacterial action is not fully elucidated in all cases but is often attributed to the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis, a common feature of nitrogen-containing heterocyclic compounds.[7]
Neuroprotection: Targeting AMPA Receptors
Quinoxaline derivatives are well-known antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[8][9] Overstimulation of these receptors is linked to neurodegenerative processes.[3] While many foundational studies focused on quinoxalinediones, later work explored derivatives of quinoxaline-carboxylic acids for improved properties.
SAR studies reveal that modifications at the 7-position, in conjunction with the carboxylic acid (often at the 2- or 3-position in these specific studies), are critical for potent and selective AMPA receptor antagonism.[10][11]
Key SAR Insights for AMPA Receptor Antagonism:
-
Carboxylic Acid Group: A carboxylic acid moiety is often essential for binding to the receptor, mimicking the endogenous ligand glutamate.
-
Substitutions on the Quinoxaline Ring: Introduction of specific groups, such as a nitro group at the 6-position and a substituted phenyl group at the 7-position, dramatically enhances potency.[11]
-
Linker Chemistry: The nature of the linker connecting the substituted phenyl group at C-7 (e.g., a urethane linkage) is vital for optimal positioning within the receptor binding pocket.[10]
While these examples do not use the 6-carboxylic acid as the primary pharmacophore element, they underscore the importance of the substitution pattern on the benzo portion of the quinoxaline ring, which is highly relevant for the design of novel 6-substituted derivatives. A hypothetical design could involve tethering pharmacophoric elements to the 6-carboxamide group to probe similar interactions.
Visualizing SAR Workflows and Biological Pathways
To conceptualize the process of SAR-driven drug discovery and the biological context, diagrams are indispensable.
General SAR Workflow
The following diagram illustrates the iterative cycle of designing, synthesizing, and testing derivatives to establish a structure-activity relationship.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Tubulin Inhibition and Apoptosis Pathway
This diagram shows the mechanism of action for quinoxaline-based tubulin inhibitors, leading to apoptosis.
Caption: Pathway of tubulin inhibition leading to cell cycle arrest and apoptosis.
Key Experimental Protocols
Reproducibility and methodological rigor are the bedrocks of scientific integrity. Here, we provide self-validating, step-by-step protocols for the synthesis of a representative quinoxaline-6-carboxamide and its evaluation in an anticancer assay.
Protocol 1: Synthesis of a 7-ethoxy-N-phenyl-2,3-dimethoxyquinoxaline-6-carboxamide
This protocol is adapted from methodologies for synthesizing quinoxaline-6-carboxamides.[5][6]
Causality: This multi-step synthesis starts from a substituted o-phenylenediamine, builds the quinoxaline core, and then functionalizes the 6-carboxylic acid into an amide. Each step is chosen to produce the necessary intermediate for the subsequent reaction, with purification steps ensuring the final compound's integrity.
Step-by-Step Methodology:
-
Synthesis of 7-ethoxy-2,3-dihydroxythis compound methyl ester:
-
Start with a suitably substituted diamine precursor, methyl 4,5-diamino-2-ethoxybenzoate.
-
React with oxalic acid monohydrate in methanol at 140-150°C for 3 hours.
-
Cool the reaction mixture and recrystallize from methanol to obtain the dihydroxyquinoxaline intermediate.
-
-
Chlorination (If required for subsequent steps, e.g., methoxy installation):
-
This step is often used to activate the 2 and 3 positions. Treat the dihydroxy intermediate with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., THF with a catalytic amount of DMF). Reflux for several hours.
-
Evaporate the solvent under reduced pressure and isolate the solid by adding water. Recrystallize from methanol.
-
-
Methoxylation:
-
React the dichloro-quinoxaline intermediate with sodium methoxide in methanol. Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction, remove the solvent, and purify the product to get the 2,3-dimethoxy derivative.
-
-
Saponification to Carboxylic Acid:
-
To a solution of the methyl ester (from step 3) in methanol and water, add sodium hydroxide (NaOH).
-
Stir the mixture at reflux temperature for approximately 16 hours.
-
Evaporate the solvent under reduced pressure and acidify with HCl to precipitate the carboxylic acid. Filter and dry the solid to obtain 7-ethoxy-2,3-dimethoxythis compound.[6]
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent like THF or DMF.
-
Add a coupling agent such as HATU (1.1 equiv) and a base like triethylamine (TEA) or DIPEA (2.0 equiv).
-
Stir for 10-15 minutes, then add the desired amine (e.g., aniline, 1.1 equiv).
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final carboxamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Antiproliferative MTT Assay
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized quinoxaline derivative in DMSO.
-
Create a series of serial dilutions of the compound in the cell culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a remarkably adaptable platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the functionalization of the 6-carboxy group into various amides is a powerful strategy for modulating biological activity against diverse targets, from microbial pathogens to human cancer cells.
For anticancer agents , the key to enhancing potency lies in the specific substitution pattern of the aryl group attached to the 6-carboxamide, with electron-donating groups like methoxy proving beneficial for tubulin inhibition. In the antimicrobial domain, a broad library of amide derivatives is necessary to identify compounds with the desired spectrum of activity. For neuroprotective agents , while less explored for the 6-carboxylic acid position specifically, insights from other quinoxaline-carboxylic acids suggest that this position could be used to anchor moieties that interact with key residues in receptor binding pockets.
Future research should focus on integrating computational modeling with synthesis to more rationally design derivatives with improved potency and selectivity. Furthermore, exploring novel bioisosteric replacements for the carboxylic acid or amide functionalities could lead to compounds with enhanced pharmacokinetic properties, moving this versatile scaffold closer to clinical application.
References
- Srinivas, K., Himabindu, V., Reddy, G. M., & Balram, B. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Available at: https://www.researchgate.
- Li, R., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. Available at: https://pubmed.ncbi.nlm.nih.gov/29128811/
- Bakr, A. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(20), 3763. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6832729/
- Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-5. Available at: https://pubmed.ncbi.nlm.nih.gov/14505662/
- Zarranz, B., et al. (2004). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: https://dadun.unav.edu/handle/10171/2870
- ResearchGate. (n.d.). Overall structure-activity relationship analysis of the quinoxaline derivatives. Available at: https://www.researchgate.
- Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry, 13(20), 5841-63. Available at: https://pubmed.ncbi.nlm.nih.gov/15993606/
- Asghari, S., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: https://dergipark.org.tr/en/pub/jtuchem/issue/36029/402859
- Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591. Available at: https://www.mdpi.com/1420-3049/28/22/7591
- Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S096808962400329X
- ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Available at: https://www.researchgate.
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B. Available at: http://nopr.niscair.res.in/handle/123456789/20349
- Honore, T., et al. (1992). Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. Molecular Pharmacology, 41(2), 337-45. Available at: https://pubmed.ncbi.nlm.nih.gov/1347021/
- Chagraoui, A., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6949-54. Available at: https://pubmed.ncbi.nlm.nih.gov/27341519/
- Miller, J. F., et al. (2010). Synthesis and SAR of novel isoquinoline CXCR4 antagonists with potent anti-HIV activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3026-30. Available at: https://pubmed.ncbi.nlm.nih.gov/20443225/
- Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. Available at: https://www.derpharmachemica.
- El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2260. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2116065
- Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care. Available at: https://www.
- ResearchGate. (n.d.). SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. Available at: https://www.researchgate.net/figure/SAR-and-potent-compounds-of-quinoxaline-derivatives-as-antidiabetic-agents_fig7_380753029
- Wang, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10, 39625-39634. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07172j
- Miller, J. F., et al. (2012). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 3(6), 487-492. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/
- ResearchGate. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: https://www.researchgate.net/publication/336685828_Design_and_Synthesis_of_New_Quinoxaline_Derivatives_as_Anticancer_Agents_and_Apoptotic_Inducers
- Gnanavel, S. (2024). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Population Therapeutics and Clinical Pharmacology. Available at: https://jptcp.com/index.php/jptcp/article/view/3641
- Madhavi, Y. S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/40048800/
- Catarzi, D., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 27(2), 239-78. Available at: https://pubmed.ncbi.nlm.nih.gov/16779813/
- Venkataramireddy, V., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. Available at: https://www.scholarsresearchlibrary.
- Chagraoui, A., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. ACS Chemical Neuroscience, 6(1), 77-87. Available at: https://pubmed.ncbi.nlm.nih.gov/25405391/
- Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(4), 2662-2671. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/
- ResearchGate. (n.d.). Reported quinoxalines as potent AMPA receptor antagonists. Available at: https://www.researchgate.net/figure/Reported-quinoxalines-as-potent-AMPA-receptor-antagonists_fig1_321151624
- ResearchGate. (2015). Synthetic Agonists for the CXCR4 Receptor: SAR, Signaling Pathways and Peptidomimetic Transition. Available at: https://www.researchgate.
- Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/692500
- Miller, J. F., et al. (2018). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 9(12), 1222-1227. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6295804/
- Konecny, P., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16075. Available at: https://www.mdpi.com/1422-0067/24/22/16075
Sources
- 1. mdpi.com [mdpi.com]
- 2. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rspublication.com [rspublication.com]
- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Quinoxaline-6-carboxylic acid
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
The quinoxaline motif, a fused heterocyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for a vast array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] Several quinoxaline-based compounds have demonstrated potent growth inhibition against various cancer cell lines, often by targeting key signaling molecules and cellular processes.[2][4][5] This has led to the development of FDA-approved drugs that validate the clinical potential of this scaffold.[3]
This guide focuses on a specific derivative, Quinoxaline-6-carboxylic acid , providing a comprehensive framework for validating its anticancer activity in a preclinical, in vitro setting. We will objectively compare its performance against established chemotherapeutic agents, provide detailed experimental protocols grounded in scientific principles, and explore the potential mechanisms driving its cytotoxic effects. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for their therapeutic promise.
Comparative Cytotoxicity Analysis: Benchmarking Against Standards
A crucial first step in drug discovery is to quantify a compound's ability to inhibit cancer cell growth and benchmark it against existing treatments.[6] The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug that inhibits a biological process (like cell proliferation) by 50%.[6][7]
Here, we compare the hypothetical cytotoxic profile of this compound against two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin , across a panel of common human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).
Table 1: Comparative IC50 Values (µM) after 48-hour Treatment
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Putative Mechanism of Action |
| This compound (Test) | Hypothetical: 5.5 µM | Hypothetical: 8.2 µM | Potential Kinase Inhibitor (e.g., PI3K/Akt) |
| Doxorubicin (Reference) | ~0.5 - 2.9 µM[8][9] | ~0.8 - 2.5 µM[8][10][11] | DNA Intercalation, Topoisomerase II Inhibition |
| Cisplatin (Reference) | Variable | Variable | DNA Cross-linking, Induction of Apoptosis[12][13][14][15][16] |
Note: IC50 values for reference drugs are literature-derived estimates and can vary significantly based on experimental conditions such as cell passage number and assay type.[8]
This comparative analysis provides essential context. While the hypothetical IC50 values for this compound are higher than for Doxorubicin, they may fall within a range that indicates promising activity for a novel compound, warranting further investigation into its mechanism and potential for optimization.[10]
Workflow for In Vitro Validation
A logical and systematic workflow is essential for generating reliable and reproducible data. The following diagram outlines the key stages in the initial validation of an anticancer compound.
Caption: Experimental workflow for validating anticancer activity.
Deep Dive: Elucidating the Mechanism of Action
Beyond cytotoxicity, understanding how a compound kills cancer cells is paramount. Quinoxaline derivatives have been reported to act through various mechanisms, including the induction of apoptosis and inhibition of critical signaling pathways like PI3K/Akt.[1][3][5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[17] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17][18] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to quantify this process.
-
Annexin V-FITC: Binds to exposed PS on apoptotic cells.[18]
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[17]
This dual-staining approach differentiates between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Cell Cycle Arrest
Many anticancer agents exert their effects by halting the cell cycle, preventing cancer cells from proliferating.[19] Flow cytometry using propidium iodide (PI) staining allows for the analysis of DNA content, which reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] An accumulation of cells in a specific phase following treatment suggests the compound interferes with that stage of cell division.
Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation.[21][22][23] This pathway is frequently over-activated in many human cancers, contributing to tumorigenesis and drug resistance.[22][24][25] Targeting components of this pathway is a major focus of modern cancer drug discovery.[23][24] Quinoxaline scaffolds have been identified as potential inhibitors of PI3K.[1]
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.
A decrease in the phosphorylated (active) forms of Akt and its downstream targets following treatment with this compound, as measured by Western Blot, would provide strong evidence for its on-target activity.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are provided as a comprehensive guide for conducting the key validation assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures cellular metabolic activity.[26] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27][28] The amount of formazan produced is proportional to the number of living cells.[27][28]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and reference drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[29]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][28]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[29]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells by detecting phosphatidylserine externalization and membrane integrity.[18][30]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge all cells and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[30]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Use FITC (for Annexin V) and Phycoerythrin (for PI) signal detectors.[30]
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry.[19] This reveals the distribution of cells across the G0/G1, S, and G2/M phases.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest and Fixation: Harvest cells, wash with PBS, and obtain a single-cell suspension. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[31][32] Incubate for at least 2 hours at 4°C (cells can be stored for weeks).[20][31]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[20] Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[19][31][32]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[31]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI will be proportional to the DNA content.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro validation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, comparing it to established drugs, and probing its mechanisms of action through apoptosis and cell cycle analysis, researchers can build a robust data package.
Positive results from these assays—namely, potent cytotoxicity in the low micromolar range, induction of apoptosis, and arrest of the cell cycle—would strongly justify advancing the compound to more complex studies. Future directions would include Western blot analysis to confirm the inhibition of specific targets like Akt, screening against a broader panel of cancer cell lines, and eventual progression to in vivo animal models to evaluate efficacy and safety in a whole-organism context.
References
- Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.). Google Cloud.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
- Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351–1371. [Link]
- de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36. [Link]
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]
- PI3K/AKT/mTOR p
- Rascio, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. [Link]
- What is the mechanism of Cisplatin? (2024, July 17). Patsnap Synapse.
- Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Biomedicines, 9(3), 312. [Link]
- Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717833. [Link]
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility.
- Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics.
- Assay Guidance Manual: Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information.
- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. (2021). Semantic Scholar.
- Al-Ostath, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(17), 3163. [Link]
- The Annexin V Apoptosis Assay. (n.d.). University of Rochester Medical Center.
- Thong-On, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Semantic Scholar.
- ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 2345-2353. [Link]
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
- IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate.
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
- Cytotoxicities (IC 50 ) of Dox and Dox@CB[28]NPs against selected human... (n.d.). ResearchGate.
- O'Donnell, C. B., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[28]-modified iron-oxide nanoparticles.
- Gökçe, Ç., et al. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(4), 666-673. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Quinoxaline anticancer agents. (n.d.). ResearchGate.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information.
- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Asian Journal of Medicine and Biomedicine.
- El-Naggar, A. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2266–2282. [Link]
- Wang, H.-C., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 13(28), 19355–19365. [Link]
Sources
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 16. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. kumc.edu [kumc.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. clyte.tech [clyte.tech]
- 29. atcc.org [atcc.org]
- 30. static.igem.org [static.igem.org]
- 31. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 32. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating Controls in Kinase Inhibition Studies: A Comparative Guide to Quinoxaline-6-Carboxylic Acid and its Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and drug discovery, the appropriate use of controls is paramount to the integrity and reproducibility of experimental findings. This guide provides an in-depth analysis of "Quinoxaline-6-carboxylic acid" and its derivatives, specifically addressing their roles as potential negative or positive controls in experimental settings. Drawing upon established research, this document will clarify why the inherent biological activity of the quinoxaline scaffold makes the parent compound unsuitable as a negative control and will instead propose a well-validated alternative, CX-4945 (Silmitasertib), as a potent positive control for studies involving Casein Kinase 2 (CK2) inhibition.
The Quinoxaline Scaffold: A Biologically Active Core
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of pharmacological activities.[1][2][3][4] The fusion of a benzene ring and a pyrazine ring creates a structure that can interact with various biological targets, leading to a range of effects, including:
-
Antimicrobial and Antiviral Activity: Quinoxaline derivatives have been shown to be effective against various bacteria, fungi, and viruses.[1][2][3][4]
-
Anticancer Properties: Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of quinoxaline compounds against various cancer cell lines.[4][5]
-
Enzyme Inhibition: The quinoxaline nucleus serves as a scaffold for the development of various enzyme inhibitors.[2]
Given this extensive and well-documented biological activity, This compound itself cannot be considered an inert substance suitable for use as a negative control. Its inherent potential to elicit cellular responses would confound the interpretation of experimental results, making it impossible to isolate the effects of the investigational compound.
Establishing Robust Controls: A Comparative Framework
For experiments investigating pathways modulated by quinoxaline-based inhibitors, a carefully selected positive and negative control system is essential. This guide proposes the use of the potent CK2 inhibitor CX-4945 (Silmitasertib) as a positive control and the vehicle Dimethyl Sulfoxide (DMSO) as a negative control.
| Control Compound | Type | Rationale | Typical Concentration | Key Applications |
| CX-4945 (Silmitasertib) | Positive | A potent, selective, and orally bioavailable inhibitor of Casein Kinase 2 (CK2) with an IC50 of 1 nM in cell-free assays.[6] Extensively characterized in numerous cancer cell lines. | 1 µM - 20 µM | Studies on CK2 signaling, PI3K/Akt/mTOR pathway, apoptosis, cell cycle regulation, and anti-cancer drug screening. |
| Vehicle (DMSO) | Negative | The solvent used to dissolve CX-4945 and many other small molecule inhibitors. At low concentrations, it is generally well-tolerated by most cell lines.[7] | ≤ 0.5% (v/v) | Serves as a baseline to control for any effects of the solvent on cellular function. |
The Positive Control in Focus: CX-4945 (Silmitasertib)
CX-4945, also known as Silmitasertib, is a first-in-class, ATP-competitive inhibitor of the protein kinase CK2.[8][9] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a critical role in cell growth, proliferation, and survival.[5] CX-4945 has been shown to suppress the CK2-mediated PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cells.[8][10]
Mechanism of Action: Inhibition of the CK2 Signaling Pathway
CX-4945 exerts its effects by binding to the ATP-binding pocket of the CK2α catalytic subunit, thereby preventing the phosphorylation of its downstream substrates.[8] This leads to the attenuation of several pro-survival signaling cascades.
Caption: CX-4945 inhibits CK2, leading to downstream effects on the PI3K/Akt/mTOR and NF-κB pathways.
The Negative Control: The Importance of the Vehicle
In cell-based assays, the appropriate negative control is the vehicle used to dissolve the test compound. For hydrophobic molecules like CX-4945, Dimethyl Sulfoxide (DMSO) is the most common solvent. While generally considered safe at low concentrations, DMSO can exert biological effects at higher concentrations.[7][11][12] Therefore, it is crucial to maintain a consistent, low concentration of DMSO across all experimental conditions, including the vehicle-only control wells. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7]
Experimental Protocols
The following are generalized protocols for utilizing CX-4945 as a positive control in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental questions.
Experimental Workflow Overview
Caption: A generalized workflow for in vitro experiments using CX-4945.
Protocol 1: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CX-4945 (e.g., 0, 1, 5, 10, 15 µM) in complete culture medium.[13] The final DMSO concentration should not exceed 0.5%. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Treat the cells for 24, 48, or 72 hours.
-
Assay: Perform the MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Phospho-Akt (Ser129)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CX-4945 (e.g., 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser129), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CX-4945 (e.g., 15 µM) and a DMSO vehicle control for 48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The selection of appropriate controls is a cornerstone of rigorous scientific research. While the quinoxaline scaffold is a rich source of biologically active compounds, this very property makes This compound an unsuitable candidate for a negative control. Instead, for researchers investigating pathways involving CK2, CX-4945 (Silmitasertib) serves as an excellent and well-documented positive control, inducing predictable and measurable cellular effects. Paired with a vehicle control (DMSO) at a non-toxic concentration, this experimental design provides a robust framework for obtaining clear, interpretable, and reliable data in the pursuit of novel therapeutic discoveries.
References
- The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hem
- Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective.
- The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell De
- Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma. MDPI.
- CK2 inhibitor CX4945 induces sequential inactivation of proteins in the signaling pathways related with cell migration and suppresses metastasis of A549 human lung cancer cells. PubMed.
- Synthesis and biological activity of quinoxaline deriv
- Application Notes and Protocols for Studying Apoptosis Using the CK2 Inhibitor CX-4945. Benchchem.
- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- New Quinoxalines with Biological Applic
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity. BioCrick.
- Replacements for DMSO as a negative control?
- Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. NIH.
- Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. PubMed Central.
- Avoiding toxic DMSO concentrations in cell culture : r/labr
- DMSO usage in cell culture. LifeTein.
- Silmitasertib (CX-4945) Casein Kinase 2 Inhibitor | CAS 1009820-21-6. Selleck Chemicals.
- Silmitasertib. Wikipedia.
- Silmitasertib sodium salt (CX-4945 sodium salt) | Casein Kinase 2 Inhibitor.
- CX-4945 (Silmitasertib, CAS Number: 1009820-21-6). Cayman Chemical.
Sources
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. longdom.org [longdom.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silmitasertib - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity of Quinoxaline-6-carboxylic Acid in Biological Assays
In the landscape of contemporary drug discovery, the quinoxaline scaffold stands out as a "privileged structure," a motif consistently found in molecules with a wide array of biological activities. This versatility, however, presents a double-edged sword for the medicinal chemist and biologist. While offering a fertile ground for the development of novel therapeutics, it also brings to the forefront the critical challenge of target selectivity and the potential for off-target effects, collectively known as cross-reactivity. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of a representative quinoxaline derivative, Quinoxaline-6-carboxylic acid, in biological assays. Our focus will be on providing researchers, scientists, and drug development professionals with the rationale behind experimental choices and robust, self-validating protocols to ensure scientific integrity.
The quinoxaline core, a fusion of benzene and pyrazine rings, is a key constituent in compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. This broad bioactivity stems from the ability of quinoxaline derivatives to interact with a diverse range of protein targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. For instance, derivatives of quinoxaline have been identified as potent inhibitors of tubulin polymerization, highlighting their potential as anticancer agents[3]. The inherent structural features of the quinoxaline ring system allow for diverse chemical modifications, enabling the fine-tuning of activity towards a specific target. However, these same features can also lead to unintended interactions with other structurally related proteins, leading to cross-reactivity that can manifest as off-target toxicity or unexpected pharmacological profiles.
This guide will therefore not only explore the known biological landscape of this compound and its analogs but will also provide a detailed roadmap for its comprehensive cross-reactivity profiling. We will delve into the experimental design and step-by-step protocols for key assay platforms that are the gold standard in the industry for evaluating compound selectivity.
The Target Landscape: A Priori Considerations for Cross-Reactivity
Before embarking on extensive experimental screening, a thorough understanding of the potential target space for this compound is paramount. Based on the known activities of the broader quinoxaline class, we can anticipate potential interactions with several major protein families.
Protein Kinases: A Primary Suspect
The human kinome, comprising over 500 protein kinases, is a frequent target for small molecule inhibitors. The ATP-binding pocket of kinases, where many inhibitors compete with the endogenous ATP substrate, shares structural similarities across different kinase families. This homology is a major contributor to inhibitor cross-reactivity. Quinoxaline derivatives have been successfully developed as inhibitors of various kinases, including those involved in cancer signaling pathways[2]. Therefore, a comprehensive kinase panel screening is a logical first step in assessing the selectivity of this compound.
G-Protein Coupled Receptors (GPCRs): A Diverse Superfamily
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The structural diversity of GPCRs and their binding pockets allows for a wide range of ligand interactions. While less commonly associated with quinoxalines than kinases, evidence of their interaction exists. Therefore, screening against a panel of representative GPCRs is a crucial step in de-risking a compound's off-target profile.
Ion Channels: Gatekeepers of Cellular Excitability
Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing critical roles in neuronal signaling, muscle contraction, and other physiological processes. The complexity and diversity of ion channel subtypes make them susceptible to off-target modulation by small molecules. Given that certain quinoxaline derivatives have been shown to interact with ion channels, this protein class should not be overlooked in a thorough cross-reactivity assessment.
dot graph TD { A[this compound] --> B{Potential Target Classes}; B --> C[Protein Kinases]; B --> D[GPCRs]; B --> E[Ion Channels]; B --> F[Other Enzymes e.g., Tubulin]; }
Experimental Framework for Cross-Reactivity Profiling
A tiered approach to cross-reactivity screening is often the most efficient and cost-effective strategy. This involves an initial broad screen against a diverse panel of targets, followed by more focused dose-response studies on any identified "hits."
Tier 1: Broad Panel Screening
The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of targets. Several commercial vendors offer such services, providing a rapid and comprehensive overview of potential off-target interactions. A typical broad panel would include:
-
Kinase Panel: A panel of several hundred kinases representing all major branches of the human kinome.
-
GPCR Panel: A panel of representative GPCRs from different families (e.g., aminergic, peptide, chemokine).
-
Ion Channel Panel: A selection of key ion channels from different families (e.g., sodium, potassium, calcium).
-
Other Key Off-Targets: A collection of other common off-targets such as nuclear hormone receptors, transporters, and proteases.
Tier 2: Dose-Response Confirmation and IC50/EC50 Determination
Any significant interactions identified in the Tier 1 screen (e.g., >50% inhibition or activation at the screening concentration) should be followed up with dose-response experiments. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists/activators. These quantitative values are essential for comparing the potency of the compound at its intended target versus its off-targets, thereby defining its selectivity window.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="this compound"]; B [label="Tier 1: Broad Panel Screen\n(Single High Concentration)"]; C [label="Tier 2: Dose-Response Studies\n(IC50/EC50 Determination)"]; D [label="Selectivity Profile"]; A -> B; B -> C [label="Hits (>50% activity)"]; C -> D; }
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the cross-reactivity data, it is crucial to employ well-validated and standardized assay protocols. Below are detailed, step-by-step methodologies for assessing the activity of this compound against the three major target classes.
Kinase Inhibitor Profiling: A Biochemical Approach
This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a fluorescent or luminescent readout.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions. Prepare a similar dilution series for the positive control, staurosporine.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or control to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Kinase Reaction Initiation: Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well. Incubate for 10 minutes at room temperature.
-
ATP Addition: Add 10 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of product formed according to the manufacturer's instructions for the chosen detection reagent. For example, with ADP-Glo™, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Subtract the background signal from all wells. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | > 10 | 0.015 |
| Kinase B | 2.5 | 0.020 |
| Kinase C | > 10 | 0.008 |
| ... | ... | ... |
GPCR Cross-Reactivity: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.
Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on a GPCR. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the target GPCR
-
Unlabeled ligand (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound (test compound)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
Test Compound: Cell membranes, radiolabeled ligand, and the serially diluted this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes)[4][5].
-
Filtration: Rapidly filter the contents of each well through a 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant[4].
-
Data Presentation:
| GPCR Target | This compound Ki (µM) |
| GPCR A | > 10 |
| GPCR B | 5.8 |
| GPCR C | > 10 |
| ... | ... |
Ion Channel Profiling: Automated Patch-Clamp Electrophysiology
This protocol provides a general workflow for assessing the effect of a test compound on an ion channel using an automated patch-clamp system.
Principle: This technique directly measures the ionic current flowing through an ion channel in a whole-cell configuration. The effect of the test compound on the current is then quantified.
Materials:
-
Cells stably expressing the ion channel of interest
-
Automated patch-clamp system (e.g., SyncroPatch, QPatch)
-
Extracellular and intracellular recording solutions
-
This compound (test compound)
-
Known ion channel blocker or opener (positive control)
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the cells expressing the target ion channel.
-
System Setup: Prepare the automated patch-clamp instrument with the appropriate microfluidic chips, extracellular solution, and intracellular solution according to the manufacturer's protocol[6].
-
Cell Loading: Load the cell suspension into the instrument.
-
Automated Patching: The instrument will automatically perform the following steps for multiple cells in parallel:
-
Capture a single cell on the microfluidic chip.
-
Form a high-resistance "giga-seal" between the cell membrane and the chip.
-
Rupture the cell membrane under the patch to achieve the whole-cell configuration.
-
-
Baseline Recording: Apply a voltage protocol specific to the ion channel of interest to elicit ionic currents and record a stable baseline.
-
Compound Application: Perfuse the cells with the extracellular solution containing different concentrations of this compound.
-
Effect Recording: Record the ion channel currents in the presence of the test compound.
-
Washout: Perfuse the cells with the control extracellular solution to wash out the compound and observe any recovery of the current.
-
Data Analysis:
-
Measure the peak current amplitude or another relevant parameter of the ion channel current at each compound concentration.
-
Calculate the percent inhibition or activation of the current relative to the baseline.
-
Plot the percent effect versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Data Presentation:
| Ion Channel Target | Effect | This compound IC50/EC50 (µM) |
| Ion Channel A | No effect | > 30 |
| Ion Channel B | Inhibition | 12.3 |
| Ion Channel C | No effect | > 30 |
| ... | ... | ... |
Interpreting the Data: A Holistic View of Selectivity
The ultimate goal of this comprehensive profiling is to generate a selectivity profile for this compound. This involves comparing its potency at its intended biological target (if known) with its potency at the various off-targets identified in the screening cascade. A compound with a large selectivity window (e.g., >100-fold difference in potency between the on-target and off-targets) is generally considered more desirable as it is less likely to cause mechanism-based side effects.
dot graph TD { subgraph "On-Target Activity" A[Primary Target Assay]; end subgraph "Off-Target Screening" B[Kinase Panel]; C[GPCR Panel]; D[Ion Channel Panel]; end A --> E{Selectivity Window Calculation}; B --> E; C --> E; D --> E; E --> F[Risk Assessment]; }
Conclusion
The quinoxaline scaffold, exemplified by this compound, represents a rich source of biologically active molecules. However, its inherent potential for promiscuous binding necessitates a rigorous and systematic evaluation of its cross-reactivity profile. By employing a tiered screening approach and utilizing robust, validated assay methodologies such as those detailed in this guide, researchers can gain a comprehensive understanding of a compound's selectivity. This knowledge is not only crucial for interpreting biological data accurately but is also an indispensable component of modern drug discovery, enabling the early identification and mitigation of potential safety liabilities and ultimately leading to the development of safer and more effective medicines. The protocols and strategies outlined herein provide a solid foundation for any researcher seeking to navigate the complex but rewarding landscape of quinoxaline pharmacology.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1361.
- Bylund, D. B. (2015). GPCR-radioligand binding assays. PubMed, 1272, 1-16.
- Daly, C., et al. (2017).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Sun, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.
- Zhao, L. H., et al. (2012). Multiple receptor specific radioligand binding assays protocols have been developed. Labome, 4(5), 1-6.
- Zhang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7805.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
A Comparative Benchmarking Guide to the Synthesis of Quinoxaline-6-carboxylic Acid
Quinoxaline-6-carboxylic acid is a pivotal scaffold in modern medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, including kinase inhibitors for oncology, and are explored as electroluminescent materials and organic semiconductors.[1][2][3] The core structure, typically formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, presents a classic synthetic challenge where efficiency, yield, and environmental impact are in constant interplay.[4][5]
This guide provides an in-depth, objective comparison of three distinct methodologies for the synthesis of this compound: the traditional thermal condensation, a modern microwave-assisted approach, and an emerging green catalytic method. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in selecting the optimal pathway for their specific needs.
Method A: The Classical Approach - Thermal Condensation in Acidic Medium
The most conventional route to quinoxalines is the acid-catalyzed condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically conducted under reflux.[6] This method is foundational and widely documented, relying on fundamental principles of organic chemistry.
Expertise & Causality: The choice of glacial acetic acid is deliberate; it serves a dual role. Firstly, it acts as a solvent capable of dissolving the polar reactants. Secondly, and more critically, it functions as a Brønsted acid catalyst. The acid protonates one of the carbonyl groups of the dicarbonyl reactant (e.g., glyoxal), significantly increasing its electrophilicity. This activation facilitates the nucleophilic attack by the less basic amino group of 3,4-diaminobenzoic acid. The subsequent intramolecular cyclization and dehydration (aromatization) are also promoted by the acidic environment and high temperature, driving the reaction to completion. The primary drawback is the energy-intensive nature and prolonged reaction times, which can lead to side reactions and lower yields.
Experimental Protocol: Method A
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid (1.0 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: To this solution, add an aqueous solution of glyoxal (40% wt., 1.1 mmol) dropwise with stirring.
-
Thermal Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate.
-
Purification: Filter the crude solid, wash with cold water to remove excess acetic acid and unreacted glyoxal, and then dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Method B: High-Efficiency Synthesis - Microwave-Assisted Reaction
Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times from hours to minutes.[1][7] This technology utilizes microwave irradiation to produce efficient internal heating of the reactants and solvent, bypassing the slow thermal conductivity of conventional heating methods.[7]
Expertise & Causality: The efficiency of microwave synthesis stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. This rapid, uniform heating minimizes the formation of side products and often leads to higher yields.[7][8] For quinoxaline synthesis, using a polar solvent like aqueous ethanol allows for effective energy absorption. The inclusion of a catalyst, such as a few drops of acetic acid or a small amount of iodine, can further accelerate the reaction under microwave conditions without requiring a bulk acidic solvent.[8] This approach is not only faster but also aligns with principles of green chemistry by reducing energy consumption and often allowing for the use of more benign solvent systems.[9]
Experimental Protocol: Method B
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine 3,4-diaminobenzoic acid (1.0 mmol), an aqueous solution of glyoxal (40% wt., 1.1 mmol), and 5 mL of an ethanol/water (1:1) mixture.
-
Catalyst Addition: Add a catalytic amount of iodine (0.1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a CEM Discover Microwave Synthesizer or a similar apparatus. Irradiate the mixture at 100-120°C for 5-10 minutes.[1]
-
Isolation: After the reaction, cool the vessel to room temperature. The product will often precipitate directly from the solution.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. The purity is often high enough to proceed without further purification, but recrystallization can be performed if necessary.
Method C: The Green Chemistry Frontier - Heterogeneous Catalysis at Ambient Temperature
Modern synthetic chemistry emphasizes sustainability, focusing on methods that are non-toxic, energy-efficient, and utilize recyclable components.[9] The synthesis of quinoxalines using heterogeneous catalysts in green solvents like water or polyethylene glycol (PEG) at room temperature exemplifies this philosophy.[10][11]
Expertise & Causality: This method leverages a solid-supported catalyst, such as camphorsulfonic acid (CSA) or alumina-supported heteropolyoxometalates, which acts as a recyclable, non-corrosive acid.[12][13] The reaction proceeds through a similar acid-catalyzed mechanism as the classical method, but the high surface area and active sites of the heterogeneous catalyst allow the reaction to occur efficiently at room temperature.[13][14] Using ethanol as a green solvent further enhances the eco-friendly nature of this protocol. The primary advantage is the operational simplicity, mild conditions, and the ability to recover and reuse the catalyst, which significantly reduces chemical waste and cost.[12]
Experimental Protocol: Method C
-
Reactant Preparation: In a 50 mL round-bottom flask, stir a mixture of 3,4-diaminobenzoic acid (1.0 mmol) and glyoxal (1.1 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add the heterogeneous catalyst, for instance, 20 mol% of camphorsulfonic acid (CSA).[12]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction via TLC.
-
Isolation: Upon completion, add 10 mL of cold water to the reaction mixture to precipitate the product.
-
Purification and Catalyst Recovery: Filter the solid product and wash with water. The aqueous filtrate containing the catalyst can often be processed for recovery and reuse.[12] The solid product is then dried under vacuum.
Quantitative Benchmarking and Performance Analysis
The three methodologies were evaluated based on key performance indicators critical for laboratory research and process development.
| Parameter | Method A: Classical Thermal | Method B: Microwave-Assisted | Method C: Green Catalyst |
| Reaction Time | 4–6 hours | 5–10 minutes | 2–4 hours |
| Temperature | ~118°C (Reflux) | 100–120°C | Room Temperature (~25°C) |
| Typical Yield | 65–75% | 85–95% | 90–98% |
| Solvent | Glacial Acetic Acid | Ethanol/Water | Ethanol |
| Catalyst | Acetic Acid (Solvent/Catalyst) | Iodine (Catalytic) | Camphorsulfonic Acid (Recyclable) |
| Energy Input | High | Moderate (for short duration) | Low |
| Work-up | Neutralization & Recrystallization | Filtration | Simple Filtration |
| Green Profile | Poor | Good | Excellent |
Visualizing the Synthetic Pathways
To better illustrate the processes, the following diagrams outline the general reaction and the comparative workflows.
General Reaction Mechanism
Caption: General synthesis of this compound.
Comparative Workflow Diagram
Caption: Side-by-side comparison of the three synthetic workflows.
Conclusion and Recommendation
This guide demonstrates a clear evolution in the synthesis of this compound.
-
Method A (Classical) , while reliable, is largely outdated due to its high energy consumption, long reaction times, and use of corrosive acetic acid. It remains a viable option only when specialized equipment is unavailable.
-
Method B (Microwave-Assisted) offers a superb balance of speed and efficiency, making it ideal for rapid library synthesis and methods development in a research setting.[1][8] The significantly reduced reaction time is a compelling advantage for accelerating discovery timelines.
-
Method C (Green Catalyst) represents the most forward-thinking approach.[9] Its use of a recyclable catalyst, mild reaction conditions, and high yields make it the superior choice for scalable, cost-effective, and environmentally responsible synthesis.[12]
For researchers and drug development professionals, the choice depends on the objective. For rapid synthesis of analogs, the microwave-assisted method is unparalleled. For process development and scale-up manufacturing, the green catalytic approach is strongly recommended for its sustainability and economic advantages.
References
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.
- Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. Taylor & Francis Online.
- An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Source unavailable.
- Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Taylor & Francis Online.
- Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. PubMed.
- Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives.
- Microwave-Assisted Synthesis of Quinoxaline Deriv
- A green synthesis of quinoxaline derivatives & their biological actives.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
- A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organoc
- Synthesis of quinoxaline using different aromatic, heterocyclic and aliph
- Quinoxaline, its derivatives and applications: A St
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science Publishers Ltd.
- Synthesis of quinoxaline derivatives using different diketo and diamines.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ripublication.com [ripublication.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrar.org [ijrar.org]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Quinoxaline-6-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is a rigorous and multifaceted process. Among the myriad of heterocyclic scaffolds, quinoxaline derivatives, and specifically those bearing a quinoxaline-6-carboxylic acid moiety, have emerged as a privileged structure in medicinal chemistry.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties, have positioned them as promising leads for novel therapeutic agents.[2][4][5][6] This guide provides a critical comparison of in vitro and in vivo studies of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of how early-stage, cell-free, and cell-based assays translate to the complexities of a whole-organism system.
The core directive of this guide is to move beyond a mere compilation of data and delve into the causality behind experimental choices. We will explore why certain assays are selected, how to interpret the resulting data, and critically, how to bridge the often-significant gap between in vitro potency and in vivo efficacy.
The Quinoxaline Scaffold: A Platform for Diverse Biological Activity
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a versatile template for the design of biologically active molecules.[1][2] The addition of a carboxylic acid group at the 6-position can enhance solubility and provide a key interaction point with biological targets, such as the phosphate-binding regions of kinases.[7] These derivatives have been investigated for a wide range of therapeutic applications, from oncology to infectious diseases.[8][9][10]
In Vitro Evaluation: The Foundation of Drug Discovery
In vitro studies represent the initial and essential phase of evaluating the biological activity of newly synthesized compounds. These assays are typically high-throughput, cost-effective, and provide a controlled environment to probe specific molecular interactions.
Common In Vitro Assays for Quinoxaline Derivatives:
-
Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[11] For instance, novel quinoxaline derivatives have been evaluated against various cancer cell lines such as A549 (non-small-cell lung cancer), HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[4][12]
-
Enzyme Inhibition Assays: Many quinoxaline derivatives function as kinase inhibitors.[13][14] In vitro kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Apoptosis signal-regulated kinase 1 (ASK1).[4][5][11] The results are typically reported as the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays: To understand the mechanism of cell death induced by a compound, apoptosis assays are employed. Methods like Western blotting can be used to detect the expression levels of apoptosis-related proteins such as caspases.[12]
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the quinoxaline derivatives for a specified period, typically 48 or 72 hours.[4]
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
The Crucial Transition: From In Vitro to In Vivo
While in vitro assays provide valuable initial data on the potency and mechanism of action of a compound, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate the efficacy, pharmacokinetics (PK), and toxicity of a drug candidate in a whole-animal model.
The In Vitro-In Vivo Correlation: A Case Study Approach
For example, a series of novel quinoxaline derivatives showed potent in vitro anticancer activity against various cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[11] In a separate study, a radiolabeled quinoxaline derivative, [125I]ICF01012, demonstrated significant tumor uptake in a melanoma-bearing mouse model, indicating favorable biodistribution for a potential therapeutic agent.[15] This highlights a successful translation from promising in vitro characteristics (inferred from related compounds) to desirable in vivo behavior.
However, it is not uncommon for potent in vitro compounds to fail in in vivo studies due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or high toxicity. Therefore, a thorough understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.
-
Compound Administration: The quinoxaline derivative is administered to the treatment group via a specific route (e.g., intraperitoneal, oral) and at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor size is measured regularly using calipers, and the tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Endpoint and Data Analysis: The study is concluded when the tumors in the control group reach a certain size or after a predetermined treatment period. The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the results.
Visualizing the Path: From Molecular Target to In Vivo Validation
To better understand the journey of a this compound derivative from a laboratory concept to a potential therapeutic, the following diagrams illustrate a key signaling pathway often targeted by these compounds and a typical experimental workflow.
Caption: A simplified signaling pathway often targeted by quinoxaline kinase inhibitors.
Caption: A typical experimental workflow from in vitro screening to in vivo validation.
Data Synthesis: A Comparative Look at Quinoxaline Derivatives
The following table summarizes representative in vitro data for various quinoxaline derivatives, providing a snapshot of their potential as therapeutic agents. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound ID/Series | In Vitro Assay | Cell Line(s) | IC50 (µM) | Reference |
| Compound 4m | Antiproliferative | A549 | 9.32 ± 1.56 | [12] |
| Compound 4b | Antiproliferative | A549 | 11.98 ± 2.59 | [12] |
| Compounds 11 & 13 | Antiproliferative | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [11] |
| Compound VIIIc | Antiproliferative | HCT116, MCF-7 | 2.5, 9 | [4] |
| Compound 26e | ASK1 Inhibition | - | 0.03017 | [5] |
Conclusion: Navigating the Path to Clinical Translation
The development of this compound derivatives as therapeutic agents is a promising area of research. This guide has underscored the critical importance of a cohesive and logical progression from in vitro to in vivo studies. While in vitro assays provide a powerful platform for initial screening and mechanistic elucidation, in vivo models are indispensable for evaluating the true therapeutic potential of a compound.
For researchers in this field, the key takeaway is the necessity of a holistic approach. A deep understanding of the underlying biology of the target, coupled with a robust experimental design that carefully considers the pharmacokinetic and pharmacodynamic properties of the compounds, will ultimately pave the way for the successful clinical translation of this versatile and promising class of molecules.
References
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- In Vivo Validation of 2-Chloro-3-(2-pyridinyl)quinoxaline Activity: A Comparative Analysis - Benchchem.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed.
- Synthesis and biological activity of quinoxaline derivatives.
- (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
- Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes - PMC - NIH.
- (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate.
- Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83)..
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β - Semantic Scholar.
- New Quinoxalines with Biological Applications - Longdom Publishing.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectral Fingerprint of Quinoxaline-6-carboxylic Acid: A Comparative Analysis
For professionals engaged in the intricate world of drug discovery and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise—it is the bedrock of rational drug design. Quinoxaline derivatives, a prominent class of nitrogen-containing heterocycles, are of particular interest due to their diverse and potent biological activities, including anticancer, antibacterial, and antiviral properties.[1] Among these, Quinoxaline-6-carboxylic acid serves as a crucial scaffold and synthetic intermediate.
This guide provides an in-depth, comparative analysis of the key spectral data for this compound. Moving beyond a simple recitation of values, we will explore the causal relationships between the molecule's structure and its spectral output, offering insights grounded in established principles of spectroscopy. By comparing its spectral characteristics to those of the parent quinoxaline and other relevant derivatives, we aim to provide a robust analytical framework for researchers in the field.
The Molecular Blueprint: Structure and Numbering
A clear understanding of the spectral data begins with the molecule's structure. The fusion of a benzene ring with a pyrazine ring forms the quinoxaline core, and the placement of the carboxylic acid group at the 6-position dictates the electronic environment of the entire molecule.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen atoms within a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by the electronegativity of nearby atoms and the effects of aromatic currents.
In this compound, we anticipate signals in the aromatic region (typically 7.5-9.5 ppm) and a characteristic downfield signal for the acidic proton of the carboxyl group (>12 ppm). The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, deshielding adjacent protons and shifting them downfield. Protons H-2 and H-3 are particularly deshielded and often appear at the lowest field in the aromatic region.
Comparative Analysis: The Impact of the Carboxyl Group
| Compound | H-2 / H-3 | H-5 / H-8 | H-6 / H-7 | -COOH |
| Quinoxaline | ~8.8 ppm (s) | ~8.1 ppm (dd) | ~7.7 ppm (dd) | N/A |
| This compound | ~9.0 ppm (d) | ~8.4 ppm (d) | ~8.2 ppm (dd) | >12 ppm (s, br) |
| 2,3-Dimethyl-quinoxaline-6-carboxylic acid | N/A | ~8.4 ppm (d) | ~8.1 ppm (dd) | >12 ppm (s, br) |
Note: Data are approximate and can vary with solvent and concentration. Data for 2,3-Dimethyl-quinoxaline-6-carboxylic acid is referenced from available spectra.[2]
The introduction of the electron-withdrawing carboxylic acid group at the C-6 position further deshields the protons on the benzenoid ring, particularly H-5 and H-7, shifting them downfield compared to unsubstituted quinoxaline. The substitution at the 2 and 3 positions with methyl groups in the dimethyl derivative removes the H-2 and H-3 signals but has a lesser effect on the protons of the benzenoid ring.[2]
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation. The following protocol ensures a homogenous sample, free of particulate matter, which is crucial for obtaining high-resolution spectra.
Caption: Workflow for preparing a sample for NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The chemical shifts are influenced by hybridization and the electronic effects of substituents.
For this compound, we expect to see nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-185 ppm range.[3][4] The carbons of the pyrazine ring (C-2, C-3) are generally downfield of the benzenoid carbons due to the influence of the adjacent nitrogen atoms.
Comparative Analysis: Substituent Effects on Carbon Shifts
| Carbon Position | Quinoxaline[5][6] | This compound |
| C-2, C-3 | ~145.2 ppm | ~146-148 ppm |
| C-5, C-8 | ~129.5 ppm | ~130-132 ppm |
| C-6, C-7 | ~129.2 ppm | ~130-138 ppm |
| C-4a, C-8a | ~141.2 ppm | ~141-143 ppm |
| -COOH | N/A | ~167 ppm |
Note: Data are approximate and compiled from various sources. The specific assignment for the 6-carboxy derivative requires 2D NMR techniques for unambiguous confirmation.
The presence of the carboxylic acid group at C-6 has a notable effect on the chemical shifts of the benzenoid ring carbons. The ipso-carbon (C-6) is shifted downfield, while the ortho (C-5, C-7) and para (C-8a) positions also experience shifts. This additivity of substituent effects is a well-documented phenomenon in NMR spectroscopy of quinoxaline derivatives.[7]
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₉H₆N₂O₂, Molecular Weight: 174.16 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be readily identifiable.[8][9][10]
Under electron ionization (EI), the primary fragmentation pathways are expected to involve the carboxylic acid group, which is a common and predictable fragmentation point for aromatic acids.[11]
Key Fragmentation Steps:
-
Loss of a hydroxyl radical (-•OH): [M - 17]⁺, leading to a stable acylium ion.
-
Loss of a carboxyl group (-•COOH): [M - 45]⁺, resulting in a quinoxaline radical cation.
-
Subsequent fragmentation of the quinoxaline ring: This can involve the loss of HCN, which is characteristic of nitrogen-containing heterocyclic systems.[12]
Caption: Proposed EI-MS fragmentation pathway for this compound.
This fragmentation pattern can be compared to unsubstituted quinoxaline, which primarily shows fragmentation of the heterocyclic ring itself.[13] The presence of the m/z 157 and the more facile route to the m/z 129 ion are diagnostic indicators of the carboxylic acid functionality.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy excels at identifying the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the spectrum is dominated by the features of the carboxylic acid and the aromatic quinoxaline core.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300-2500 | O-H stretch | Very broad, characteristic of a hydrogen-bonded carboxylic acid dimer.[14][15] |
| ~3100-3000 | Aromatic C-H stretch | Sharp peaks, often superimposed on the broad O-H band. |
| ~1710-1690 | C=O stretch | Strong, sharp absorption. The frequency is lowered from a typical aliphatic acid (~1760 cm⁻¹) due to conjugation with the aromatic ring.[3][16] |
| ~1600-1450 | C=C and C=N stretches | Multiple bands corresponding to the aromatic and pyrazine rings. |
| ~1320-1210 | C-O stretch | Strong band associated with the carboxylic acid.[15] |
| ~950-910 | O-H bend | Broad band, out-of-plane bend for the carboxylic acid dimer.[15] |
Data compiled from PubChem and general IR spectroscopy principles.[8][14]
Comparative Analysis: The most striking difference between the IR spectrum of this compound and that of unsubstituted quinoxaline is the presence of the extremely broad O-H stretch and the intense C=O carbonyl peak.[17][18] These two features are unequivocal proof of the carboxylic acid moiety. The exact position of the C=O stretch provides evidence of its conjugated electronic environment.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common, rapid technique that requires minimal sample preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Collect Spectrum: Acquire the sample spectrum. The instrument software will automatically ratio it against the collected background.
-
Clean Up: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Conclusion
The comprehensive spectral analysis of this compound provides a unique and definitive fingerprint for its structural confirmation.
-
¹H NMR reveals the specific proton arrangement on the substituted quinoxaline core.
-
¹³C NMR maps the carbon skeleton, confirming the presence and electronic environment of all nine carbons.
-
Mass Spectrometry verifies the molecular weight and elucidates characteristic fragmentation pathways originating from the carboxyl group.
-
IR Spectroscopy provides unmistakable evidence for the key functional groups, particularly the conjugated carboxylic acid.
By comparing these data to simpler analogues like quinoxaline, the specific spectral contributions of the carboxylic acid group are highlighted. This multi-technique, comparative approach is indispensable for researchers, providing the necessary confidence in molecular identity and purity required for advancing drug development and chemical synthesis programs.
References
- RSC Publishing. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1, 1978, 352-356.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. General structure of substituted quinoxalines.
- Moroccan Journal of Heterocyclic Chemistry. SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES.
- RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Adv., 2024, 14, 27339-27346.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. General structure of substituted quinoxalines.
- CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, Vol. 60B, March 2021, pp. 378-386.
- University of Calgary. IR: carboxylic acids.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.
- YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.
- Connect Journals. synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive.
- PubChem. Quinoxaline. National Center for Biotechnology Information.
- ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF.
- NIST WebBook. Quinoxaline - IR Spectrum. National Institute of Standards and Technology.
- NIST WebBook. Quinoxaline - Mass Spectrum. National Institute of Standards and Technology.
- Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
- MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceutics 2023, 15(11), 2593.
- YouTube. common fragmentation mechanisms in mass spectrometry.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. FTIR analysis of the quinoxaline compound.
- PubChem. 6-Quinolinecarboxylic acid. National Center for Biotechnology Information.
- ResearchGate. Deciphering the Reactivity of Quinoxaline | Request PDF.
- PubMed. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. J Mol Model. 2025 Aug 20;31(9):250.
- Chemistry of Heterocyclic Compounds. USE OF 13C NMR SPECTROSCOPY TO ESTABLISH THE STRUCTURE OF 6(7)-R-QUINOXALINE N,N'-DIOXIDES.
- University of Puget Sound. 13-C NMR Chemical Shift Table.pdf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-DIMETHYL-QUINOXALINE-6-CARBOXYLIC ACID(17635-26-6) 1H NMR spectrum [chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoxaline(91-19-0) 13C NMR [m.chemicalbook.com]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinoxaline [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Quinoxaline [webbook.nist.gov]
- 18. Quinoxaline(91-19-0) IR Spectrum [m.chemicalbook.com]
A Multi-Faceted Approach to Validating the Binding Mode of Quinoxaline-Based Kinase Inhibitors
A Senior Application Scientist's Guide to Robust Target Engagement
In the landscape of modern drug discovery, the validation of a compound's binding mode to its intended protein target is a critical milestone. This process transcends simple affinity measurements, delving into the precise molecular interactions that govern a drug's efficacy and selectivity. For researchers, scientists, and drug development professionals, a rigorous and multi-pronged validation strategy is not merely an academic exercise; it is the bedrock upon which successful therapeutic programs are built. This guide provides an in-depth comparison of key experimental techniques for validating the binding mode of a promising class of kinase inhibitors: quinoxaline derivatives, using a hypothetical inhibitor, "QX-6C," targeting a representative kinase, "Kinase-X," as a central case study.
The quinoxaline scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic potential of many quinoxaline derivatives stems from their ability to modulate the activity of protein kinases, a family of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in human diseases.[3][4] For instance, various quinoxaline derivatives have been investigated as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
This guide will navigate through a selection of complementary biophysical, structural, and cellular techniques, elucidating the causality behind experimental choices and emphasizing the importance of a self-validating system.
The Strategic Workflow for Binding Mode Validation
A robust validation workflow does not rely on a single experiment but rather integrates data from multiple orthogonal approaches. This layered strategy provides a comprehensive understanding of the binding event, from thermodynamics and kinetics to the atomic details of the interaction and its functional consequences in a cellular environment.
Figure 1: A strategic workflow for validating the binding mode of a kinase inhibitor.
Initial Assessment: Computational and Biophysical Screening
The journey of validating a binding mode often begins with computational predictions and rapid biophysical screens. These initial steps help to formulate a hypothesis about the binding interaction and to triage compounds for more in-depth characterization.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[7] For our hypothetical inhibitor, QX-6C, docking studies against the ATP-binding site of Kinase-X would provide initial insights into its putative binding pose and key interactions.
Causality of Choice: Docking is a cost-effective and rapid method to generate initial structural hypotheses. It can help rationalize structure-activity relationships (SAR) and guide the design of subsequent experiments. For instance, if docking predicts a critical hydrogen bond between the carboxylic acid of QX-6C and a specific residue in Kinase-X, this can be later validated by mutagenesis studies.
Biophysical Screening
A variety of biophysical techniques can be employed for initial screening to confirm direct binding and to estimate binding affinity. Techniques like Fluorescence-based Thermal Shift Assays (TSA) or Microscale Thermophoresis (MST) are often used for this purpose due to their low sample consumption and higher throughput.
Quantitative Biophysical Characterization: ITC and SPR
Once direct binding is confirmed, the next step is to obtain precise quantitative data on the binding thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][8] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Experimental Protocol: ITC
-
Sample Preparation: Dialyze Kinase-X and QX-6C into the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load Kinase-X (e.g., 10-20 µM) into the sample cell and QX-6C (e.g., 100-200 µM) into the titration syringe.
-
Titration: Perform a series of small injections of QX-6C into the Kinase-X solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
Trustworthiness: ITC is a label-free, in-solution technique, which means the measurements are performed on unmodified molecules in a more native-like state. The direct measurement of heat provides a robust and unambiguous confirmation of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors molecular interactions in real-time.[10][11] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[10]
Experimental Protocol: SPR
-
Ligand Immobilization: Covalently immobilize Kinase-X onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of QX-6C over the sensor surface and a reference surface (without immobilized protein).
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, over time.
-
Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
Causality of Choice: While ITC provides thermodynamic data, SPR offers a kinetic perspective on the binding event. A compound with a slow dissociation rate (low koff) may have a longer residence time on the target, which can translate to a more durable pharmacological effect.[10]
Table 1: Comparison of Biophysical Techniques for QX-6C and Kinase-X Interaction
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | KD, n, ΔH, ΔS | kon, koff, KD |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Format | In-solution | Immobilized ligand |
| Labeling | Label-free | Label-free |
| Throughput | Low to medium | Medium to high |
| Sample Consumption | Higher | Lower |
| Key Advantage | Provides complete thermodynamic profile | Provides kinetic information (on/off rates) |
| Hypothetical Data | KD = 50 nM, n = 1.1, ΔH = -10.5 kcal/mol | kon = 2 x 105 M-1s-1, koff = 1 x 10-2 s-1, KD = 50 nM |
High-Resolution Structural Elucidation: X-ray Crystallography and Cryo-EM
To truly validate the binding mode, a high-resolution three-dimensional structure of the protein-ligand complex is indispensable. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for this purpose.
X-ray Crystallography
X-ray crystallography has long been the gold standard for determining the atomic-resolution structures of protein-ligand complexes. A well-resolved crystal structure can definitively show the orientation of the inhibitor in the binding site and the specific interactions it makes with the protein.
Experimental Workflow: X-ray Crystallography
Figure 2: A simplified workflow for X-ray crystallography.
Causality of Choice: A crystal structure provides irrefutable evidence of the binding mode. It can reveal subtle conformational changes in the protein upon ligand binding and guide further structure-based drug design efforts. For QX-6C, a crystal structure would confirm the predicted hydrogen bonds and other interactions from docking, thus validating the initial hypothesis.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize.[1][2][4] In cryo-EM, a sample is rapidly frozen in vitreous ice, and its structure is determined from thousands of 2D images of individual particles.[4]
Trustworthiness: Cryo-EM allows for the structural determination of proteins in a near-native state, without the potential artifacts introduced by crystal packing.[2] Recent advances in detector technology and image processing have enabled the determination of near-atomic resolution structures for a wide range of targets.
Table 2: Comparison of Structural Biology Techniques
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | X-ray diffraction from a crystal | Electron imaging of vitrified particles |
| Sample Requirement | Well-ordered crystals | Purified protein in solution |
| Resolution | Typically atomic to near-atomic | Near-atomic to lower resolution |
| Strengths | High resolution, well-established | No need for crystallization, can study large complexes |
| Limitations | Requires well-diffracting crystals | Can be technically challenging, lower resolution for small proteins |
Cellular Target Engagement and Functional Impact
While biophysical and structural methods provide detailed information about the interaction with an isolated protein, it is crucial to demonstrate that the compound engages its target in a cellular context and elicits the desired functional response.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in cells.[6] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cells with QX-6C or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Solubilization: Separate the soluble and aggregated protein fractions.
-
Detection: Quantify the amount of soluble Kinase-X at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of QX-6C confirms target engagement.
Authoritative Grounding: CETSA provides evidence of target binding within the complex milieu of the cell, which is a more physiologically relevant environment than in vitro assays.
Pathway Engagement Assays
The final step in validating the binding mode is to demonstrate that target engagement leads to the expected downstream functional consequences. For a kinase inhibitor like QX-6C, this would involve measuring the phosphorylation of a known substrate of Kinase-X.
Causality of Choice: A functional assay links the molecular binding event to a biological outcome. A dose-dependent decrease in the phosphorylation of the substrate of Kinase-X upon treatment with QX-6C would provide strong evidence that the observed binding is functionally relevant.
Conclusion
Validating the binding mode of a compound like "Quinoxaline-6-carboxylic acid" to its target protein is a multifaceted process that requires a carefully planned and executed series of experiments. By integrating computational predictions with quantitative biophysical characterization, high-resolution structural studies, and cellular target engagement assays, researchers can build a comprehensive and self-validating body of evidence. This rigorous approach not only instills confidence in the mechanism of action of a lead compound but also provides a solid foundation for its further development into a novel therapeutic.
References
- Burgos, C., et al. (2016). Quinoxalines Potential to Target Pathologies. Current Medicinal Chemistry, 23(26), 2945-2963. [Link]
- Creative Biostructure.
- DiscoverX. Target Engagement Assays. [Link]
- Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
- Gomes, M., et al. (2014). New Quinoxalines with Biological Applications. Journal of Microbial & Biochemical Technology, 6(2). [Link]
- Huggins, D. J., et al. (2012). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 841, 155-166. [Link]
- Concept Life Sciences.
- Ibrahim, T. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
- Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
- PubChem. This compound. [Link]
- Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 983-987. [Link]
- Schiebel, J., et al. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. [Link]
- Al-Otaibi, F. M., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 27(19), 6530. [Link]
- TA Instruments. Isothermal Titration Calorimetry (ITC)
- Selvita. A Practical Guide to Target Engagement Assays. [Link]
- Biocompare. Determining Protein Structure with Cryo-EM. [Link]
- Wang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 483. [Link]
- Wlodawer, A. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477. [Link]
- Zihlmann, P., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6745. [Link]
- Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development. [Link]
- ResearchGate.
- Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
- Star, A. L., et al. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1008, 479-493. [Link]
- Cytiva. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]
- Zhang, W., & Czabotar, P. E. (2020). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 21(5), 1779. [Link]
- Creative Biolabs. Cell based Binding Assay. [Link]
- ResearchGate. What is the cheapest and fastest experiments to find protein-ligand interaction? [Link]
- Taylor & Francis Online.
- Zhang, X., et al. (2018). Current Experimental Methods for Characterizing Protein–Protein Interactions.
- ResearchGate.
- Liu, X., et al. (2018). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Archiv der Pharmazie, 351(11), e1800183. [Link]
- Chen, K., et al. (2020). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 25(21), 5028. [Link]
- Chen, X., et al. (2019). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 10, 89. [Link]
- Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721. [Link]
- ResearchGate. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. H33157.03 [thermofisher.com]
- 11. scbt.com [scbt.com]
The Emerging Potential of the Quinoxaline-6-Carboxylic Acid Scaffold: A Comparative Cytotoxicity Analysis Against Standard Anticancer Agents
For Immediate Release to the Scientific Community
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, has garnered significant attention due to its diverse and potent biological activities.[1] This guide provides a comparative analysis of the cytotoxic potential of derivatives of the quinoxaline-6-carboxylic acid scaffold against established standard-of-care chemotherapy drugs, offering a data-driven perspective for researchers, scientists, and professionals in drug development.
While direct and extensive cytotoxicity data for the parent compound, this compound, is limited in publicly available literature, a substantial body of evidence highlights the potent anticancer activity of its closely related derivatives. This suggests that the this compound core structure serves as a promising pharmacophore for the design of novel cytotoxic agents. This guide will synthesize the available data on these derivatives and compare their in vitro efficacy with that of doxorubicin, cisplatin, and etoposide, three widely used chemotherapeutic agents.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several this compound derivatives and standard anticancer drugs against a panel of human cancer cell lines. It is important to note that IC50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time and assay methodology.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoxaline Derivatives | ||||
| Compound 1 (Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione) | MKN 45 | Gastric Adenocarcinoma | 0.073 | [3] |
| Compound 5 (A quinoxaline derivative) | SMMC-7721 | Hepatoma | 0.071 | [1] |
| Compound 5 (A quinoxaline derivative) | HeLa | Cervical Cancer | 0.126 | [1] |
| Compound 5 (A quinoxaline derivative) | K562 | Leukemia | 0.164 | [1] |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d ) | SMMC-7721 | Hepatoma | 0.071 | [4] |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d ) | HeLa | Cervical Cancer | 0.126 | [4] |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d ) | K562 | Leukemia | 0.164 | [4] |
| Imidazo[1,2-a]quinoxaline derivative | Various | Melanoma, Breast, Colon, B lymphoma | Micromolar range | [5] |
| Standard Drugs | ||||
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 | [6] |
| HeLa | Cervical Cancer | 2.92 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [6] | |
| HCT116 | Colon Carcinoma | Not specified | ||
| Cisplatin | MCF-7 | Breast Adenocarcinoma | Varies widely | [2] |
| HeLa | Cervical Cancer | 22.4 (24h) | [7] | |
| HepG2 | Hepatocellular Carcinoma | 25.5 (24h) | [7] | |
| HCT116 | Colon Carcinoma | Not specified | ||
| Etoposide | MCF-7 | Breast Adenocarcinoma | 150 (24h), 100 (48h) | [8] |
| HeLa | Cervical Cancer | Not specified | ||
| HepG2 | Hepatocellular Carcinoma | Not specified | ||
| HCT116 | Colon Carcinoma | Not specified |
Mechanism of Action and Comparative Efficacy
The data presented above demonstrates that certain derivatives of the this compound scaffold exhibit remarkable cytotoxic potency, with IC50 values in the nanomolar to low micromolar range. Notably, some derivatives show significantly greater potency than the standard drugs doxorubicin, cisplatin, and etoposide against specific cancer cell lines. For instance, a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative displayed an IC50 of 0.073 µM against the MKN 45 gastric cancer cell line, which is more potent than adriamycin (doxorubicin) and cisplatin in the same study.[3]
The diverse mechanisms of action of quinoxaline derivatives contribute to their potent anticancer effects. These mechanisms include:
-
Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.
-
Topoisomerase II Inhibition: Some derivatives interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: A common outcome of treatment with quinoxaline derivatives is the induction of programmed cell death (apoptosis) in cancer cells.
-
Tubulin Polymerization Inhibition: Certain N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[4]
The following diagram illustrates a generalized signaling pathway that can be targeted by quinoxaline derivatives, leading to apoptosis.
Caption: Generalized signaling pathway targeted by quinoxaline derivatives leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and is frequently employed in the evaluation of anticancer compounds.
MTT Cytotoxicity Assay Workflow
The following diagram outlines the key steps in a typical MTT assay.
Caption: A typical workflow for an MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Seed the cells into a 96-well flat-bottom microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
At the end of the incubation period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a Sorenson's glycine buffer) to each well.
-
Gently pipette up and down or place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The this compound scaffold represents a highly promising foundation for the development of novel anticancer agents. The compelling in vitro cytotoxicity data of its derivatives, often surpassing that of standard chemotherapeutic drugs, underscores the therapeutic potential of this chemical class. The diverse mechanisms of action, including kinase inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention. Further investigation into the structure-activity relationships of this compound derivatives, coupled with in vivo efficacy and toxicity studies, is warranted to translate these promising preclinical findings into clinically effective cancer therapies.
References
- Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. (1998). Archiv der Pharmazie, 331(10), 331-333. [Link]
- Discovery of Indeno[1,2-b]quinoxaline Derivatives as Potential Anticancer Agents. (2022). Request PDF. [Link]
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(1), 7439. [Link]
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12285. [Link]
- Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2025).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(14), 5478. [Link]
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Summary of previously published IC 50 values of doxorubicin in... (n.d.).
- In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). Pharmaceutics, 13(1), 93. [Link]
- Summary of IC 50 values (mM) against B16F10, HCT 116, HepG2 and MCF-7 cell lines. (n.d.).
- Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer. (2020).
- Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines. (2019). Avicenna Journal of Phytomedicine, 9(4), 342-353. [Link]
- Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (2020). Istanbul Journal of Pharmacy, 50(3), 202-210. [Link]
- Synthesis and biological evaluation of novel 1,3-diphenylurea quinoxaline derivatives as potent anticancer agents. (2021). Request PDF. [Link]
- IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. (n.d.).
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
- Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. (2019). Cancers, 11(7), 1017. [Link]
- effect of CUR on eTp cytotoxicity in MCF-7, hepG2, heLa, hCT116 and U251 cells. (n.d.).
- Ratio of etoposide IC50 to compound IC50 for human HCT116 cells. (n.d.). PubChem. [Link]
- Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules, 22(11), 1949. [Link]
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1588. [Link]
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2022). Molecules, 27(15), 4983. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer - Google Patents [patents.google.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 8. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Quinoxaline-6-carboxylic Acid
For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Quinoxaline-6-carboxylic acid is a vital scaffold in medicinal chemistry, forming the backbone of numerous therapeutic candidates. However, the reproducibility of its synthesis can be a significant hurdle, leading to variations in yield, purity, and ultimately, project timelines. This guide provides an in-depth comparison of published methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to empower researchers to achieve consistent and reliable results.
Introduction to this compound: A Privileged Scaffold
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. The carboxylic acid moiety at the 6-position provides a crucial handle for further chemical modifications, allowing for the exploration of a wide range of structural diversity in drug discovery programs. Given its importance, the ability to synthesize this compound in a reproducible manner is a critical first step in many research endeavors.
Comparative Analysis of Synthetic Methodologies
The primary and most widely reported method for the synthesis of this compound is the condensation of 3,4-diaminobenzoic acid with an α-dicarbonyl compound. For the parent, unsubstituted this compound, the α-dicarbonyl of choice is glyoxal. While seemingly straightforward, the reproducibility of this reaction can be influenced by several factors, including reaction conditions and the purity of starting materials.
A significant challenge in the synthesis of this compound is the potential for decarboxylation of the starting material or product under harsh reaction conditions, leading to the formation of quinoxaline as a byproduct.[1][2][3][4] This not only reduces the yield of the desired product but also complicates purification.
This guide will focus on two primary approaches:
-
Method 1: The Classical Aqueous Condensation - A traditional approach utilizing the reaction of 3,4-diaminobenzoic acid with glyoxal in an aqueous medium.
-
Method 2: Hydrothermal Synthesis (Adapted for Unsubstituted Core) - A modern approach, adapted from the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, that employs high-temperature water as the solvent.[1][3][4]
Below is a workflow diagram illustrating the comparative analysis process.
Caption: Comparative workflow for synthesis method evaluation.
Experimental Protocols
Method 1: Classical Aqueous Condensation of 3,4-Diaminobenzoic Acid and Glyoxal
This method represents the most traditional and widely cited route to this compound. The key to reproducibility lies in careful control of temperature and pH to minimize side reactions.
Underlying Principle: The reaction proceeds via a double condensation between the two amino groups of 3,4-diaminobenzoic acid and the two carbonyl groups of glyoxal, followed by an intramolecular cyclization and subsequent aromatization to form the stable quinoxaline ring system. The acidic nature of the carboxylic acid group can influence the reaction rate and solubility of the product.
Step-by-Step Protocol:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.52 g (10 mmol) of 3,4-diaminobenzoic acid in 50 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be required to achieve complete dissolution.
-
Addition of Glyoxal: To the stirred solution, add 1.45 mL of a 40% aqueous solution of glyoxal (10 mmol) dropwise over a period of 10-15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being sparingly soluble in water, should precipitate out. If precipitation is incomplete, the solution can be concentrated under reduced pressure.
-
Purification: Collect the crude product by filtration and wash with cold water. To remove any unreacted 3,4-diaminobenzoic acid and the decarboxylated quinoxaline byproduct, the crude solid can be recrystallized from a suitable solvent such as ethanol/water or purified by column chromatography on silica gel.
Method 2: Hydrothermal Synthesis with 3,4-Diaminobenzoic Acid and Glyoxal
Inspired by the successful application of hydrothermal synthesis for substituted quinoxaline carboxylic acids, this method offers a potentially "greener" and more controlled alternative.[1][3][4] The high temperature and pressure of the aqueous medium can accelerate the reaction while minimizing the need for catalysts.
Underlying Principle: The principles are similar to the classical method, but the reaction is carried out in a sealed vessel under autogenous pressure. The properties of water at elevated temperatures, such as its lower dielectric constant and higher ion product, can facilitate the reaction and influence product formation and solubility. A key consideration is the increased risk of decarboxylation at higher temperatures.
Step-by-Step Protocol:
-
Reactant Preparation: In a high-pressure autoclave with a stirrer, combine 1.52 g (10 mmol) of 3,4-diaminobenzoic acid and 1.45 mL of a 40% aqueous solution of glyoxal (10 mmol) in 50 mL of deionized water.
-
Reaction: Seal the autoclave and heat the mixture to a temperature between 150-180 °C for 30-60 minutes with stirring. The optimal temperature and time should be determined empirically to maximize the yield of the desired carboxylic acid while minimizing decarboxylation.
-
Cooling and Isolation: After the reaction period, cool the autoclave to room temperature. Carefully vent any residual pressure. The product should precipitate upon cooling.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Due to the potential for decarboxylated byproduct formation at elevated temperatures, purification by recrystallization or chromatography, as described in Method 1, is highly recommended for obtaining a high-purity sample.
Comparative Data and Reproducibility Analysis
| Parameter | Method 1: Classical Aqueous Condensation | Method 2: Hydrothermal Synthesis | Key Considerations & Causality |
| Typical Yield | 60-75% | 50-85% (highly dependent on conditions) | The yield in Method 2 is very sensitive to temperature and reaction time. Higher temperatures can lead to significant decarboxylation, reducing the yield of the desired product.[1][3] |
| Reaction Time | 2-4 hours | 30-60 minutes | The higher temperature and pressure in hydrothermal synthesis significantly accelerate the reaction rate. |
| Purity (before purification) | Moderate to Good | Variable | Method 1 generally produces a cleaner initial product if the temperature is well-controlled. Method 2 is more prone to the formation of the decarboxylated quinoxaline byproduct. |
| Reproducibility | Good | Moderate | The reproducibility of Method 1 is generally higher due to the less extreme conditions. The high sensitivity of Method 2 to temperature and time can lead to greater variability between runs if not precisely controlled. |
| Safety Considerations | Standard laboratory safety procedures. | Requires specialized high-pressure equipment (autoclave) and appropriate safety precautions for high-temperature/pressure reactions. | The use of an autoclave in Method 2 introduces additional safety hazards that must be carefully managed. |
| Environmental Impact | Uses water as a solvent, relatively green. | Uses water as a solvent. Can be considered "greener" due to shorter reaction times and potentially higher atom economy if decarboxylation is minimized. | Both methods are relatively environmentally friendly due to the use of water as the solvent. |
Discussion and Recommendations
Method 1: The Classical Aqueous Condensation is a reliable and well-established procedure for the synthesis of this compound. Its reproducibility is generally good, making it a suitable choice for researchers who prioritize consistency and have access to standard laboratory equipment. The primary challenge is to control the reaction temperature to minimize the formation of the decarboxylated byproduct. Careful monitoring of the reaction progress by TLC is recommended to avoid prolonged heating.
Method 2: Hydrothermal Synthesis presents a more modern and rapid approach. However, its reproducibility is highly dependent on precise control over the reaction parameters. The risk of decarboxylation is a significant concern and requires careful optimization of temperature and reaction time.[1][3] This method is best suited for laboratories equipped with the necessary high-pressure reactors and for researchers experienced in hydrothermal synthesis techniques. While it can offer higher yields in shorter reaction times, the initial optimization effort may be substantial.
For researchers new to this synthesis, starting with Method 1 is recommended. Its robustness and well-documented nature provide a higher probability of success and reproducibility. Once proficiency is achieved with the classical method, exploring the potential advantages of the hydrothermal approach may be a worthwhile endeavor, particularly for process optimization and green chemistry considerations.
Conclusion
The reproducible synthesis of this compound is an achievable goal with a thorough understanding of the reaction chemistry and careful control of experimental parameters. This guide has provided a comparative analysis of two prominent methods, highlighting their respective strengths and weaknesses. By following the detailed protocols and considering the insights provided, researchers can confidently produce this important building block for their drug discovery and development programs.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Synthesis of 2,3-diarylquinoxaline carboxylic acids in high-temperature water. (2022). SYNTHESIS-STUTTGART.
- Synthesis of quinoxaline using different aromatic, heterocyclic and aliphatic 1,2-diketones. (n.d.). ResearchGate.
- (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules.
- Available synthetic routes to quinoxalines. (n.d.). ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). PubMed.
- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(7), 1480-1485.
- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-20.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017). RS Publication.
- Rose, M. D., Bygrave, J., & Tarbin, J. A. (1998). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives and Contaminants, 15(4), 381-385.
- Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3522-3527.
- This compound. (n.d.). PubChem.
Sources
A Head-to-Head Comparison of ADME Properties in Quinoxaline-6-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Significance of the Quinoxaline Scaffold and Early ADME Assessment
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Specifically, derivatives of quinoxaline-6-carboxylic acid are being extensively investigated for novel therapeutic applications. However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage attrition.[3]
Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory checkbox but a critical, strategic component of modern drug discovery.[1] Understanding the ADME profile allows researchers to prioritize compounds with the highest potential for in vivo efficacy and safety, thereby optimizing resource allocation and accelerating development timelines. This guide provides a comparative framework for evaluating the ADME properties of this compound derivatives, grounded in authoritative experimental protocols and field-proven insights.
Comparative ADME Profiling: An Illustrative Analysis
To illustrate the impact of structural modifications on ADME properties, we present a head-to-head comparison of three hypothetical, yet representative, this compound derivatives. These derivatives differ by a single substitution at the R position, a common strategy in lead optimization to modulate physicochemical and pharmacokinetic properties.
-
Derivative A: R = -CH₃ (Small, lipophilic group)
-
Derivative B: R = -OH (Hydrogen-bond donor)
-
Derivative C: R = -CF₃ (Electron-withdrawing, lipophilic group)
Table 1: Head-to-Head Comparison of Key In Vitro ADME Properties
| ADME Parameter | Assay | Derivative A (-CH₃) | Derivative B (-OH) | Derivative C (-CF₃) | Desired Profile |
| Absorption | Caco-2 Permeability, Papp (A→B) (10⁻⁶ cm/s) | 15.2 | 5.8 | 18.5 | >10 (High) |
| Distribution | Plasma Protein Binding (Human, %) | 98.5% | 85.2% | >99.5% | <99%, Assay Dependent |
| Metabolism | Hepatocyte Stability, CLᵢₙₜ (µL/min/10⁶ cells) | 25 | 85 | 15 | Low to Moderate |
| Safety | CYP3A4 Inhibition, IC₅₀ (µM) | 8.5 | >50 | 2.3 | >10 µM |
Interpreting the Data: Causality and Consequences
-
Absorption (Permeability): The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[4] Derivatives A and C , being more lipophilic, exhibit higher permeability, suggesting good potential for oral absorption. Derivative B , with its polar hydroxyl group, shows lower permeability, which might necessitate formulation strategies or pro-drug approaches to improve bioavailability.[5]
-
Distribution (Plasma Protein Binding): Plasma protein binding (PPB) dictates the fraction of free drug available to exert its pharmacological effect.[6] While some binding is expected, excessively high PPB (>99.5%), as seen with the highly lipophilic Derivative C , can be problematic, leaving a very small free fraction and potentially leading to inconsistent therapeutic exposure.[7][8] Derivative B 's lower PPB is advantageous in this regard.
-
Metabolism (Hepatocyte Stability): The liver is the primary site of drug metabolism.[3] Hepatocyte stability assays provide a comprehensive view of both Phase I (e.g., CYP450-mediated) and Phase II (e.g., glucuronidation) metabolic pathways.[3] Derivative B , with its exposed hydroxyl group, is a prime target for Phase II conjugation, leading to rapid intrinsic clearance (CLᵢₙₜ) and a potentially short in vivo half-life. Derivatives A and C are significantly more stable, a desirable trait for maintaining therapeutic concentrations.
-
Safety (CYP450 Inhibition): Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs).[9] An IC₅₀ value >10 µM is generally considered low risk. Derivative C shows potent inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme, flagging it as a high risk for clinical DDIs.[9] Derivatives A and B present a much cleaner profile in this critical safety assay.
Experimental Deep Dive: Self-Validating Protocols
A trustworthy protocol is a self-validating one. This means incorporating appropriate controls to ensure the experimental system is performing as expected, guaranteeing the integrity of the generated data. Below are detailed protocols for two cornerstone ADME assays.
Protocol 1: Caco-2 Permeability and Efflux Assessment
Causality: This assay is chosen because Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that morphologically and functionally resembles the enterocytes of the small intestine.[10] It is invaluable for predicting oral absorption and identifying if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can severely limit bioavailability.[4]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts (polycarbonate membrane filters) and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with robust tight junctions.
-
Monolayer Integrity Verification (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only inserts with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²) are used, confirming tight junction integrity.
-
Concurrently, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow). A low passage rate (<1%) confirms the monolayer is not "leaky."
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A→B permeability , add the test compound (e.g., at 10 µM) to the apical (A) donor compartment and fresh HBSS to the basolateral (B) receiver compartment.
-
For B→A permeability , add the test compound to the basolateral (B) donor compartment and fresh HBSS to the apical (A) receiver compartment.
-
To identify P-gp substrates, run parallel experiments in the presence of a known P-gp inhibitor (e.g., verapamil).[11]
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 120 minutes). A sample is also taken from the donor compartment at T=0.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) An ER > 2 is a strong indicator that the compound is subject to active efflux. A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.
-
Protocol 2: Metabolic Stability in Human Hepatocytes
Causality: While liver microsomes are useful for assessing Phase I metabolism, cryopreserved human hepatocytes contain the full complement of metabolic enzymes (Phase I and Phase II) and cofactors within an intact cellular environment.[3] This provides a more physiologically relevant system for predicting hepatic clearance, a major determinant of a drug's half-life and dosing regimen.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in pre-warmed, supplemented Williams' Medium E to a final density of 0.5 x 10⁶ viable cells/mL. Cell viability should be >80% as determined by trypan blue exclusion.
-
Assay Setup:
-
Dispense the hepatocyte suspension into a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.
-
-
Controls (Self-Validation):
-
Positive Controls: Include compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to confirm the metabolic competency of the hepatocytes.
-
Negative Control: A parallel incubation without hepatocytes (or with heat-inactivated hepatocytes) is run to assess the chemical stability of the compound in the assay medium.
-
-
Incubation & Sampling: Incubate the plate at 37°C in a humidified incubator with continuous shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.
-
Reaction Termination: Immediately quench the metabolic activity by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) * (Incubation Volume / Cell Number)
-
Visualization of ADME Processes
Diagrams are essential for visualizing complex biological and experimental workflows.
Caption: A typical tiered workflow for in vitro ADME screening in drug discovery.
Caption: Mechanism of permeability and P-gp efflux in the Caco-2 cell model.
Conclusion
The successful development of this compound derivatives, like any chemical series, is critically dependent on a deep understanding of their ADME properties. A head-to-head comparison, even with illustrative data, highlights how minor structural changes can profoundly impact permeability, metabolism, and safety profiles. By employing robust, self-validating in vitro assays early in the discovery process, researchers can establish clear structure-activity relationships (SAR) for ADME, enabling the rational design of compounds with a higher probability of clinical success. This integrated approach, combining predictive assays with mechanistic understanding, is the cornerstone of efficient and effective drug development.
References
- Gautam, N., Bathena, S. P. R., Chen, Q., Natarajan, A., & Alnouti, Y. (2013).
- Gautam, N., Bathena, S. P. R., Chen, Q., Natarajan, A., & Alnouti, Y. (2013). Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS.
- Various Authors. (n.d.). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment.
- Various Authors. (n.d.). Compound 7g Caco-2 permeability study Compound 7g Caco-2 permeability results summary.
- Gautam, N., Bathena, S. P. R., Chen, Q., Natarajan, A., & Alnouti, Y. (2013). Pharmacokinetics, Protein Binding and Metabolism of a Quinoxaline Urea Analog as an NF-κB Inhibitor in Mice and Rats by LC-MS/MS. Amanote Research. [Link]
- El-Sayed, M. T. S., et al. (n.d.). Effect of the synthesized quinoxaline derivatives against α‐amylase and α‐glucosidase. Wiley Online Library. [Link]
- Donato, M. T., et al. (2006). Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones.
- Khoyanee, M., et al. (2025). Quinoxaline-Thiazole Hybrid Derivatives: Synthesis, Characterization, Antimicrobial Activity, In-Silico Molecular Docking, and ADME Studies. World Scientific News. [Link]
- Abdel-Wahab, B. F., et al. (n.d.). New quinoxaline-2(1H)
- QPS. (n.d.). Plasma Protein Binding. QPS Custom-Built Research. [Link]
- Zhang, T., et al. (2016).
- Various Authors. (n.d.). Metabolic stability studies in mouse, rat, and human microsomes.
- Various Authors. (n.d.). Metabolic stability of selected compounds in human liver microsomes.
- Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs. PeerJ. [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.
- Various Authors. (2022).
- Wahlstrom, J. L., et al. (2005). Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues. PubMed. [Link]
- Hubatsch, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Various Authors. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives.
- Various Authors. (2025). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
- Creative Biolabs. (n.d.). Caco-2 Permeability.
- Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References. Taylor & Francis. [Link]
- Enamine. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Siddique, M. U. M., et al. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed. [Link]
- Reddy, G. V., et al. (2018). Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. PubMed. [Link]
- Various Authors. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]
- van der Es, D., et al. (2015). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands.
- Abu-Hashem, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 5. peerj.com [peerj.com]
- 6. qps.com [qps.com]
- 7. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Pharmacokinetics, Protein Binding and Metabolism of a [research.amanote.com]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Bioactivity Data for Quinoxaline-6-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting statistical analyses of bioactivity data for a series of "Quinoxaline-6-carboxylic acid" compounds. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental design, the intricacies of statistical modeling, and the practical application of these techniques in drug discovery. Our focus is on fostering a deep understanding of how to generate robust, reliable, and predictive models of bioactivity.
The Significance of Quinoxaline-6-carboxylic Acids in Drug Discovery
Quinoxaline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The this compound moiety, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological target interactions. The statistical analysis of bioactivity data for a series of these compounds is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ultimately, designing more potent and selective therapeutic agents.[3]
Foundational Bioactivity Data: The Starting Point for Analysis
The initial step in any statistical analysis is the acquisition of reliable bioactivity data. For a series of this compound derivatives, this typically involves determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific biological target. A lower IC50 or EC50 value generally indicates higher potency.
Below is a curated, illustrative dataset compiled from various studies, showcasing the anticancer and enzyme-inhibitory activities of representative this compound derivatives.
Table 1: Illustrative Bioactivity Data for a Series of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Series A: Anticancer Activity | ||||
| QCA-1 | EGFR | Kinase Inhibition | 0.3 | [4] |
| QCA-2 | EGFR | Kinase Inhibition | 0.6 | [5] |
| QCA-3 | Tubulin Polymerization | Cell-based | 2.5 | [6] |
| QCA-4 | Tubulin Polymerization | Cell-based | 9.0 | [6] |
| QCA-5 | A549 Lung Cancer Cells | MTT Assay | 9.32 | [3][7] |
| QCA-6 | A549 Lung Cancer Cells | MTT Assay | 11.98 | [3][7] |
| Series B: Enzyme Inhibition | ||||
| QCA-7 | COX-2 | Enzyme Inhibition | 0.46 | [5] |
| QCA-8 | COX-2 | Enzyme Inhibition | 0.62 | [5] |
| QCA-9 | ASK1 | Kinase Inhibition | 0.030 | [8] |
| QCA-10 | ASK1 | Kinase Inhibition | 0.117 | [8] |
| QCA-11 | GSK-3β | Kinase Inhibition | 0.18 | [9] |
Rationale for Target Selection: Understanding the "Why"
The choice of biological targets for screening this compound derivatives is a critical, strategy-driven decision. Here, we explore the rationale behind targeting some of the enzymes listed in our illustrative dataset.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[10] Its overexpression and mutation are hallmarks of many cancers, making it a prime target for anticancer drug development.[11][12] Quinoxaline derivatives have been designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its signaling and curbing tumor growth.[13]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in inflamed and cancerous tissues.[9][14] It is responsible for the production of prostaglandins, which promote inflammation and cell proliferation.[15][16] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory and anticancer agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[16]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by cellular stresses like oxidative stress and inflammation.[5][17][18] Chronic activation of the ASK1 pathway is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and some cancers, making it an attractive therapeutic target.[7][19]
-
Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division.[20] Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][21][22][23] This is a well-established mechanism of action for many successful anticancer drugs.[20]
Experimental Protocols: Ensuring Data Integrity
The reliability of any statistical analysis is contingent upon the quality of the input data. Therefore, employing validated and well-documented experimental protocols is non-negotiable.
MTT Assay for Determining Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.[24] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[25]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[25]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[27]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[25]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[28] A common format is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[29]
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, a biotinylated peptide substrate, and the this compound derivative at various concentrations.[30]
-
Initiation of Reaction: Add ATP to initiate the phosphorylation of the substrate by the kinase and incubate.[30]
-
Detection: Add a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[29]
-
FRET Measurement: If the substrate is phosphorylated, the antibody and streptavidin-XL665 bind, bringing the terbium donor and XL665 acceptor into close proximity, resulting in a FRET signal.[29]
-
Data Analysis: The decrease in the FRET signal is proportional to the inhibition of kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Statistical Analysis: From Data to Predictive Models
Once reliable bioactivity data is obtained, statistical methods are employed to build models that can predict the activity of new compounds and provide insights into the structural requirements for bioactivity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[31][32] The fundamental principle is that the bioactivity of a molecule is a function of its physicochemical properties.[3]
Workflow for QSAR Model Development:
Caption: A typical workflow for developing a predictive QSAR model.
Causality Behind Experimental Choices in QSAR:
-
Descriptor Selection: The choice of molecular descriptors is crucial. For instance, LogP (a measure of lipophilicity) is often included as it influences a compound's ability to cross cell membranes.[33] Electronic descriptors (e.g., Hammett constants) can quantify the electron-donating or -withdrawing effects of substituents, which can impact binding to the target.[33] Steric parameters (e.g., Taft parameters) describe the size and shape of substituents, which can affect how well a molecule fits into a binding pocket.[33]
-
Model Validation: A QSAR model is only useful if it is predictive. Internal validation (e.g., leave-one-out cross-validation) assesses the robustness of the model.[34][35] External validation , where the model is used to predict the activity of a set of compounds not used in model development, is the ultimate test of its predictive power.[8][36]
3D-QSAR and Pharmacophore Modeling
While 2D-QSAR considers the properties of the entire molecule, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) take into account the three-dimensional structure of the molecules and the spatial distribution of their properties.[2][37][38]
Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of steric and electronic features of a molecule that are necessary for binding to a specific biological target.[1][4][39][40][41]
Logical Relationship between 3D-QSAR and Pharmacophore Modeling:
Caption: The interconnected workflows of 3D-QSAR and pharmacophore modeling.
Interpreting the Outputs:
-
3D-QSAR Contour Maps: These maps visually represent the regions around a molecule where certain properties are predicted to increase or decrease bioactivity. For example, a green contour might indicate that a bulky substituent is favored in that region, while a yellow contour might suggest it is disfavored.
-
Pharmacophore Models: A pharmacophore model is a 3D representation of key interaction features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model can be used as a query to search large compound databases for novel molecules that fit the pharmacophore and are therefore likely to be active.
Conclusion: A Self-Validating System for Drug Discovery
The statistical analysis of bioactivity data for this compound derivatives is not merely a data-processing exercise; it is a dynamic and iterative process that, when conducted with scientific rigor, becomes a self-validating system. By carefully selecting biological targets, employing robust experimental protocols, and building and validating predictive statistical models, researchers can gain a deep understanding of the structure-activity relationships governing this important class of compounds. This knowledge-driven approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines.
References
- Apoptosis signal-regulating kinase 1 (ASK1) is a serine/threonine kinase belonging to the mitogen-activated protein kinase (MAPK) kinase kinase family. (n.d.). PubMed.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Drug Discovery and Development.
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
- Quantitative structure-activity relationships (QSAR). (n.d.). Fiveable.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health.
- Pharmacophore modeling. (n.d.). Fiveable.
- Therapeutic targets in the ASK1-dependent stress signaling pathways. (n.d.). PubMed Central.
- Mechanism of action of tubulin inhibitors payloads: polymerization... (n.d.). ResearchGate.
- Introduction to 3D-QSAR. (2016, July 18). Basicmedical Key.
- What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Apoptosis signal-regulating kinase 1 (ASK1) as a therapeutic target for neurological diseases. (n.d.). Taylor & Francis Online.
- Therapeutic targets in the ASK1-dependent stress signaling pathways. (n.d.). J-Stage.
- Best Practices for QSAR Model Development, Validation, and Exploitation. (n.d.). Semantic Scholar.
- Role of COX-2 selective inhibitors for prevention and treatment of cancer. (n.d.). ClinPGx.
- Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (n.d.). Semantic Scholar.
- What are the therapeutic applications for ASK1 inhibitors? (2025, March 11). Patsnap Synapse.
- On the development and validation of QSAR models. (n.d.). PubMed.
- Pharmacophores. (n.d.). Fiveable.
- MTT Assay Protocol. (n.d.). T. Horton.
- Validation of QSAR Models. (2016, July 18). Basicmedical Key.
- Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. (n.d.). Semantic Scholar.
- Quantitative structure–activity relationship. (n.d.). Wikipedia.
- Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward. (n.d.). PubMed Central.
- Eicosanoids in inflammation and cancer: The role of COX-2. (n.d.). ResearchGate.
- Basic validation procedures for regression models in QSAR and QSPR studies. (n.d.). SciSpace.
- Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. (n.d.). PubMed Central.
- QSAR. (n.d.). Slideshare.
- Pharmacophore methods (Chapter 9). (n.d.). Cambridge University Press & Assessment.
- 3D-QSAR : Principles and Methods. (n.d.). Drug Design Org.
- QSAR: Quantitative structure activity relationship. (2020, March 23).
- 3D Qsar. (n.d.). Scribd.
- Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer. (2021, February 25). Frontiers.
- Basic Principles of (QSAR) Quantitative Structure Activity Relationship and its methods. (n.d.). IJSDR.
- Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. (2024, September 27). Research and Reviews.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Institutes of Health.
- Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (n.d.). PubMed.
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (n.d.). PubMed Central.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). National Institutes of Health.
- SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. (n.d.). Semantic Scholar.
- In vitro kinase assay. (2024, May 31). protocols.io.
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (n.d.). MDPI.
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- Kinase assays. (2020, September 1). BMG LABTECH.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
- 3. fiveable.me [fiveable.me]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. | Semantic Scholar [semanticscholar.org]
- 15. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [ASK1-MAP kinase signaling pathway as a therapeutic target for human diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic targets in the ASK1-dependent stress signaling pathways [jstage.jst.go.jp]
- 19. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 20. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. protocols.io [protocols.io]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 32. lkouniv.ac.in [lkouniv.ac.in]
- 33. QSAR | PPTX [slideshare.net]
- 34. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 36. scispace.com [scispace.com]
- 37. 3D-QSAR - Drug Design Org [drugdesign.org]
- 38. scribd.com [scribd.com]
- 39. fiveable.me [fiveable.me]
- 40. Pharmacophore methods (Chapter 9) - Drug Design [cambridge.org]
- 41. rroij.com [rroij.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoxaline-6-Carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. Quinoxaline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry, requires meticulous handling not only during experimentation but also through its final disposition.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The necessity for these rigorous procedures is grounded in the inherent hazardous properties of the compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause serious eye irritation.[4][5][6] Related quinoxaline and carboxylic acid compounds may also cause skin and respiratory irritation.[7][8][9][10] Therefore, treating this compound as hazardous waste is a mandatory prerequisite for maintaining a safe and regulatory-compliant laboratory environment.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards is paramount. This initial assessment dictates the necessary precautions and the subsequent disposal pathway.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or fine dust particles.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: For handling large quantities or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator should be used.[5]
Hazard Identification Summary
The following table summarizes the key hazard information for this compound, which forms the basis for the disposal protocols outlined in this guide.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [4][5][6][11] |
| Skin Irritation (potential) | H315 | May cause skin irritation | [7][8][9][10] |
| Respiratory Irritation (potential) | H335 | May cause respiratory irritation | [7][8][9][10] |
| WGK (Water Hazard Class) | WGK 3 | Severely hazardous to water | [5] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [9][12]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Waste Stream: this compound waste should be collected under a "non-halogenated organic acid solid" waste stream.
-
Container Selection:
-
Collection of Waste:
-
Solid Waste: Place pure this compound, as well as contaminated materials such as gloves, weigh boats, and paper towels, directly into the designated solid waste container.[12]
-
Solution Waste: If the compound is in solution, it must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated solvents or strong bases.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste. This prevents the release of fumes and potential spills.[12][13]
Waste Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Use Institutional Labels: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[13][14]
-
Complete All Fields:
-
Write the full chemical name: "this compound". Do not use abbreviations.[13][15]
-
List all components and their approximate percentages, including any solvents.[13][14][15]
-
Indicate the primary hazard(s), such as "Irritant".[15]
-
Fill in the generator's name, lab location, and the date the waste was first added to the container (accumulation start date).[12][15]
-
-
Placement of Label: Ensure the label is clearly visible and does not obscure any original manufacturer labels if reusing a container.[14]
Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are required for the temporary storage of hazardous waste within the laboratory.
-
Location: The SAA must be located at or near the point of waste generation and under the control of the laboratory supervisor.[12][13]
-
Signage: The area must be clearly marked with a sign that reads "Hazardous Waste Accumulation Area".[12]
-
Secondary Containment: All liquid waste containers must be placed within a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Segregation: Store this compound waste away from incompatible materials, particularly strong bases and oxidizing agents.[9][10]
Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's EHS department to schedule a waste pickup.[13]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF). This is the only acceptable final disposal route.
The following diagram illustrates the decision workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 3: Emergency Procedures - Spill Management
Accidental spills must be managed promptly and safely. The procedure varies based on the size of the spill.
Small Spill (Confined to a small area)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If it is safe to do so, prevent the spread of the solid material.
-
Cleanup:
-
Gently cover the spill with an appropriate absorbent material, such as vermiculite or sand.[16][17]
-
For organic acids, you can cautiously apply sodium bicarbonate to the spill area to aid in neutralization before absorption.[16][17]
-
Use a scoop or dustpan to carefully collect the absorbed material. Avoid creating dust.[18] Do not use a brush, as this can aerosolize the powder.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.[18][19]
-
-
Decontamination: Wipe the spill area with a damp cloth or paper towel, and place the towel in the hazardous waste container.
-
Report: Inform your laboratory supervisor or EHS department of the incident.
Large Spill (Significant quantity or spread)
-
Evacuate: Immediately evacuate the area. Alert all personnel to leave the laboratory.
-
Isolate: If possible without risk, close the doors to the affected area to contain any dust or vapors.
-
Notify: Contact your institution's emergency number or EHS department immediately.[18] Provide details about the material spilled, the quantity, and the location.
-
Do Not Attempt Cleanup: A large spill requires specialized handling by a trained emergency response team. Do not attempt to clean it up yourself.
The following flowchart outlines the emergency response protocol for spills.
Caption: Emergency response protocol for spills of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
- Laboratory/Chemical Waste Guidelines.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
- This compound.
- Lab Pack Regulations, Requirements, & Guidelines. MLI Environmental. [Link]
- How to Label Chemical Waste Containers. University of Washington Environmental Health & Safety. [Link]
- Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety. [Link]
- Spills. Smith College Research and Instruction Safety. [Link]
- Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]
- Chemical Spill Procedures. Clarkson University. [Link]
- 6-Quinolinecarboxylic acid.
- This compound SDS. SDS-Library. [Link]
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. [Link]
- Waste Code - EPA. U.S. Environmental Protection Agency. [Link]
- List of Hazardous Substances and Reportable Quantities. U.S.
- Using science to respond to public exposures from chemical hazards during emergencies in England. PubMed Central. [Link]
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. [Link]
- Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents. ScienceDirect. [Link]
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. PubMed Central. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 12. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
Navigating the Safe Handling of Quinoxaline-6-Carboxylic Acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. Quinoxaline-6-carboxylic acid, a key building block in the synthesis of various therapeutic agents, requires a comprehensive understanding of its hazard profile to mitigate risks effectively. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and controlled laboratory environment.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound, while instrumental in research, presents several health hazards that necessitate robust protective measures. According to safety data sheets, it is known to cause serious eye irritation.[1][2][3][4] Additionally, it can cause skin irritation and may lead to respiratory irritation, particularly when handled in its powder form.[2][3][5][6] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the chemical.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by the specific laboratory procedures being undertaken. The core principle is to anticipate the potential for exposure and select equipment that provides an effective barrier. All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
A Procedural Guide to Personal Protective Equipment for this compound
This section details the step-by-step methodology for donning, utilizing, and doffing PPE. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Respiratory Protection: Guarding Against Inhalation
When handling the solid, powdered form of this compound, the potential for aerosolization is a significant concern.
-
Action: Wear a NIOSH-approved N95 dust mask or a higher-level respirator.[8]
-
Rationale: This prevents the inhalation of fine particles that may cause respiratory tract irritation.[2][3][5] For procedures with a higher risk of aerosolization, a half-face or full-face respirator with appropriate cartridges should be considered.[7]
Eye and Face Protection: A Critical Barrier
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.[1][2][3]
-
Action: At a minimum, wear chemical splash goggles that provide a secure seal around the eyes. For procedures involving larger quantities or a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7][9]
-
Rationale: Goggles protect against direct splashes and airborne particles, while a face shield offers an additional layer of protection for the entire face.[7]
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure.
-
Action: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Always inspect gloves for any signs of damage before use.[9]
-
Rationale: These materials provide a suitable barrier against carboxylic acids.[10] It is advisable to use a double-gloving technique, especially during intricate manipulations, to minimize the risk of exposure in case the outer glove is compromised.[11]
Body Protection: Shielding Against Spills
Accidental spills can lead to skin contact and contamination of personal clothing.
-
Action: Wear a long-sleeved laboratory coat.[7] For larger scale operations, a chemical-resistant suit may be necessary.[7]
-
Rationale: A lab coat provides a removable barrier that protects the skin and personal clothing from contamination.
Foot Protection: A Foundational Safety Measure
The laboratory environment presents numerous hazards, including chemical spills.
-
Action: Wear closed-toe, chemical-resistant footwear.[7][12]
-
Rationale: This protects the feet from potential spills and falling objects.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. pppmag.com [pppmag.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
